molecular formula C4H8Cl2O3P- B8698878 Bis(2-chloroethyl) phosphite

Bis(2-chloroethyl) phosphite

Cat. No.: B8698878
M. Wt: 205.98 g/mol
InChI Key: ZQOPZHUVQYKVDM-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) phosphite is a useful research compound. Its molecular formula is C4H8Cl2O3P- and its molecular weight is 205.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-chloroethyl) phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl) phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8Cl2O3P-

Molecular Weight

205.98 g/mol

IUPAC Name

bis(2-chloroethyl) phosphite

InChI

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1

InChI Key

ZQOPZHUVQYKVDM-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OP([O-])OCCCl

Origin of Product

United States

Foundational & Exploratory

Tautomeric Dynamics of Bis(2-chloroethyl) Phosphite vs. Bis(2-chloroethyl) Phosphonate: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organophosphorus chemistry, the nomenclature surrounding dialkyl phosphites often obscures a critical mechanistic reality: the dynamic tautomerism between the trivalent phosphite (P(III)) and the pentavalent phosphonate (P(V)) states. For bis(2-chloroethyl) phosphite (CAS 1070-42-4), this tautomerism dictates its entire synthetic utility in drug development and materials science. While the compound exists predominantly as the thermodynamically stable bis(2-chloroethyl) phosphonate under standard conditions, it is the transient, kinetically reactive P(III) tautomer that participates in pivotal transformations such as the Atherton-Todd reaction, Pudovik additions, and palladium-catalyzed cross-couplings.

This whitepaper provides an in-depth analysis of this tautomeric equilibrium, detailing the structural thermodynamics, spectroscopic signatures, and field-proven experimental protocols designed to exploit the P(III) intermediate.

Structural and Thermodynamic Principles

The P(III) P(V) Equilibrium

The tautomeric equilibrium of dialkyl phosphites is characterized by the migration of a proton between the oxygen and the phosphorus atom: (ClCH₂CH₂O)₂P–OH


 (ClCH₂CH₂O)₂P(=O)H 

The equilibrium constant (


) is almost completely shifted toward the pentavalent P(V) phosphonate form due to the immense bond dissociation energy of the phosphoryl (P=O) bond, which averages ~130–150 kcal/mol[1]. Consequently, the P(III) form is virtually undetectable in neat liquid or neutral solutions. However, the unreactive P(V) form must tautomerize to the P(III) form—or be deprotonated to the ambidentate phosphite anion—to exhibit nucleophilicity[2].
Electronic Effects of the 2-Chloroethyl Moiety

Unlike simple diethyl phosphite, bis(2-chloroethyl) phosphite features highly electronegative chlorine atoms. The strong inductive (-I) effect of the 2-chloroethyl groups withdraws electron density from the phosphorus center. This electronic modulation has two critical causal effects:

  • Increased P-H Acidity : The proton in the P(V) state is more acidic than in standard dialkyl phosphites, facilitating easier deprotonation by mild bases (e.g., triethylamine) to generate the reactive phosphite anion.

  • Electrophilic Activation : The phosphorus center in the resulting intermediate is more susceptible to nucleophilic attack in subsequent cascade reactions.

Tautomerism PV Bis(2-chloroethyl) Phosphonate P(V) Tautomer Thermodynamically Stable PIII Bis(2-chloroethyl) Phosphite P(III) Tautomer Kinetically Reactive PV->PIII Tautomerization (K << 1) Anion Phosphite Anion Ambidentate Nucleophile PV->Anion Base (B:) PIII->Anion Base (B:) Electrophile Electrophilic Attack (e.g., CCl4, Alkyl Halides) PIII->Electrophile Direct Reaction Anion->Electrophile Reaction

Fig 1: Tautomeric equilibrium and reactive pathways of bis(2-chloroethyl) phosphite.

Spectroscopic Characterization

Because the P(V) form dominates the resting state, standard spectroscopic analysis primarily reflects the phosphonate structure. The hallmark of this state is the massive one-bond phosphorus-hydrogen coupling constant (


), which splits both the 

P and

H NMR signals into wide doublets.
Quantitative Data Summary

The following table summarizes the expected multidimensional NMR and IR data for the resting P(V) tautomer, providing a baseline for reaction monitoring.

Analytical MethodSignal / ShiftMultiplicityCoupling ConstantAssignment

P NMR
8.5 – 10.5 ppmDoublet

Hz
P(V) tautomer (P=O)

H NMR
6.95 ppmDoublet

Hz
P-H proton

H NMR
4.25 – 4.40 ppmMultiplet

Hz
–CH₂–O– protons

H NMR
3.70 – 3.85 ppmMultiplet

Hz
–CH₂–Cl protons

C NMR
65.5 ppmDoublet

Hz
–CH₂–O– carbons

C NMR
42.1 ppmDoublet

Hz
–CH₂–Cl carbons
FT-IR ~1255 cm⁻¹Strong peakN/AP=O stretching
FT-IR ~2430 cm⁻¹Sharp peakN/AP-H stretching

Mechanistic Implications in Synthesis

The synthetic utility of bis(2-chloroethyl) phosphite relies entirely on shifting the equilibrium toward the P(III) species or its corresponding anion.

The Atherton-Todd Reaction

The Atherton-Todd reaction converts dialkyl phosphites into highly reactive dialkyl chlorophosphates[3]. When bis(2-chloroethyl) phosphite is treated with carbon tetrachloride (CCl₄) and an amine base, the base deprotonates the P(V) tautomer to form the phosphite anion. The phosphorus lone pair then executes a halophilic attack on CCl₄, generating bis(2-chloroethyl) chlorophosphate and the trichloromethyl anion. This self-activating mechanism is crucial for synthesizing complex phosphoramidates and phosphate esters in drug discovery.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

In the Hirao reaction, the P(III) tautomer acts as a soft ligand and nucleophile. The tautomerism of dialkyl phosphonates between P(III) and P(V) species is applied to reductive dehalogenation and palladium-catalyzed phosphonation[3]. The P(III) form oxidatively adds to the Pd(II)-aryl complex, allowing the introduction of the bis(2-chloroethyl) phosphonate moiety onto


 hybridized carbons[4].

Experimental Protocols & Self-Validating Workflows

To harness the reactivity of the P(III) tautomer, chemists often "trap" it using silylating agents. The resulting bis(2-chloroethyl) trimethylsilyl phosphite is a stable P(III) reagent (an Abramov-type precursor) that can be isolated and used for subsequent nucleophilic additions.

Protocol: Silylation and Trapping of the P(III) Tautomer

Objective: Shift the P(V) resting state to a stable P(III) silyl ether. Causality: Triethylamine acts as both a thermodynamic sink for HCl and a kinetic accelerator for the P(V)


 P(III) anion shift. TMSCl acts as a hard electrophile, preferentially reacting at the hard oxygen center of the ambidentate phosphite anion to lock the molecule in the P(III) state.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 50 mL of anhydrous dichloromethane (DCM) and 10.0 mmol of bis(2-chloroethyl) phosphite.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Rationale: Exothermic neutralization requires thermal control to prevent degradation.

  • Base Addition: Add 11.0 mmol (1.1 eq) of anhydrous triethylamine dropwise via syringe over 5 minutes. Stir for 15 minutes to ensure complete equilibration to the phosphite anion.

  • Trapping: Add 11.0 mmol (1.1 eq) of chlorotrimethylsilane (TMSCl) dropwise. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately begin to form.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint (Self-Validating System): Extract a 0.1 mL aliquot, filter, and run a rapid

    
    P NMR in CDCl₃. Validation:  The disappearance of the doublet at ~9 ppm and the emergence of a sharp singlet at ~128–132 ppm  confirms complete conversion to the P(III) silyl phosphite. If the doublet persists, add 0.1 eq of TMSCl and Et₃N.
    
  • Isolation: Filter the Et₃N·HCl salts under an inert atmosphere using a Schlenk frit. Concentrate the filtrate under reduced pressure and purify via vacuum distillation.

Workflow Step1 1. Dissolve Bis(2-chloroethyl) phosphonate in anhydrous DCM (0 °C) Step2 2. Add 1.1 eq Triethylamine (Shifts equilibrium to Anion) Step1->Step2 Step3 3. Dropwise addition of 1.1 eq TMSCl (Traps oxygen nucleophile) Step2->Step3 Step4 4. Filter Et3N·HCl salts under inert atmosphere Step3->Step4 Step5 5. Vacuum Distillation Yields P(III) Silyl Phosphite Step4->Step5

Fig 2: Experimental workflow for the silylation and trapping of the P(III) tautomer.

References

  • A Novel Approach to Phosphonic Acids from Hypophosphorous Acid ResearchGate[Link]

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group ACS Publications[Link]

  • Stronger Brønsted Acids: Recent Progress Chemical Reviews (ACS Publications)[Link]

  • The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review National Center for Biotechnology Information (PMC)[Link]

Sources

Physicochemical Profiling and Analytical Methodologies for Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloroethyl) phosphite (also known as bis(2-chloroethyl) hydrogen phosphite or bis(2-chloroethyl) phosphonate) is a critical organophosphate intermediate utilized extensively in the synthesis of agricultural plant growth regulators (e.g., Ethephon) and advanced polyurethane flame retardants[1][2]. Due to its unique reactivity profile—specifically its susceptibility to hydrolysis and thermal isomerization—handling and characterizing this compound requires rigorous, self-validating analytical frameworks. This whitepaper provides an authoritative guide on the physicochemical properties, structural mechanisms, and high-precision analytical workflows required to accurately determine the molecular weight and density of Bis(2-chloroethyl) phosphite.

Physicochemical Profiling

Bis(2-chloroethyl) phosphite exists in a tautomeric equilibrium, predominantly favoring the phosphonate form (


) over the true phosphite form (

). The presence of two electronegative chloroethyl groups heavily influences its density, rendering it significantly denser than water, while also dictating its solubility and reactivity profiles[3][4].

The quantitative parameters of the molecule are summarized in the table below:

PropertyValue / Description
IUPAC Name Bis(2-chloroethyl) hydrogen phosphite
CAS Registry Numbers 1070-42-4, 1189-32-8
Molecular Formula C₄H₉Cl₂O₃P
Molecular Weight 206.99 g/mol
Monoisotopic Mass 205.966 Da
Density (Liquid, 25 °C) ~1.32 g/cm³
Physical State Colorless to pale yellow liquid
LogP (Octanol/Water) 1.71

Data supported by PubChem and Guidechem compound repositories[3][4].

Mechanistic Role in Chemical Synthesis

The utility of Bis(2-chloroethyl) phosphite stems from the lability of its P-H bond and the reactivity of its chloroethyl ester groups. In agricultural chemistry, it undergoes an Arbuzov-type rearrangement and subsequent hydrolysis to yield 2-chloroethylphosphonic acid (Ethephon), a systemic plant growth regulator that liberates ethylene gas in plant tissues[1]. In materials science, it serves as a monomeric precursor for poly(bis(2-chloroethyl) vinylphosphonate), which is incorporated into polyurethane foams to provide built-in, cross-linked fire retardance via stable P-C bonds[5].

Pathway PCl3 Phosphorus Trichloride (PCl3) Tris Tris(2-chloroethyl) phosphite Intermediate PCl3->Tris + EO (Esterification) EO Ethylene Oxide (C2H4O) EO->Tris Bis Bis(2-chloroethyl) phosphite CAS: 1070-42-4 Tris->Bis Hydrolysis / Thermal Isomerization Ethephon Ethephon (Plant Regulator) Bis->Ethephon Arbuzov Rearrangement & Hydrolysis FlameRetardant Polyurethane Flame Retardants (Cross-linked P-C bonds) Bis->FlameRetardant Polyol Synthesis (Polymerization)

Fig 1: Synthesis and downstream applications of Bis(2-chloroethyl) phosphite.

Analytical Workflows: Density & Molecular Weight Verification

To ensure batch-to-batch consistency in drug development and polymer synthesis, researchers must employ self-validating protocols. Traditional methods (e.g., pycnometry, GC-MS) are inadequate due to the compound's thermal instability and moisture sensitivity[4]. The following protocols represent the modern gold standard.

Protocol 1: High-Precision Density Determination via Oscillating U-Tube Densitometry

Causality: Traditional pycnometers are subject to buoyancy errors and require extensive sample handling, exposing the hygroscopic phosphite to ambient humidity. An oscillating U-tube densitometer (e.g., Anton Paar DMA series) minimizes sample volume and operates in a closed system, preventing moisture-induced hydrolysis.

Step-by-Step Methodology:

  • System Purging: Flush the U-tube measurement cell with anhydrous ethanol, followed by a stream of highly desiccated air. Rationale: Bis(2-chloroethyl) phosphite reacts vigorously with residual water to form corrosive hydrochloric acid and phosphonic acid derivatives, which alters the fluid density and damages the sensor.

  • Calibration Check: Perform a daily calibration using ultra-pure degassed water and dry air at exactly 25.000 °C.

  • Sample Introduction: Draw 2 mL of the sample into a Luer-slip glass syringe. Inject the sample into the cell slowly to prevent cavitation. Rationale: Micro-bubbles decrease the apparent mass inside the U-tube, artificially lowering the measured density. The instrument's built-in camera must be used to verify a bubble-free cell.

  • Equilibration & Measurement: Allow the Peltier thermostat to stabilize the sample at 25.000 ± 0.001 °C. The instrument measures the oscillation frequency (

    
    ) and calculates the density (
    
    
    
    ) using the harmonic oscillator equation
    
    
    (where A and B are instrument constants).
  • Data Output: Record the density value. Pure Bis(2-chloroethyl) phosphite will yield a density of approximately 1.32 g/cm³ at 25 °C.

Protocol 2: Molecular Weight Verification via ESI-TOF Mass Spectrometry

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) requires vaporizing the sample at high temperatures (>250 °C). At these temperatures, Bis(2-chloroethyl) phosphite undergoes rapid intramolecular isomerization and thermal degradation[1]. Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecular ion.

Step-by-Step Methodology:

  • Anhydrous Sample Preparation: Dilute the sample to a concentration of 1 µg/mL using LC-MS grade anhydrous acetonitrile. Rationale: Avoid protic solvents (like methanol or water) as they can induce transesterification or rapid hydrolysis of the P-O-C ester bonds.

  • Ionization Strategy: Introduce the sample into the mass spectrometer using ESI in positive ion mode (

    
    ). Apply a low capillary voltage (e.g., 3.0 kV) and maintain the desolvation temperature below 150 °C to prevent thermal breakdown.
    
  • Mass Analysis: Route the ions into a Time-of-Flight (TOF) mass analyzer for high-resolution mass determination.

  • Data Interpretation & Self-Validation:

    • Identify the protonated molecular ion

      
       at 
      
      
      
      .
    • Self-Validating Step: Analyze the isotopic distribution. Because the molecule contains two chlorine atoms (

      
       and 
      
      
      
      ), the mass spectrum must display a distinct isotopic signature at M, M+2, and M+4 with a relative abundance ratio of approximately 9:6:1. Failure to observe this precise isotopic cluster indicates sample degradation or contamination.

References

  • PubChem - Bis(2-chloroethyl) phosphonate | CID 70611 Source: National Institutes of Health (NIH) URL:[Link]

  • Google Patents - US4822861A - Method for the preparation of polyvinyl phosphonic acid Source: Google Patents URL

Sources

Bis(2-chloroethyl) phosphite solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling of Bis(2-chloroethyl) Phosphite in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP, CAS 1070-42-4) is a critical organophosphorus intermediate extensively utilized in the synthesis of flame retardants, plasticizers, and specialized agricultural chemicals[1]. Characterized by a unique amphiphilic-like structure—combining a highly polar phosphite/phosphonate core with hydrophobic chloroethyl chains—its solubility profile in organic solvents dictates both its reactivity and formulation stability. This technical guide elucidates the causality behind BCEP's solvent interactions, detailing the thermodynamic principles, tautomeric equilibria, and robust experimental protocols required for accurate solubility determination.

Physicochemical Properties and Tautomeric Equilibrium

BCEP exists in a dynamic tautomeric equilibrium between its trivalent phosphite form (P(III)) and its pentavalent phosphonate form (P(V))[2].

Causality of Solvent Interaction: The position of this equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent medium.

  • Non-Polar Solvents (e.g., hexane, toluene): Favor the less polar phosphite form to minimize dipole-dipole repulsion, stabilizing the molecule via dispersion forces.

  • Polar Aprotic Solvents (e.g., dichloromethane, acetonitrile): Stabilize the highly polar P=O bond of the phosphonate form, making them excellent solvents for driving reactions that require the P(V) intermediate.

  • Polar Protic Solvents (e.g., alcohols, water): Engage in strong hydrogen bonding with the P=O oxygen. While BCEP is soluble in alcohols, prolonged exposure risks transesterification. In water, it is insoluble and undergoes rapid, irreversible hydrolysis[3].

G P3 Phosphite Form (P-III) P5 Phosphonate Form (P-V) P3->P5 Tautomerization NP Non-Polar Solvents (Hexane, Toluene) NP->P3 Stabilizes via dispersion PA Polar Aprotic Solvents (DCM, MeCN) PA->P5 Stabilizes P=O dipole PP Polar Protic Solvents (Alcohols, Water) PP->P5 H-bonding (Risk of Solvolysis)

Solvent influence on Bis(2-chloroethyl) phosphite tautomeric equilibrium.

Quantitative Solubility Profiles in Organic Solvents

BCEP exhibits a molecular weight of 206.99 g/mol and a LogP of approximately 1.71[1]. This moderate lipophilicity ensures miscibility with a broad spectrum of organic solvents. However, the specific stability limits vary significantly across solvent classes.

Table 1: Solubility and Stability Profile of BCEP in Common Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility ProfileStability / Interaction Notes
Non-Polar Hexane1.89Miscible (> 50 g/100 mL)Highly stable; favors P(III) form.
Non-Polar Toluene2.38Miscible (> 50 g/100 mL)Excellent solvation via pi-interactions.
Polar Aprotic Dichloromethane8.93Miscible (> 50 g/100 mL)Ideal for synthesis; stabilizes P(V) form.
Polar Aprotic Acetonitrile37.5Miscible (> 50 g/100 mL)Good solubility; minimal side reactions.
Polar Protic Methanol32.7SolubleHigh risk of transesterification over time.
Polar Protic Water80.1InsolubleUndergoes rapid hydrolysis[3].

Experimental Protocol: High-Throughput Solubility Determination

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the exact thermodynamic solubility of BCEP in specific organic solvent blends. Because BCEP lacks a strong UV chromophore, standard UV-Vis detection is insufficient; thus, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is mandated.

Step-by-Step Methodology:

  • Solvent Dehydration: Pre-treat all organic solvents using activated 3Å or 4Å molecular sieves to eliminate trace moisture, preventing moisture-induced hydrolysis of BCEP[3].

  • Saturation: In a 20 mL amber glass vial (to mitigate photo-degradation), add 10 mL of the target organic solvent. Gradually introduce the BCEP standard (CAS 1070-42-4)[1] while stirring at 400 rpm until a persistent second phase (or cloudiness) is observed, indicating complete saturation.

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place it in a reciprocating water bath shaker set to exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium between the solute and the solvent.

  • Phase Separation: Remove the vial and let it stand undisturbed in a 25°C incubator for 24 hours to allow complete phase separation.

  • Filtration: Carefully extract 1 mL of the supernatant using a pre-warmed glass syringe. Filter through a 0.22 µm PTFE syringe filter. (Critical: Avoid nylon or cellulose filters, which may interact with the solvent or absorb the solute).

  • HPLC Analysis: Dilute the filtered aliquot by a factor of 100 in an anhydrous mobile phase. Quantify immediately using an HPLC equipped with an ELSD detector.

  • Self-Validation: Run all samples in triplicate. The protocol is considered validated only if the Relative Standard Deviation (RSD) of the calculated solubility across the triplicates is < 2%.

Workflow S1 1. Solvent Dehydration (Molecular Sieves) S2 2. Saturation & Agitation (48h at 25°C) S1->S2 S3 3. Phase Separation (24h Stand) S2->S3 S4 4. PTFE Filtration (0.22 µm) S3->S4 S5 5. HPLC-ELSD Analysis (Triplicate) S4->S5 S6 6. Data Validation (RSD < 2%) S5->S6

Experimental workflow for thermodynamic solubility determination of BCEP.

Application Insights: Solvent Selection in Synthesis

When utilizing BCEP for downstream applications, solvent selection is paramount due to the compound's reactivity profile:

  • Arbuzov Reactions: Non-polar or moderately polar aprotic solvents (like toluene) are preferred. Toluene provides excellent solubility for BCEP while allowing the higher reflux temperatures necessary to drive the reaction to completion.

  • Phosphorylation: When BCEP is used to phosphorylate alcohols, dichloromethane (DCM) is the solvent of choice due to its ability to dissolve BCEP completely while remaining chemically inert to the phosphorylation mechanism.

Safety and Handling Considerations

BCEP is highly reactive with moisture and degrades upon prolonged exposure to air[3]. Furthermore, it emits highly toxic fumes of phosphorus oxides (POx) and chlorides (Cl⁻) upon thermal decomposition[1]. All solubility experiments must be conducted in a certified fume hood using anhydrous solvents and inert gas (nitrogen or argon) blanketing to maintain both scientific integrity and personnel safety.

References

1.[3] TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9 - ChemicalBook. ChemicalBook. URL: 2.[1] bis(2-chloroethyl)phosphite 1070-42-4 - Guidechem. Guidechem. URL: 3.[2] Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 - PubChem. National Institutes of Health (NIH). URL:

Sources

IUPAC name and chemical structure of Bis(2-chloroethyl) phosphite

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Bis(2-chloroethyl) phosphite , a critical organophosphorus intermediate. It is designed for researchers and drug development professionals, focusing on structural dynamics, synthesis, and its utility as a pharmacophore precursor.

CAS Registry Number: 1070-42-4 Molecular Formula:


Molecular Weight:  206.99  g/mol [1]

Part 1: Structural Identity & Nomenclature

The nomenclature of this compound is frequently a source of confusion due to the phosphite-phosphonate tautomerism . While traditionally termed a "phosphite," the molecule exists predominantly as a hydrogen phosphonate (P=O form) rather than a true phosphite ester (P-OH form).

Tautomeric Equilibrium

The reactivity and designation of the compound depend on the equilibrium between the trivalent P(III) and pentavalent P(V) forms.

  • Form A (Major): Bis(2-chloroethyl) phosphonate. Contains a stable phosphoryl group (P=O) and a P-H bond. This is the reactive species in Atherton-Todd type functionalizations.

  • Form B (Minor): Bis(2-chloroethyl) hydrogen phosphite. Contains a P-OH group and a lone pair on phosphorus.

IUPAC Designation:

  • Preferred Name: Bis(2-chloroethyl) phosphonate[1][2][3]

  • Synonyms: Di(2-chloroethyl) phosphite; Phosphonic acid, bis(2-chloroethyl) ester.

Structural Visualization

The following diagram illustrates the tautomeric shift and the core structural connectivity.

Tautomerism cluster_0 Major Tautomer (P_V) cluster_1 Minor Tautomer (P_III) NodeA Bis(2-chloroethyl) phosphonate (P=O Bond, P-H Bond) NodeB Bis(2-chloroethyl) hydrogen phosphite (P-OH Bond, Lone Pair) NodeA->NodeB Equilibrium (Favors Left)

Caption: Tautomeric equilibrium favoring the phosphonate form (P=O), which dictates the compound's stability and reactivity profile.

Part 2: Physicochemical Profile[1][2]

The following data consolidates physical properties essential for process chemistry and handling.

PropertyValueContext for Researchers
Physical State Colorless to pale yellow liquidViscosity increases with oxidative impurities.
Boiling Point 138–140 °C (at 2-3 mmHg)High vacuum required for distillation to prevent decomposition.
Density ~1.33 g/mLDenser than water; forms the bottom layer in aqueous extractions.
Solubility Soluble in DCM, Toluene, THFHydrolyzes slowly in water; rapid hydrolysis in alkaline media.
Stability HygroscopicMust be stored under inert gas (

or Ar) to prevent oxidation to phosphate.

Part 3: Synthetic Pathways & Methodology

The synthesis of Bis(2-chloroethyl) phosphite must be controlled to prevent the formation of the tris-ester (Tris(2-chloroethyl) phosphite). The most robust laboratory method involves the reaction of Phosphorus Trichloride (


) with 2-Chloroethanol.
Mechanism: Dealkylative Esterification

Unlike simple esterification, the reaction utilizes the cleavage of an alkyl group to remove the final chlorine atom from phosphorus, generating the H-phosphonate directly.

Reaction Equation:



Experimental Protocol

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas and involves toxic reagents. Perform exclusively in a fume hood.

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq
    
  • 2-Chloroethanol: 3.0 eq (Excess acts as reagent and sacrificial de-alkylator)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, solvent-free is common)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize HCl evolution.

  • Cooling: Charge the flask with

    
     and cool to 0–5 °C using an ice/salt bath.
    
  • Addition: Add 2-Chloroethanol dropwise over 2 hours.

    • Critical Control: Maintain temperature below 10 °C. Rapid addition causes exotherms that favor side products (mixed esters).

  • Degassing: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours until HCl evolution subsides.

  • Dealkylation (The Drive): Apply a mild vacuum (200 mmHg) or nitrogen sparge while heating the mixture to 40–50 °C. This facilitates the removal of the byproduct 1,2-dichloroethane and residual HCl.

  • Purification: Distill the crude oil under high vacuum (<5 mmHg). Collect the fraction boiling at 138–140 °C.

Synthesis Start Reagents: PCl3 + 3 eq. 2-Chloroethanol Step1 Step 1: Nucleophilic Attack (0-5°C, Slow Addition) Start->Step1 Step2 Intermediate: Trialkyl Phosphite Species Step1->Step2 Step3 Step 2: Arbuzov-like Dealkylation (Driven by HCl generation) Step2->Step3 Byprod Byproducts Removed: HCl (gas) + 1,2-Dichloroethane Step3->Byprod Final Product: Bis(2-chloroethyl) phosphite (Vacuum Distilled) Step3->Final

Caption: Synthesis workflow via the dealkylative esterification of PCl3, highlighting the removal of dichloroethane.

Part 4: Applications in Drug Development

Bis(2-chloroethyl) phosphite serves as a specialized "phosphonylating" scaffold in medicinal chemistry. Its utility lies in the reactivity of the P-H bond.

The Atherton-Todd Reaction

The primary utility of this compound is its ability to be converted into phosphoramidates or phosphate diesters via the Atherton-Todd reaction. This is crucial for synthesizing prodrugs or functionalizing oligonucleotides.

  • Mechanism: Reaction with Carbon Tetrachloride (

    
    ) and a base converts the P-H bond into a highly reactive P-Cl intermediate in situ, which is then trapped by a nucleophile (amine or alcohol).
    
Prodrug Synthesis (Mustard Analogs)

Researchers utilize this scaffold to introduce the bis(2-chloroethyl) moiety, a pharmacophore associated with alkylating agents (nitrogen mustards), onto other bioactive molecules.

  • Target: Synthesis of novel cytotoxic agents where the phosphorus center acts as a "trigger" or linker.

  • Example: Synthesis of analogs related to Fosfestrol or Cyclophosphamide, where the electronic environment of the phosphorus is tuned by the chloroethyl esters.

Solid-Phase Synthesis

In oligonucleotide synthesis, H-phosphonates are key intermediates. Bis(2-chloroethyl) phosphite derivatives can be used to introduce specific modifications to the phosphate backbone, affecting lipophilicity and cellular uptake of the resulting nucleic acid therapeutic.

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Alkylating Potential: Due to the chloroethyl groups, the compound (and its metabolites) may act as alkylating agents, posing mutagenic risks.[4]

  • Corrosivity: Hydrolysis yields Phosphorous acid and HCl.[5]

Self-Validating Safety Protocol:

  • Quenching: Never discard directly into aqueous waste. Quench reaction residues with a 10% NaOH solution in an ice bath to hydrolyze the ester and neutralize acid.

  • Spill Control: Absorb with dry sand or vermiculite. Do not use water, as it will generate HCl gas clouds.

  • PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against organophosphorus esters.

References

  • PubChem. (n.d.). Bis(2-chloroethyl) phosphite | C4H9Cl2O3P.[1] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Makarov, G. M., et al. (1975). Synthesis and properties of 2-chloroethyl esters of phosphorous acid. Journal of General Chemistry of the USSR. (Provides foundational data on PCl3 + Chloroethanol stoichiometry).
  • Troev, K. (2018). Chemistry and Application of H-Phosphonates. Elsevier.

Sources

Technical Whitepaper & Safety Data Sheet: Bis(2-chloroethyl) Phosphite (CAS 1070-42-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) is a highly reactive organophosphorus intermediate widely utilized in the synthesis of flame-retardant polymers, plasticizers, and complex molecular probes[1]. As a dialkyl phosphite featuring dual chlorinated ethyl chains, it presents unique physicochemical properties that make it invaluable for cross-linking polyurethane networks[2] and participating in catalytic cross-coupling reactions[3]. However, its structural reactivity also necessitates stringent safety protocols due to its toxicity and hazardous decomposition profile[1][4].

This guide provides an in-depth technical analysis of Bis(2-chloroethyl) phosphite, bridging foundational safety data with advanced mechanistic insights and field-proven experimental workflows designed for researchers and drug development professionals.

Part 1: Physicochemical Properties & Structural Causality

The utility of Bis(2-chloroethyl) phosphite stems from the lability of its P-H bond (in its phosphonate tautomer) and the electrophilicity of its chlorinated alkyl chains.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Application Impact
Molecular Formula C₄H₉Cl₂O₃P[1]Dual chlorinated chains enable secondary cross-linking.
Molecular Weight 206.99 g/mol [1]Standardizes stoichiometric calculations in synthesis.
Boiling Point 311.5 °C (at 760 mmHg)[1]High BP prevents premature volatilization during high-temp polymerization[2].
Flash Point 142.2 °C[1]Dictates the thermal safety window for open-vessel handling.
LogP 1.716[1]Moderate lipophilicity ensures dispersion within non-polar polymer matrices.
Topological Polar Surface Area 52.28 Ų[1]Influences membrane permeability and interaction with polar catalysts.

Part 2: Toxicological Profile & Hazard Causality

Bis(2-chloroethyl) phosphite requires rigorous hazard management. It is classified under GHS as H302: Harmful if swallowed [5].

Table 2: Hazard & Toxicity Metrics
MetricValueReference
Acute Oral Toxicity (LD50, Rat) 260 mg/kg[4]
NFPA 704 Health Hazard 2 (Moderate)[4]
NFPA 704 Flammability 1 (Slight)[4]

Mechanistic Toxicology: The systemic toxicity of this compound is directly linked to its hydrolytic and thermal instability. Upon ingestion or contact with mucosal membranes, the ester bonds (P-O-C) undergo rapid hydrolysis, releasing 2-chloroethanol and phosphorous acid derivatives. Furthermore, when heated to decomposition (e.g., during an uncontrolled exothermic reaction), the molecule undergoes thermal cleavage. This process emits highly toxic fumes of phosphorus oxides (POx) and corrosive hydrogen chloride (HCl) gas[1][4].

Thermal_Decomposition A Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) B Thermal Cleavage (>140°C) A->B Activation Energy C Phosphorus Oxides (POx) Highly Toxic Fumes B->C Oxidation D Hydrogen Chloride (HCl) Corrosive Gas B->D Hydrolysis / Elimination E Chlorinated Hydrocarbon Fragments B->E Radical Formation

Figure 1. Thermal decomposition pathway of Bis(2-chloroethyl) phosphite.

Part 3: Advanced Handling & Self-Validating Safety Protocols

To ensure trustworthiness in the laboratory, handling this reagent requires a self-validating protocol where each step confirms the integrity of the previous one.

Protocol: Safe Handling and Spill Mitigation

  • Environmental Control: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

    • Causality: Prevents inhalation of ambient vapors, especially given the compound's propensity to release HCl upon exposure to atmospheric moisture.

  • Moisture Exclusion: Purge all reaction vessels with ultra-high purity (UHP) Argon or Nitrogen prior to introduction.

    • Causality: Bis(2-chloroethyl) phosphite is highly sensitive to moisture, which initiates premature hydrolysis and degrades the reagent's purity.

  • Self-Validating Spill Neutralization: In the event of a spill, cover the liquid with an inert absorbent (e.g., vermiculite). Do NOT use water. Treat the absorbed material with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any evolved HCl.

    • Validation: The complete cessation of effervescence (bubbling) acts as a visual, self-validating indicator that the corrosive acid has been fully neutralized.

Part 4: Experimental Workflows & Synthesis Applications

Workflow 1: Synthesis of Flame-Retardant Polyurethane Phosphonates

Bis(2-chloroethyl) phosphite is a critical precursor in synthesizing hydrolytically stable polyurethane phosphonates. The incorporation of phosphorus directly into the urethane network provides built-in fire retardance[2].

Step-by-Step Methodology:

  • Pre-Reaction Setup: In a dry, multi-neck round-bottom flask equipped with a reflux condenser, dissolve the target polyol and Bis(2-chloroethyl) phosphite in an anhydrous solvent (e.g., THF).

  • Catalyst Addition: Introduce a catalytic amount of sodium methoxide.

    • Causality: The base catalyzes the transesterification reaction between the hydroxyl groups of the polyol and the phosphite[2].

  • Thermal Activation: Gradually heat the mixture to 50-60 °C under continuous stirring for 2-3 hours.

    • Causality: Controlled heating overcomes the activation energy barrier for P-O-C bond formation without triggering the thermal decomposition of the chlorinated chains.

  • Cross-Linking Integration: Introduce the diisocyanate component dropwise.

    • Validation: A rapid increase in viscosity validates that the functionalized phosphonate has successfully entered the cross-linked polymer network[2].

  • Curing: Pour the prepolymer into a mold and cure at 80 °C for 12 hours. The resulting foam will exhibit self-extinguishing properties due to the disruption of combustion radicals by the embedded phosphorus moieties[2].

Workflow 2: Silver-Catalyzed Radical Phosphonofluorination

Recent advancements in organophosphorus chemistry utilize dialkyl phosphites for the phosphonofluorination of unactivated alkenes[3].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a Schlenk tube with the unactivated alkene (1.0 equiv), Bis(2-chloroethyl) phosphite (2.0 equiv), and AgNO₃ (20 mol%)[3].

  • Fluorinating Agent Addition: Add Selectfluor (2.5 equiv) as the fluorine source and oxidant.

  • Solvent Addition: Inject a mixture of DCM/H₂O (1:1 v/v) into the vessel.

    • Causality: The biphasic system stabilizes the radical intermediates and facilitates the solubility of both the organic substrates and the inorganic catalyst.

  • Radical Condensation: Stir the reaction mixture at room temperature for 12 hours.

    • Causality: AgNO₃ catalyzes the oxidative cleavage of the P-H bond in the phosphite, generating a phosphonyl radical that adds across the alkene double bond, followed by fluorine trapping[3].

    • Validation: The disappearance of the alkene starting material via TLC (Thin-Layer Chromatography) confirms the completion of the radical condensation before quenching.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify the cross-coupled phosphonate via silica gel column chromatography[3].

Synthesis_Workflow A Bis(2-chloroethyl) phosphite + Unactivated Alkene B AgNO3 Catalyst Addition A->B Step 1: Initialization C Radical Generation (Selectfluor) B->C Step 2: Radical Cleavage D Phosphonofluorination Condensation C->D Step 3: Cross-Coupling E Product Isolation (Chromatography) D->E Step 4: Purification

Figure 2. Silver-catalyzed radical phosphonofluorination workflow.

Part 5: References

  • bis(2-chloroethyl)phosphite 1070-42-4 - Guidechem , guidechem.com. 6

  • Bis(2-chloroethyl) phosphite | CID 6336390 - PubChem , nih.gov. 7

  • BIS(2-CHLOROETHYL)PHOSPHITE | 1070-42-4 - ChemicalBook , chemicalbook.com. 4

  • Diethyl phosphite | CAS#:762-04-9 | Chemsrc , chemsrc.com. 3

  • United States Patent - Googleapis.com , googleapis.com.2

  • Bis(2-chloroethyl) P-[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate: Safety Information , echemi.com. 5

Sources

Technical Deep Dive: Bis(2-chloroethyl) Phosphite in Organophosphorus Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The H-Phosphonate Scaffold

Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) occupies a critical niche in organophosphorus chemistry. Unlike its fully oxidized counterpart, Tris(2-chloroethyl) phosphate (TCEP), this dialkyl phosphite retains a reactive P–H bond, making it a versatile intermediate rather than a terminal flame retardant.

For researchers in drug development, this molecule is a primary vehicle for introducing the bis(2-chloroethyl) moiety—a pharmacophore synonymous with alkylating antineoplastic agents (nitrogen mustards)—into novel phosphate or phosphoramidate prodrugs. This guide delineates the mechanistic behavior, synthesis, and application of Bis(2-chloroethyl) phosphite, emphasizing the Atherton-Todd reaction as a gateway to functionalization.

Chemical Identity & Mechanistic Profile[2]

Structural Dynamics: The Tautomeric Equilibrium

Bis(2-chloroethyl) phosphite exists in a tautomeric equilibrium between the trivalent phosphite form (P(III)) and the pentavalent H-phosphonate form (P(V)). In ambient conditions, the equilibrium heavily favors the H-phosphonate form.

  • H-Phosphonate (Major):

    
     — Stable, electrophilic at phosphorus upon activation.
    
  • Phosphite (Minor):

    
     — Nucleophilic, responsible for coordination chemistry.
    

This duality allows the compound to act as a nucleophile in Michaelis-Arbuzov reactions or as a substrate for oxidative chlorination (Atherton-Todd).

Physical Properties Table
PropertyValueNotes
IUPAC Name Bis(2-chloroethyl) phosphonateOften referred to as dialkyl phosphite
CAS Number 1070-42-4Distinct from TCEP (115-96-8)
Molecular Formula C₄H₉Cl₂O₃PMW: 206.99 g/mol
Appearance Colorless to pale yellow liquidHydrolytically unstable
Boiling Point ~130–135 °C (at reduced pressure)Decomposes at high heat
Solubility DCM, Chloroform, THF, TolueneReacts with water/alcohols

Synthetic Protocols

Protocol A: Synthesis of Bis(2-chloroethyl) Phosphite

Rationale: Direct esterification of phosphorus trichloride (


) is the industry standard. The reaction relies on the instability of the intermediate trialkyl phosphite in the presence of HCl, which drives dealkylation to the desired dialkyl species.

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq
    
  • 2-Chloroethanol: 3.0 eq

  • Solvent: Dichloromethane (DCM) or neat (industrial)

  • Inert Gas: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HCl scrubber (NaOH trap). Purge with

    
    .
    
  • Charging: Charge the flask with

    
     (137.3 g, 1.0 mol) and DCM (500 mL). Cool to 0°C.
    
  • Addition: Add 2-Chloroethanol (241.5 g, 3.0 mol) dropwise over 2 hours.

    • Mechanistic Note: The first 3 equivalents form the intermediate Tris(2-chloroethyl) phosphite. The generated HCl is crucial for the next step.

  • Dealkylation: Allow the mixture to warm to room temperature. The dissolved HCl catalyzes the cleavage of one 2-chloroethyl group (as 2-chloroethyl chloride), collapsing the P(III) species to the stable P(V) H-phosphonate.

  • Stripping: Heat the mixture gently (40–50°C) under partial vacuum to remove the DCM and the volatile 2-chloroethyl chloride byproduct.

  • Purification: High-vacuum distillation yields the product.

    • Endpoint: Clear, viscous liquid.

      
       NMR should show a doublet around 
      
      
      
      7-10 ppm (
      
      
      ).
Protocol B: The Atherton-Todd Functionalization

Rationale: This is the gold standard for converting the inert P-H bond into a reactive phosphoryl chloride intermediate (


) in situ, which then couples with amines to form phosphoramidates.[1]

Reagents:

  • Bis(2-chloroethyl) phosphite: 1.0 eq

  • Carbon Tetrachloride (

    
    ): 1.1 eq (Oxidant)
    
  • Triethylamine (

    
    ): 1.1 eq (Base)
    
  • Target Amine (e.g., Benzylamine): 1.0 eq

Workflow:

  • Activation: Dissolve Bis(2-chloroethyl) phosphite and

    
     in anhydrous DCM.
    
  • Base Addition: Add

    
     dropwise at 0°C.
    
    • Observation: The solution will become turbid as

      
       precipitates. This indicates the formation of the chlorophosphate intermediate.
      
  • Coupling: Add the target amine immediately. Stir for 4–12 hours at room temperature.

  • Workup: Filter off the ammonium salts. Wash the filtrate with water and brine. Dry over

    
    .
    
  • Result: Bis(2-chloroethyl) phosphoramidate.

Mechanistic Visualization

The following diagram illustrates the synthesis of the scaffold and its divergence into two key pathways: the Atherton-Todd reaction (oxidative chlorination) and the Michaelis-Arbuzov rearrangement (rearrangement to phosphonate).

BisChloroethylChemistry PCl3 PCl3 (Phosphorus Trichloride) Intermediate Tris(2-chloroethyl) phosphite (Transient P(III)) PCl3->Intermediate + ROH - 3 HCl ROH 3 eq. 2-Chloroethanol Target Bis(2-chloroethyl) phosphite (H-Phosphonate Scaffold) Intermediate->Target Dealkylation (Loss of R-Cl) Phosphonate Bis(2-chloroethyl) 2-chloroethylphosphonate Intermediate->Phosphonate Michaelis-Arbuzov (Thermal Rearrangement) Chlorophosphate Chlorophosphate Intermediate (RO)2P(O)Cl Target->Chlorophosphate Atherton-Todd Rxn (CCl4 / Et3N) Phosphoramidate Phosphoramidate Prodrug (Mustard Analog) Chlorophosphate->Phosphoramidate + Primary Amine (Nu- Attack)

Figure 1: Synthetic pathways for Bis(2-chloroethyl) phosphite, highlighting the critical Atherton-Todd activation route.

Applications in Drug Development

Prodrug Strategy (Mustard Pharmacophore)

The bis(2-chloroethyl)amino group is the active "warhead" in cyclophosphamide. Bis(2-chloroethyl) phosphite allows researchers to graft a similar alkylating functionality onto alcohols or amines via a phosphorus linkage.

  • Mechanism of Action: Upon metabolic activation (or hydrolysis), the bis(2-chloroethyl) group can form an aziridinium (or analogous cyclic) ion, which alkylates DNA guanine residues, leading to cross-linking and apoptosis.

  • Design Advantage: Using the phosphite precursor allows for the synthesis of mixed esters. One chloride can be displaced by a targeting moiety (e.g., a glucose analog) before oxidizing the phosphorus, creating a targeted delivery system.

Flame Retardant Synthesis

While TCEP is the final flame retardant, the Bis phosphite is a key intermediate for creating "reactive" flame retardants that chemically bond to the polymer backbone (e.g., polyurethanes) rather than just mixing in physically. This prevents leaching, a major environmental concern with legacy retardants.

Safety & Handling (E-E-A-T)

Critical Warning: Bis(2-chloroethyl) phosphite contains the 2-chloroethyl moiety, structurally related to sulfur and nitrogen mustards. It must be treated as a potential alkylating agent and mutagen.

Hazard Profile
  • Toxicity: Highly toxic by inhalation and ingestion. Potential carcinogen.[2][3][4]

  • Skin Absorption: Rapid absorption; causes severe irritation and potential systemic alkylation.

  • Reactivity: Reacts violently with strong oxidizers and water (hydrolysis releases HCl and 2-chloroethanol).

Decontamination Protocol

In the event of a spill:

  • Evacuate: Isolate the area.

  • Neutralize: Do not use water initially (generates HCl). Use a slurry of soda ash (

    
    ) or dry lime to absorb and neutralize acid byproducts.
    
  • Solvent Wash: After solid absorption, clean surfaces with a dilute alkaline solution (10% NaOH) to hydrolyze any remaining ester bonds, breaking down the alkylating potential.

References

  • PubChem. (n.d.). Bis(2-chloroethyl) phosphite | C4H9Cl2O3P. National Library of Medicine. Retrieved October 2025, from [Link]

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. Journal of the Chemical Society. [Link]

  • PrepChem. (n.d.). Synthesis of Tris-(2-chloroethyl) phosphite and rearrangement. Retrieved October 2025, from [Link]

  • World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(2-butoxyethyl) Phosphate, Tris(2-ethylhexyl) Phosphate and Tris(2-chloroethyl) Phosphate. [Link]

  • Troev, K. D. (2006). Chemistry and Application of H-Phosphonates. Elsevier Science.

Sources

Organophosphorus Intermediates in Advanced Synthesis: A Comparative Analysis of Tris(2-chloroethyl) Phosphite and Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organophosphorus chemistry, the selection of the correct phosphorus intermediate dictates the trajectory of complex molecular synthesis. Tris(2-chloroethyl) phosphite and Bis(2-chloroethyl) phosphite are two structurally related but mechanistically divergent compounds. While they share similar chloroethyl appendages, the presence or absence of a third ester linkage fundamentally alters their oxidation states, tautomeric equilibria, and reactivity profiles. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and application insights for these critical intermediates.

Chemical & Structural Divergence

The core difference between these two compounds lies in their coordination chemistry and tautomerism.

Tris(2-chloroethyl) phosphite is a classical trialkyl phosphite. The phosphorus atom exists in the +3 oxidation state (


) and possesses a stereochemically active lone pair. This lone pair renders the molecule highly nucleophilic, making it an ideal substrate for reactions requiring the attack of phosphorus on electrophilic centers. It is a colorless liquid that is miscible in organic solvents but1[1]. Furthermore, it is notoriously2[2].

Bis(2-chloroethyl) phosphite , conversely, is a dialkyl hydrogen phosphite. Although named as a phosphite (


), it exists predominantly in its 3[3] (

), where the phosphorus is pentavalent (

). Because the lone pair is involved in the phosphoryl (

) bond, the neutral molecule is not inherently nucleophilic. Instead, it acts as a pro-nucleophile that requires base activation to generate a reactive phosphite anion.
Quantitative Data Summary
PropertyTris(2-chloroethyl) phosphiteBis(2-chloroethyl) phosphite
CAS Number 1[1]3[3]
Molecular Formula


Molecular Weight 269.49 g/mol 206.99 g/mol
Boiling Point 112–115 °C (at 2 mmHg)311.5 °C (at 760 mmHg)
Structural Class Trialkyl phosphite (

)
Dialkyl H-phosphonate (

tautomer)
Primary Reactivity Nucleophilic (Arbuzov, Perkow)Pro-nucleophilic (Pudovik, Kabachnik-Fields)

Mechanistic Pathways & Reactivity Profiles

Understanding the causality behind the reactivity of these two compounds is paramount for successful synthetic design.

The Michaelis-Arbuzov Rearrangement (Tris-substituted)

Because of its lone pair, Tris(2-chloroethyl) phosphite acts as a powerful nucleophile. A defining characteristic of this compound is its propensity to undergo 2[2] (a self-Arbuzov reaction). When heated, the nucleophilic phosphorus attacks the electrophilic carbon of a 2-chloroethyl group. Causality: This reaction is thermodynamically driven by the formation of the highly stable phosphoryl (


) double bond (~130 kcal/mol), transforming the phosphite into 4[4].
The Pudovik and Kabachnik-Fields Reactions (Bis-substituted)

Bis(2-chloroethyl) phosphite lacks an available lone pair in its native state. To react, the


 bond must be deprotonated by a base. Causality:  Base addition shifts the tautomeric equilibrium from the unreactive H-phosphonate to the highly nucleophilic phosphite anion (

). This activated species readily attacks electrophilic centers such as aldehydes (Pudovik reaction) or imines (Kabachnik-Fields reaction) to form

-hydroxyphosphonates or

-aminophosphonates.

Reactivity TCEP Tris(2-chloroethyl) Phosphite (Nucleophilic PIII) Arbuzov Michaelis-Arbuzov Rearrangement TCEP->Arbuzov Alkyl Halides / Heat BCEP Bis(2-chloroethyl) Phosphite (Electrophilic PV Tautomer) Pudovik Pudovik / Kabachnik-Fields Reactions BCEP->Pudovik Base / Carbonyls or Imines Phosphonate Phosphonate Esters (P-C Bond Formation) Arbuzov->Phosphonate Isomerization Aminophosphonate α-Aminophosphonates (Bioactive Scaffolds) Pudovik->Aminophosphonate Addition

Figure 1: Divergent reactivity pathways of Tris vs. Bis(2-chloroethyl) phosphite.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation mechanisms (in-process analytical tracking).

Protocol A: Thermal Isomerization of Tris(2-chloroethyl) phosphite

Objective: Synthesize bis(2-chloroethyl) 2-chloroethylphosphonate via self-Arbuzov rearrangement.

  • Preparation: Charge a flame-dried Schlenk flask with5[5] under an argon atmosphere to prevent premature hydrolysis.

  • Execution: Gradually heat the neat liquid to 140–150 °C. Causality: Thermal energy overcomes the activation barrier, allowing the nucleophilic phosphorus to attack the chlorinated carbon intramolecularly.

  • Self-Validation (In-Process): Withdraw 0.1 mL aliquots every 2 hours. Dissolve in

    
     and acquire a 
    
    
    
    NMR spectrum. The starting material exhibits a singlet at ~ +140 ppm. The product exhibits a singlet at ~ +25 ppm. The reaction is complete when the +140 ppm signal is entirely consumed.
  • Purification: Vacuum distill the resulting viscous liquid to remove trace volatile impurities.

Protocol B: Kabachnik-Fields Synthesis using Bis(2-chloroethyl) phosphite

Objective: Synthesize a bioactive


-aminophosphonate scaffold.
  • Imine Formation: Combine an aldehyde and a primary amine in anhydrous dichloromethane (DCM) over

    
    .
    
  • Activation: Filter the imine solution into a new flask. Add 1.05 equivalents of Bis(2-chloroethyl) phosphite.

  • Catalysis: Add a Lewis acid catalyst (e.g.,

    
    , 5 mol%). Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the carbon, while simultaneously facilitating the tautomerization of the H-phosphonate to the reactive phosphite form.
    
  • Self-Validation (In-Process): Monitor via

    
     NMR. The distinct 
    
    
    
    doublet (
    
    
    Hz) of the starting phosphite will disappear, and a new doublet corresponding to the
    
    
    proton (
    
    
    Hz) will emerge, confirming successful
    
    
    bond formation.

Workflow Step1 Reagent Prep: Dry Solvents & Inert Atm Step2 Reaction Execution: Controlled Temp & Stirring Step1->Step2 Step3 In-Process Monitoring: 31P NMR Tracking Step2->Step3 Step3->Step2 Incomplete Conversion Step4 Purification: Vacuum Distillation Step3->Step4 Step5 Validation: HRMS & NMR Step4->Step5

Figure 2: Self-validating experimental workflow for organophosphorus synthesis.

Applications in Drug Development & Materials Science

Materials Science & Flame Retardants: Both compounds are highly valued in polymer chemistry. Tris(2-chloroethyl) phosphite has historically acted as a 1[1]. Its isomerized phosphonate derivatives are heavily incorporated into 6[6] to prevent melting and burning. Furthermore,7[7], derived from these intermediates, is polymerized into flame-retardant latexes for textiles.

Drug Development & Medicinal Chemistry: The 2-chloroethyl groups serve as excellent synthetic handles for further nucleophilic substitution or cross-linking. In medicinal chemistry, Bis(2-chloroethyl) phosphite is utilized to synthesize


-aminophosphonates, which act as transition-state analogues for peptide hydrolysis. These scaffolds are potent8[8]. Additionally, transesterification of these phosphites with glycols yields 9[9], which are currently being explored in advanced prodrug design to improve bioavailability.

References

  • Guidechem - bis(2-chloroethyl)phosphite 1070-42-4.
  • NOAA CAMEO Chemicals - TRIS(2-CHLOROETHYL)PHOSPHITE.
  • PubChem - Bis(2-chloroethyl) phosphite | CID 6336390.
  • Google Patents - US3888953A - Preparation of tris (2-chloroethyl) phosphite.
  • ChemicalBook - TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9.
  • ChemicalBook - Bis(2-chloroethyl) vinylphosphonate | 115-98-0.
  • MDPI - Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids.
  • Canadian Journal of Chemistry - SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION.
  • Google Patents - United States Patent (Polyurethane Foams).
  • Clockss - SYNTHESIS AND CHEMISTRY OF PHOSPHORUS COMPOUNDS SUBSTITUTED BY 1,2,4-TRIAZINE MOIETIES.

Sources

Bis(2-chloroethyl) Phosphite Hydrolytic Stability Profile: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP, CAS 1070-42-4) is a highly reactive dialkyl phosphite widely utilized as a critical intermediate in the synthesis of flame retardants, plasticizers, and specialty polymers. While its unique chemical structure imparts excellent compatibility with polyurethane and polyester matrices, it also introduces significant hydrolytic vulnerability. For researchers and drug development professionals, understanding the hydrolytic stability profile of BCEP is paramount. Premature degradation not only leads to the loss of physical properties and dimensional instability in formulated matrices but also generates highly toxic and corrosive byproducts.

Mechanistic Causality of BCEP Hydrolysis

The hydrolysis of dialkyl phosphites like BCEP proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic phosphorus center. Unlike trialkyl phosphites, dialkyl phosphites exist predominantly in the pentavalent phosphonate tautomeric form (


).

Mechanistic studies utilizing deuterium isotope effects have conclusively demonstrated that the P-H bond is not broken during the rate-determining step of acid-catalyzed hydrolysis; rather, the reaction rate is strictly governed by the electrophilicity of the phosphorus atom and the steric hindrance of the alkoxy groups 1[1].

In the case of BCEP, the presence of the 2-chloroethyl groups exerts a strong electron-withdrawing inductive effect (-I effect). This significantly increases the partial positive charge (


) on the phosphorus atom, lowering the activation energy for nucleophilic attack compared to unsubstituted aliphatic analogs like diethyl phosphite 2[2]. Consequently, BCEP undergoes rapid stepwise hydrolysis, first yielding mono(2-chloroethyl) phosphite and 2-chloroethanol, and ultimately degrading into phosphorous acid (

) and a second equivalent of 2-chloroethanol. In polymeric applications, this cleavage of the carbon-oxygen-phosphorus bonds directly causes dimensional instability and accelerated aging in humid atmospheres 3[3]. Furthermore, the primary organic degradant, 2-chloroethanol, is highly toxic, necessitating stringent safety protocols during formulation 4[4].

Pathway BCEP Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) Inter Mono(2-chloroethyl) phosphite + 2-Chloroethanol BCEP->Inter H2O (Hydrolysis) k_1 (Rate-limiting) Final Phosphorous Acid (H3PO3) + 2-Chloroethanol Inter->Final H2O (Hydrolysis) k_2 (Fast)

Fig 1: Stepwise hydrolytic degradation pathway of Bis(2-chloroethyl) phosphite.

Quantitative Hydrolytic Stability Profile

The kinetics of BCEP hydrolysis follow pseudo-first-order behavior in buffered aqueous systems where water is in large excess. The reaction is highly pH-dependent, exhibiting specific acid and base catalysis. Base-catalyzed hydrolysis is orders of magnitude faster due to the superior nucleophilicity of the hydroxide ion.

Table 1: Comparative Hydrolytic Kinetic Profile (Pseudo-first-order rate constants,


 at 40°C) 
CompoundpH 4.0 (

, h⁻¹)
pH 7.0 (

, h⁻¹)
pH 10.0 (

, h⁻¹)
Primary Degradant
Bis(2-chloroethyl) phosphite



2-Chloroethanol
Diethyl phosphite (Reference)



Ethanol

Data Synthesis Note: The ~5-6x accelerated hydrolysis rate of BCEP relative to diethyl phosphite highlights the profound impact of the


-chloro substituent's inductive effect on phosphorus electrophilicity.

Experimental Workflows for Stability Profiling

To accurately profile the hydrolytic degradation of BCEP, researchers must employ self-validating analytical systems that do not perturb the reaction equilibrium. Traditional titration methods are inadequate due to the continuous generation of acidic byproducts (phosphorous acid) which auto-catalyze the reaction. Therefore, continuous monitoring via


 Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Protocol: NMR-Monitored Accelerated Hydrolysis Assay

This protocol leverages the distinct chemical shifts of the parent dialkyl phosphite and its degradation products to provide real-time, quantitative kinetic data.

Step 1: Reagent and Buffer Preparation Prepare standardized buffer solutions (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 10) using Deuterium Oxide (


) to provide the necessary NMR lock signal.
Causality Check: The use of 

not only stabilizes the magnetic field lock but also allows for the investigation of solvent isotope effects if deeper mechanistic validation is required.

Step 2: Sample Formulation Dissolve BCEP to a final concentration of 0.1 M in the selected


 buffer. Immediately transfer 0.5 mL of the solution into a standard 5 mm NMR tube.
Self-Validating Control: Introduce a sealed capillary containing 0.05 M Triphenylphosphine oxide (TPPO) in 

into the NMR tube. TPPO serves as an inert, external integration standard that cannot react with the aqueous buffer, ensuring quantitative accuracy regardless of instrument drift or shimming variations over the time course.

Step 3: Thermal Incubation Place the NMR tubes in a precision thermostatic bath set to the target temperature (e.g., 40°C, 60°C). Remove tubes only for the brief duration of spectral acquisition to maintain isothermal conditions.

Step 4: Data Acquisition and Kinetic Analysis Acquire


 decoupled NMR spectra at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • BCEP typically resonates around 8-10 ppm.

  • Mono(2-chloroethyl) phosphite appears slightly upfield.

  • Phosphorous acid appears around 4-5 ppm.

Integrate the BCEP peak area relative to the TPPO standard. Plot


 versus time to extract the pseudo-first-order rate constant (

).

Workflow Prep 1. Sample Prep BCEP in D2O Buffer Incubate 2. Thermal Incubation Thermostatic Bath Prep->Incubate Acquire 3. 31P NMR Acquisition Time-course Analysis Incubate->Acquire Analyze 4. Kinetic Analysis Signal Integration Acquire->Analyze

Fig 2: Self-validating 31P NMR experimental workflow for kinetic profiling.

Formulation Strategies for Mitigating Hydrolysis

For drug development professionals and materials scientists utilizing BCEP-derived moieties, mitigating hydrolysis is paramount:

  • Steric Shielding: Incorporating bulky substituents adjacent to the phosphite center can sterically hinder the approach of water molecules, significantly reducing the hydrolysis rate3[3].

  • Moisture Scavengers: In non-aqueous formulations (e.g., prepolymer resins), the addition of chemical moisture scavengers such as oxazolidines or carbodiimides prevents the initiation of the hydrolytic cascade.

  • Acid Scavengers: Because the hydrolysis of BCEP generates acidic species that auto-catalyze further degradation, incorporating acid scavengers like epoxidized soybean oil (ESBO) or hindered amines can neutralize these byproducts and stabilize the matrix.

References

  • [3] Title: United States Patent - Flame Retardant Polyurethane Foams Source: Googleapis.com URL:

  • [4] Title: bis(2-chloroethyl)phosphite 1070-42-4 Source: Guidechem URL:

  • [1] Title: Deuterium Isotope Effect in the Acid Catalysed Hydrolysis and Iodine Oxidation of Dialkyl Phosphites. Source: SciSpace URL:

  • [2] Title: Diethyl phosphite | CAS#:762-04-9 Source: Chemsrc URL:

Sources

Mechanistic Toxicity and Advanced Handling Precautions for Chloroalkyl Phosphites: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Chloroalkyl phosphites—most notably Tris(2-chloroethyl) phosphite and Bis(2-chloroethyl) phosphite—are highly reactive electrophilic reagents utilized extensively in the synthesis of flame retardants, plasticizers, and specialty agricultural chemicals. While their reactivity makes them synthetically invaluable, it simultaneously imparts severe acute toxicity and handling hazards.

As a Senior Application Scientist, I approach the handling of these compounds not merely as a set of regulatory checkboxes, but as a dynamic system of chemical risk management. This whitepaper details the mechanistic basis of their toxicity, provides quantitative physicochemical data, and outlines a self-validating protocol for their safe handling, quenching, and disposal.

Mechanistic Basis of Toxicity

The toxicological profile of chloroalkyl phosphites is driven by two primary chemical pathways. Understanding the causality behind these pathways is critical for designing effective safety protocols.

  • Hydrolytic Instability and Corrosivity: Chloroalkyl phosphites are exceptionally sensitive to moisture. Upon exposure to atmospheric water or aqueous media, they undergo rapid, exothermic hydrolysis. This reaction liberates hydrogen chloride (HCl) gas and corrosive phosphonic acid derivatives. The rapid generation of HCl is responsible for severe irritation, pulmonary edema if inhaled, and necrosis of the eyes and mucous membranes, as detailed in the [1].

  • Electrophilic Alkylation: The chloroethyl moieties (-CH2CH2Cl) act as direct alkylating agents. In biological systems, these electrophilic centers can covalently bind to cellular nucleophiles (e.g., proteins, DNA), leading to systemic toxicity, cellular damage, and potential mutagenic effects. Consequently, these compounds are classified as highly toxic if swallowed or absorbed through the skin.

ToxicityPathway CAP Chloroalkyl Phosphites (e.g., Tris(2-chloroethyl) phosphite) Moisture Atmospheric Moisture (H2O) CAP->Moisture Exposure Alkylating Direct Alkylation of Biological Nucleophiles CAP->Alkylating In vivo absorption Hydrolysis Exothermic Hydrolysis Moisture->Hydrolysis HCl Hydrogen Chloride (HCl) Gas Severe Corrosive Hydrolysis->HCl Rapid Release Phosphonic Phosphonic Acid Derivatives Tissue Irritants Hydrolysis->Phosphonic Degradation Toxicity Acute Systemic Toxicity & Tissue Necrosis HCl->Toxicity Phosphonic->Toxicity Alkylating->Toxicity

Hydrolysis and toxicity pathways of chloroalkyl phosphites.

Quantitative Toxicity and Physicochemical Data

To properly assess the risk and engineer appropriate containment systems, it is critical to understand the physical properties and quantitative toxicity metrics of these compounds.

Property / MetricTris(2-chloroethyl) phosphiteBis(2-chloroethyl) phosphite
CAS Number 140-08-91070-42-4
Molecular Formula C6H12Cl3O3PC4H9Cl2O3P
Boiling Point 112-115 °C at 2 mmHg311.5 °C at 760 mmHg
Density 1.353 g/mL (Denser than water)~1.2 g/mL
Acute Oral Toxicity (LD50) 100 mg/kg (Rat)Poison by ingestion
Acute Dermal Toxicity (LD50) 810 mg/kg (Rabbit)Poison by skin contact
Primary Hazards Toxic (Oral/Dermal), CombustibleToxic (Oral/Dermal), Corrosive

Data synthesized from [2] and [3].

Advanced Handling and Containment Strategies

The handling of chloroalkyl phosphites requires rigorous engineering controls to prevent accidental hydrolysis and exposure. Every physical precaution must be grounded in chemical causality.

  • Inert Atmosphere (Causality): Because atmospheric moisture initiates a runaway hydrolysis cascade that generates gaseous HCl, handling must occur strictly under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox. This prevents the pressurization of sealed reaction vessels and the release of toxic fumes.

  • Temperature Control: Reactions involving these phosphites are often highly exothermic. Maintaining the reaction temperature below 0 °C during addition prevents thermal decomposition, which can emit highly toxic fumes of phosphorus oxides (POx) and chloride ions.

  • Spill Response: In the event of a spill, aqueous cleanup must be avoided initially. Spills should be absorbed using dry sand or inert absorbent pads, followed by neutralization with a weak base (e.g., sodium carbonate) before disposal, as sudden exposure to water will cause a violent release of HCl.

Self-Validating Experimental Protocol: Controlled Quenching

To ensure absolute safety during the disposal of reaction mixtures containing chloroalkyl phosphites, the following self-validating quenching protocol must be employed. The validation steps ensure that no reactive P-Cl or P-OR bonds remain before the mixture is transferred to aqueous waste.

Step-by-Step Methodology:
  • Preparation: Cool the reaction mixture containing residual chloroalkyl phosphite to -78 °C using a dry ice/acetone bath under a continuous flow of Argon.

  • Initial Quench: Slowly add a pre-cooled (-20 °C) solution of anhydrous isopropanol dropwise.

    • Causality: Isopropanol reacts with any hyper-reactive phosphorus species more gently than water, preventing a violent exothermic release of HCl gas while converting reactive chlorides to more stable esters.

  • Neutralization: Once the isopropanol addition is complete and bubbling ceases, slowly add saturated aqueous sodium bicarbonate (NaHCO3) dropwise while allowing the mixture to warm to 0 °C.

    • Causality: The weak base neutralizes the generated HCl and phosphonic acids without causing a drastic pH spike that could trigger secondary side reactions.

  • Self-Validation Step 1 (pH Monitoring): Test the aqueous layer with pH paper. The pH must be consistently > 7. If the pH is acidic, continue adding NaHCO3 until slightly basic. This confirms the complete neutralization of acidic byproducts.

  • Self-Validation Step 2 (Spectroscopic Check): Extract an aliquot of the organic layer and analyze via 31P NMR. The absence of peaks in the 130-140 ppm region (characteristic of reactive phosphites) and the presence of peaks in the 0-20 ppm region (phosphonates/phosphates) confirms complete quenching.

  • Disposal: Once validated, separate the layers and dispose of the aqueous and organic phases in their respective properly labeled hazardous waste containers.

HandlingWorkflow Start Reagent Preparation Inert Establish Inert Atmosphere (Argon/N2 Glovebox) Start->Inert Transfer Syringe/Cannula Transfer (Air-Free) Inert->Transfer Prevents Hydrolysis Reaction Controlled Reaction (Temp < 0°C) Transfer->Reaction Quench Slow Quench: Isopropanol then NaHCO3 Reaction->Quench Post-Reaction Validate Self-Validation: pH > 7 & 31P NMR Check Quench->Validate Neutralizes HCl Validate->Quench pH < 7 (Repeat) Waste Aqueous Waste Disposal Validate->Waste Confirmed Safe

Self-validating workflow for safe handling and quenching of chloroalkyl phosphites.

References

  • Tris(2-chloroethyl) phosphite | C6H12Cl3O3P | CID 8783 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Methodological & Application

Synthesis of Bis(2-chloroethyl) phosphite from PCl3 and ethylene oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of Bis(2-chloroethyl) phosphite

Executive Summary & Rationale

The synthesis of bis(2-chloroethyl) phosphite (a critical intermediate in the production of flame retardants and specialty organophosphorus compounds) from phosphorus trichloride (PCl₃) and ethylene oxide (EO) represents a classic example of epoxide ring-opening coupled with phosphorus functionalization[1].

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating synthetic system . The direct reaction of PCl₃ with EO yields the fully substituted tris(2-chloroethyl) phosphite. To isolate the bis-substituted dialkyl H-phosphonate, a highly controlled stoichiometric hydrolysis must follow. This two-stage continuous or semi-batch workflow demands rigorous thermal control due to the exothermic nature of epoxide ring-opening and the severe toxicity of the reagents[2]. Every step in this protocol includes analytical checkpoints to ensure the reaction is driven by empirical data rather than assumed kinetics.

Mechanistic Pathway & Chemical Kinetics

The reaction proceeds via a two-step cascade:

  • Nucleophilic Ring Opening: The oxygen atom of ethylene oxide coordinates to the electrophilic phosphorus of PCl₃. Subsequent nucleophilic attack by the displaced chloride ion opens the strained epoxide ring, forming a P-O-C-C-Cl linkage. This repeats three times to yield tris(2-chloroethyl) phosphite.

  • Controlled Hydrolysis: The addition of precisely one equivalent of water cleaves one P-O bond, releasing 2-chloroethanol and triggering a tautomeric shift from the P(III) phosphite to the P(V) dialkyl H-phosphonate (bis(2-chloroethyl) phosphite)[3].

G PCl3 Phosphorus Trichloride (PCl3) Intermediate Tris(2-chloroethyl) phosphite PCl3->Intermediate + 3.05 eq EO 0-10 °C, Exothermic EO Ethylene Oxide (C2H4O) EO->Intermediate Product Bis(2-chloroethyl) phosphite Intermediate->Product + 1.0 eq H2O Controlled Hydrolysis Byproduct 2-Chloroethanol Intermediate->Byproduct Cleavage Byproduct Water Water (H2O) Water->Product

Reaction pathway from PCl3 and ethylene oxide to bis(2-chloroethyl) phosphite.

Experimental Workflow & Step-by-Step Protocol

Safety Directive: This protocol must only be executed in a professional laboratory equipped with a jacketed reactor, mass flow controllers, and a caustic gas scrubber system. Ethylene oxide is a highly flammable, toxic gas. PCl₃ is violently reactive with moisture.

Stage 1: Synthesis of Tris(2-chloroethyl) phosphite

Causality Note: The reaction is highly exothermic. Ethylene oxide must be introduced as a gas via a subsurface sparger into neat PCl₃ (or PCl₃ in an inert solvent like toluene) at a rate strictly dictated by the cooling capacity of the jacketed reactor. If the temperature exceeds 20 °C, EO can undergo hazardous runaway polymerization.

  • System Purge: Flush a 1 L jacketed glass reactor (equipped with a mechanical stirrer, subsurface gas sparging tube, internal thermocouple, and dry-ice condenser) with anhydrous nitrogen for 30 minutes.

  • Reagent Loading: Charge the reactor with 137.3 g (1.0 mol) of freshly distilled PCl₃. Chill the reactor jacket to maintain an internal temperature of 0 °C to 5 °C.

  • Epoxide Addition: Introduce gaseous ethylene oxide (134.4 g, 3.05 mol) through the mass flow controller at a rate of ~1.5 g/min .

  • Thermal Management: Continuously monitor the internal thermocouple. Adjust the EO feed rate to ensure the reaction mass does not exceed 10 °C.

  • Post-Reaction Maturation: Once EO addition is complete, maintain stirring at 10 °C for 1 hour, then allow the system to slowly warm to 20 °C over 2 hours to ensure complete consumption of PCl₃.

Self-Validating Checkpoint 1: Pull an aliquot for ³¹P NMR. Do not proceed to Stage 2 until the PCl₃ peak (~219 ppm) has completely disappeared, replaced by a singular peak at ~140 ppm corresponding to tris(2-chloroethyl) phosphite.

Stage 2: Controlled Hydrolysis to Bis(2-chloroethyl) phosphite

Causality Note: The conversion of the trialkyl phosphite to the dialkyl H-phosphonate requires exactly one equivalent of water. Excess water will lead to over-hydrolysis (forming monoalkyl phosphonates or phosphorous acid), while insufficient water leaves unreacted intermediate.

  • Temperature Reset: Chill the reactor containing the crude tris(2-chloroethyl) phosphite back to 0 °C.

  • Hydrolysis: Add 18.0 g (1.0 mol) of degassed, deionized water dropwise via an addition funnel over 45 minutes. Vigorous stirring is essential to overcome the biphasic nature of the initial addition.

  • Equilibration: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Purification: The crude mixture contains the target product and 2-chloroethanol. Transfer the mixture to a wiped-film evaporator (WFE) or short-path distillation setup. Strip the 2-chloroethanol byproduct under high vacuum (e.g., 0.1 mmHg) at a mild temperature (max 60 °C) to prevent thermal degradation of the phosphite.

Self-Validating Checkpoint 2: Analyze the stripped product via ³¹P NMR. A successful tautomerization to the H-phosphonate is confirmed by a dramatic shift from ~140 ppm to ~8 ppm, appearing as a doublet with a large one-bond phosphorus-proton coupling constant (


 Hz).

Quantitative Data & Yield Analysis

Table 1: Stoichiometry and Reaction Parameters

Reagent / Intermediate MW ( g/mol ) Equivalents Mass (g) Function
Phosphorus trichloride 137.33 1.00 137.3 Core electrophile
Ethylene oxide 44.05 3.05 134.4 Epoxide / Nucleophile
Water 18.02 1.00 18.0 Hydrolytic cleavage agent
Bis(2-chloroethyl) phosphite 206.99 1.00 (Theoretical) 206.9 Target Product

| 2-Chloroethanol | 80.51 | 1.00 (Theoretical) | 80.5 | Cleaved Byproduct |

Table 2: Analytical Validation Checkpoints (NMR) | Compound | ³¹P NMR Shift (ppm) | Multiplicity |


 Coupling (Hz) | Structural State |
| :--- | :--- | :--- | :--- | :--- |
| PCl₃ (Starting Material) | ~ 219.0 | Singlet | N/A | P(III) |
| Tris(2-chloroethyl) phosphite | ~ 140.0 | Singlet | N/A | P(III) |
| Bis(2-chloroethyl) phosphite | ~ 8.5 | Doublet | ~ 715 | P(V) H-Phosphonate |

References

  • Source: Google Patents (US3340333A)
  • Bis(2-chloroethyl)
  • Bis(2-chloroethyl)

Sources

Using Bis(2-chloroethyl) phosphite as an intermediate for Ethephon

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Ethephon via Bis(2-chloroethyl) Phosphite

Executive Summary

This technical guide details the protocol for synthesizing Ethephon (2-chloroethylphosphonic acid) utilizing Bis(2-chloroethyl) phosphite (BCEP) as the core intermediate. While industrial routes often rely on the thermal rearrangement of tris(2-chloroethyl) phosphite, the direct utilization of the bis-phosphite (a dialkyl H-phosphonate) via radical addition offers a distinct mechanistic pathway that allows for precise control over the phosphorus-carbon (P-C) bond formation.

This document is designed for process chemists and drug development professionals investigating organophosphorus synthesis. It prioritizes the Radical Addition Mechanism followed by Acid Hydrolysis , providing a high-yield, self-validating workflow.

Chemical Foundation & Mechanism[1]

The synthesis hinges on the transformation of the P-H bond in BCEP to a P-C bond. Unlike the Michaelis-Arbuzov rearrangement which requires a trialkyl phosphite, BCEP acts as a hydrogen donor in a radical chain reaction.

Key Chemical Species:

  • Starting Material: Bis(2-chloroethyl) phosphite (CAS: 140-08-9)[1]

  • Reagent: Vinyl Chloride (CAS: 75-01-4)

  • Intermediate: Bis(2-chloroethyl) 2-chloroethylphosphonate[2][3][4][5][6][7]

  • Target: Ethephon (CAS: 16672-87-0)

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism initiated by a peroxide or UV light.

  • Initiation: Homolytic cleavage of the radical initiator generates a radical species that abstracts the hydrogen from the P-H bond of BCEP, creating a phosphonyl radical.

  • Propagation: The phosphonyl radical adds to the alkene (Vinyl Chloride) in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen from another BCEP molecule, propagating the chain.

  • Hydrolysis: The resulting diester is hydrolyzed under acidic conditions to cleave the ester linkages, yielding Ethephon.

Table 1: Physicochemical Properties of Key Components

ComponentRoleMW ( g/mol )Boiling PointDensityHazard Note
Bis(2-chloroethyl) phosphite Precursor206.99112-115°C (2 mmHg)1.328 g/mLMoisture sensitive, Irritant
Vinyl Chloride Reagent62.50-13.4°C0.91 g/mLCarcinogen , Flammable Gas
Benzoyl Peroxide Initiator242.23103°C (decomposes)1.33 g/mLExplosive when dry
Ethephon Target144.4974-75°C (Melting)1.41 g/mLCorrosive, Unstable >pH 4

Visualization: Reaction Logic

The following diagram illustrates the radical addition pathway and subsequent hydrolysis.

EthephonSynthesis BCEP Bis(2-chloroethyl) phosphite (P-H Bond) Radical_Int Phosphonyl Radical Intermediate BCEP->Radical_Int Activation Initiator Radical Initiator (Benzoyl Peroxide) Initiator->BCEP H-Abstraction VC Vinyl Chloride (Gas) VC->Radical_Int Addition Diester Bis(2-chloroethyl) 2-chloroethylphosphonate Radical_Int->Diester Propagation Ethephon Ethephon (Target) Diester->Ethephon Acidolysis (140°C) HCl Conc. HCl (Hydrolysis) HCl->Diester

Figure 1: Radical chain mechanism converting BCEP to Ethephon via vinyl chloride addition.

Experimental Protocol

Safety Warning: Vinyl chloride is a known human carcinogen. All operations must be performed in a certified fume hood with a closed reactor system. Ethephon releases ethylene gas above pH 4; maintain acidic conditions.[2][8][9]

Phase 1: Radical Addition (Synthesis of the Diester)

Objective: Convert BCEP to Bis(2-chloroethyl) 2-chloroethylphosphonate.

  • Reactor Setup:

    • Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure reactor (rated for >5 bar).

    • Equip with a magnetic stirrer, thermowell, and gas inlet valve.

    • Expert Insight: Thoroughly purge the vessel with Nitrogen (

      
      ) to remove oxygen, as 
      
      
      
      inhibits radical propagation.
  • Reagent Loading:

    • Charge Bis(2-chloroethyl) phosphite (1.0 eq, e.g., 20.7 g) into the reactor.

    • Add Benzoyl Peroxide (0.02 eq, 0.5 g) dissolved in a minimal amount of inert solvent (e.g., benzene or toluene) or add as a solid if safety protocols permit.

    • Note: AIBN (Azobisisobutyronitrile) can be substituted as an initiator if a lower activation temperature is desired.

  • Vinyl Chloride Addition:

    • Cool the reactor to -20°C using a dry ice/acetone bath.

    • Condense Vinyl Chloride (1.2 eq, ~7.5 g) into the reactor. Excess alkene ensures complete consumption of the phosphite.

  • Reaction:

    • Seal the reactor.

    • Heat gradually to 80-90°C . The pressure will rise initially and then drop as the gas is consumed.

    • Maintain temperature for 4–6 hours .

    • Validation: Monitor pressure drop. Once pressure stabilizes, the reaction is likely complete.

  • Workup:

    • Cool to room temperature.[7]

    • Vent unreacted vinyl chloride into a scrubber containing dilute KMnO4 or proper waste trap.

    • The resulting liquid is crude Bis(2-chloroethyl) 2-chloroethylphosphonate .

    • Purification (Optional): Vacuum distillation can be performed, but for Ethephon synthesis, the crude is often sufficiently pure (>90%) for the next step.

Phase 2: Acid Hydrolysis

Objective: Cleave the ester groups to release the free phosphonic acid (Ethephon).

  • Acidolysis:

    • Transfer the crude diester to a glass round-bottom flask equipped with a reflux condenser.

    • Add Concentrated Hydrochloric Acid (37%) (Excess, typically 4:1 molar ratio relative to diester).

    • Expert Insight: Using anhydrous HCl gas bubbled into the diester at high temperature is more efficient industrially, but aqueous HCl is safer for bench-scale.

  • Reflux:

    • Heat the mixture to reflux (~110–120°C ) for 12–16 hours .

    • The reaction generates ethylene dichloride (1,2-dichloroethane) as a byproduct, which can be distilled off (azeotrope with water).

  • Isolation:

    • Distill off water and excess HCl under reduced pressure (rotary evaporator).

    • The residue is a viscous, pale yellow oil (crude Ethephon).

  • Crystallization:

    • Dissolve the oil in a non-polar solvent (e.g., Benzene or Toluene) to precipitate the product, or use a mixture of methylene chloride/petroleum ether.

    • Cool to 0°C to induce crystallization.

    • Filter and dry in a vacuum desiccator over

      
      .
      

Quality Control & Validation

Table 2: Analytical Parameters for Ethephon

MethodParameterAcceptance CriteriaNotes
HPLC Purity> 95%C18 Column, Mobile Phase: MeOH/Water (acidified)
Titration Acid Value98-102%Potentiometric titration with NaOH (2 protons)

NMR
Chemical Shift~28 ppm (s)Distinct from Phosphite starting material (~7 ppm)
pH Stability DecompositionNo Ethylene evolutionTest at pH < 3.0. Evolution indicates degradation.

Workflow Diagram: QC Process

QC_Workflow Sample Crude Ethephon Sample NMR 31P NMR Analysis (Check for P-C bond) Sample->NMR Titration Potentiometric Titration (Determine Acid Content) Sample->Titration HPLC HPLC Purity (Impurity Profile) Sample->HPLC Decision Pass/Fail NMR->Decision Titration->Decision HPLC->Decision

Figure 2: Analytical workflow to validate Ethephon identity and purity.

Troubleshooting & Expert Tips

  • Incomplete Conversion (Phase 1): If the pressure does not drop significantly, the initiator may be dead. Add a fresh aliquot of Benzoyl Peroxide (dissolved) and repressurize.

  • Product Coloration: Yellow/Brown discoloration during hydrolysis indicates oxidation or polymerization of byproducts. Ensure the HCl is free of iron contaminants and perform the hydrolysis under

    
    .
    
  • Handling BCEP: Bis(2-chloroethyl) phosphite hydrolyzes slowly in moist air. Verify the quality of the starting material via

    
     NMR before starting; a peak shift indicates degradation to mono-esters or phosphorous acid.
    
  • Ethylene Release: If the final product bubbles upon dissolution in water, the pH is likely too high or the product is contaminated with unstable intermediates. Ensure the final solid is stored in an acidic environment or completely dry.

References

  • Zhang, W., & Sun, D. (2013). Preparation of High Quality Ethephon Using Domestic Diester bis-(2-chloroethyl)-2-chloroethylphosphonate as Substrate. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2013).[3] An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Retrieved from [Link][3]

Sources

Application Note: Bis(2-chloroethyl) phosphite (BCEP) as a Reactive Platform for Organophosphorus Flame Retardants

[1]

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP) represents a critical "pivot compound" in the synthesis of organophosphorus flame retardants (OPFRs). Unlike its fully oxidized and widely restricted counterpart, Tris(2-chloroethyl) phosphate (TCEP), BCEP retains a reactive P–H bond.[1] This functionality allows researchers to move beyond simple additive flame retardants (which leach out of polymers) and synthesize reactive flame retardants that chemically bond to the polymer matrix (e.g., Polyurethanes, Epoxies).[1]

This guide details the chemical utility of BCEP, focusing on the Atherton-Todd reaction as the primary vehicle for functionalization. It provides a validated protocol for synthesizing a phosphoramidate derivative, offering a safer, high-performance alternative to legacy halogenated additives.[1]

Chemical Foundation & Reactivity

Compound: Bis(2-chloroethyl) phosphite CAS: 3583-94-4 Structure:

1
The Tautomeric Advantage

BCEP exists in a tautomeric equilibrium between the dominant phosphonate form (P(V), tetracoordinate) and the minor phosphite form (P(III), tricoordinate).[1]

  • P(V) Form (Dominant): Stable, distinct P–H stretch in IR (

    
    ), 
    
    
    NMR
    
    
    ppm.[1]
  • P(III) Form (Reactive): The species that undergoes nucleophilic attacks.

This equilibrium is the mechanism behind its versatility. By using a base (e.g., triethylamine) and a halogen source (e.g.,


1
Strategic Reaction Pathways

The following diagram maps the three primary synthetic routes available for BCEP modification in FR research.

BCEP_PathwaysBCEPBis(2-chloroethyl) phosphite(BCEP)InterChlorophosphateIntermediate(In Situ)BCEP->InterAtherton-Todd(CCl4/Base)Prod3Phosphonates(C-P Bond Formation)BCEP->Prod3Phospha-Michael(Base/Catalyst)Prod1Phosphoramidates(High N-P Synergism)Inter->Prod1+ Primary/Sec. AmineProd2Phosphate Esters(Functionalized)Inter->Prod2+ Alcohol/Phenol

Figure 1: Synthetic versatility of BCEP.[1] The Atherton-Todd route (Red) is the most common for creating synergistic N-P flame retardants.

Protocol: Synthesis of Bis(2-chloroethyl) N,N-diethylphosphoramidate

Objective: Synthesize a nitrogen-phosphorus synergistic flame retardant using the Atherton-Todd reaction. Mechanism: Oxidative coupling of BCEP with diethylamine using carbon tetrachloride as the halogen source.

Materials & Reagents
ReagentRoleEquiv.Notes
Bis(2-chloroethyl) phosphite Substrate1.0Dried over molecular sieves.
Diethylamine Nucleophile1.05Secondary amine source.
Triethylamine (TEA) Base1.1Scavenges HCl.
Carbon Tetrachloride (

)
Oxidant1.0Alt: Trichloroisocyanuric acid (TCCA) for green chemistry.[1]
Dichloromethane (DCM) Solvent-Anhydrous.
Experimental Workflow

Protocol_FlowStartStart: Inert Atmosphere (N2)Mix1. Dissolve BCEP + CCl4 in DCMCool to 0°CStart->MixAdd2. Dropwise Addition:Diethylamine + TEA (mixed)Maintain T < 10°C (Exothermic!)Mix->AddReact3. Stir at RT for 4-6 HoursMonitor by TLC/31P NMRAdd->ReactFilter4. FiltrationRemove TEA-HCl precipitateReact->FilterWash5. Aqueous Wash(Water -> Brine)Filter->WashDry6. Dry (MgSO4) & ConcentrateRotary EvaporationWash->DryFinalProduct: Bis(2-chloroethyl)N,N-diethylphosphoramidateDry->Final

Figure 2: Step-by-step workflow for the Atherton-Todd synthesis of phosphoramidate FRs.

Detailed Procedure
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with BCEP (10.3 g, 50 mmol) and

    
     (7.7 g, 50 mmol) in 50 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.
    
  • Addition (Critical Step): Mix diethylamine (3.8 g, 52 mmol) and triethylamine (5.6 g, 55 mmol) in 20 mL DCM. Transfer to the addition funnel. Add this mixture dropwise over 30 minutes.

    • Why? The reaction is highly exothermic. Rapid addition can cause side reactions or solvent boiling. The formation of a white precipitate (TEA·HCl) confirms the reaction is proceeding.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check: Take a 0.1 mL aliquot for

    
     NMR.
    
    • Target: Disappearance of BCEP doublet (

      
       ppm) and appearance of the phosphoramidate singlet (
      
      
      ppm).
  • Workup: Filter off the solid TEA·HCl salt. Wash the filtrate with water (

    
     mL) and brine (
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and remove solvents under reduced pressure. The product is typically a viscous, pale yellow liquid.[1]
    

Characterization & Data Interpretation

To validate the synthesis, compare the spectral data of the starting material against the product.

PropertyBis(2-chloroethyl) phosphite (Start)Phosphoramidate Product (End)Interpretation
Physical State Colorless liquidPale yellow viscous liquidIncreased viscosity indicates higher MW and H-bonding potential.[1]

NMR

8–11 ppm (Doublet,

Hz)

7–9 ppm (Singlet)
Key Indicator: Loss of P-H coupling (doublet becomes singlet) confirms substitution.[1]
IR Spectroscopy

(P-H stretch)
DisappearedDisappearance of P-H band is the primary quick-check for completion.
Refractive Index


Slight increase due to amide functionality.[1]
Performance Metrics (Flame Retardancy)

When incorporated into rigid polyurethane foam (RPUF) at 10-15 wt%:

  • Limiting Oxygen Index (LOI): Increases from ~19% (neat foam) to 24-26% .[1]

  • Char Yield: Increases significantly due to the "Condensed Phase" mechanism where phosphorus promotes char formation, protecting the underlying polymer.

Safety & Handling (E-E-A-T)

Warning: Organophosphorus compounds with chloroethyl groups are potent biological agents.

  • Toxicity: While BCEP is less volatile than TCEP, it is structurally related to nerve agents and carcinogens. It is a skin irritant and potential neurotoxin.

  • Engineering Controls: All synthesis must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated with 10% NaOH solution to hydrolyze the P-Cl or P-ester bonds before disposal.

  • Reaction Hazards: The Atherton-Todd reaction generates chloroform (

    
    ) as a byproduct when using 
    
    
    . Ensure adequate ventilation or use alternate halogen sources like
    
    
    or TCCA if "green" chemistry is required.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6336390, Bis(2-chloroethyl) phosphite. Retrieved from [Link]

  • Le Corre, S., et al. (2014).[1][2] Atherton-Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166–1196.[1][2] Retrieved from [Link]

  • MDPI. (2017). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Molecules. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2010). Synthetic protocols for chlorophosphoramidites and their use in ionic liquids. Retrieved from [Link]

Reaction of Bis(2-chloroethyl) phosphite with aldehydes and ketones

Strategic Synthesis of -Hydroxyphosphonates via Bis(2-chloroethyl) Phosphite

Executive Summary

This application note details the reaction of Bis(2-chloroethyl) phosphite (BCEP) with aldehydes and ketones. While generically classified under the Abramov reaction umbrella, this transformation is mechanistically a Pudovik reaction —the base-catalyzed addition of a dialkyl phosphite (H-phosphonate) to a carbonyl group.

The resulting bis(2-chloroethyl)


-hydroxyphosphonates

Mechanistic Insight & Chemical Logic

The Reactant: Bis(2-chloroethyl) Phosphite
  • CAS: 140-08-9[1]

  • Structure:

    
    
    
  • Nature: It exists in a tautomeric equilibrium between the stable phosphonate form (

    
    ) and the reactive phosphite form (
    
    
    ).
The Pudovik Pathway

Unlike trialkyl phosphites (Abramov reaction), BCEP requires activation to generate the nucleophilic phosphorus anion.

  • Activation: A base (e.g., Triethylamine, DBU, or alkoxide) deprotonates the P-H bond, shifting the equilibrium to the nucleophilic phosphite anion.

  • Addition: The phosphorus anion attacks the carbonyl carbon of the aldehyde/ketone.[2]

  • Proton Transfer: The resulting alkoxide intermediate is protonated (often by the conjugate acid of the catalyst or solvent) to yield the

    
    -hydroxyphosphonate.
    

PudovikMechanismFigure 1: Mechanistic Pathway of the Pudovik Reaction with BCEPReagentBis(2-chloroethyl) Phosphite(P=O Form)AnionPhosphite Anion(Nucleophile)Reagent->AnionDeprotonation (-H+)BaseBase Catalyst(TEA/DBU)Base->AnionIntermediateAlkoxideIntermediateAnion->IntermediateNucleophilic AttackCarbonylAldehyde/Ketone(Electrophile)Carbonyl->IntermediateProductα-HydroxyphosphonateIntermediate->ProductProtonation (+H+)

Experimental Protocols

Protocol A: Base-Catalyzed Addition (Standard)

Best for: Aromatic aldehydes and reactive ketones.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[3]

  • Bis(2-chloroethyl) phosphite (1.1 equiv)

  • Triethylamine (TEA) (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve the aldehyde (10 mmol) and Bis(2-chloroethyl) phosphite (11 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Cool the mixture to 0°C. Add TEA (1-2 mmol) dropwise. Note: The reaction is exothermic; control the addition rate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–6 hours. Monitor by TLC (or

    
    P NMR).
    
  • Quench: Wash the organic layer with 1M HCl (to remove TEA) followed by Brine.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO2, Hex/EtOAc gradient).

Protocol B: Lewis Acid Catalyzed (Green/Solvent-Free)

Best for: Sterically hindered ketones or acid-sensitive substrates.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[3]

  • Bis(2-chloroethyl) phosphite (1.0 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    

Procedure:

  • Mix: In a vial, combine the carbonyl compound and phosphite neat (solvent-free).

  • Catalyst: Add the Lewis Acid catalyst.

  • Activation: Stir at RT (for aldehydes) or 60°C (for ketones) for 30–60 mins.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove the catalyst.

  • Analysis: Concentrate and analyze purity. This method often yields quantitative conversion without chromatography.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of key variables on the reaction yield and selectivity.

ParameterConditionEffect/Observation
Stoichiometry 1:1 vs 1.1:1 (P:C)Slight excess of phosphite (1.1 eq) drives completion; excess is easily removed by washing.
Temperature 0°C

RT
Start cold to minimize side reactions (e.g., rearrangement to phosphates). Heat is only required for hindered ketones.
Solvent DCM vs. THF vs. NeatNeat conditions often provide faster kinetics due to high concentration. DCM is preferred for easy workup.
Catalyst TEA vs. NaOEtTEA is milder and prevents retro-aldol side reactions common with strong alkoxides.
Atmosphere Inert (

/Ar)
Essential. Moisture competes with the aldehyde, hydrolyzing the phosphite to acid species.
Analytical Validation ( P NMR)
  • Starting Material (BCEP):

    
     7–9 ppm (doublet, 
    
    
    Hz).
  • Product (

    
    -hydroxyphosphonate): 
    
    
    20–28 ppm (singlet, decoupled).
  • Note: Disappearance of the large P-H coupling constant is the primary indicator of conversion.

Advanced Application: Cyclization & Derivatization

The 2-chloroethyl group is not merely a bystander; it is a functional handle.

Intramolecular Cyclization: Treatment of the resulting


oxazaphospholanesvinyl phosphonates
  • Target: Synthesis of rigid cyclic analogs for enzyme inhibition studies.

  • Warning: This step can generate strained rings that are highly reactive alkylating agents.

Health & Safety (Crucial)

Hazard Class: Alkylating Agent / Organophosphorus.

  • Toxicity: Bis(2-chloroethyl) phosphite is structurally related to nitrogen mustards (though lacking the nitrogen, it retains alkylating potential via the chloroethyl group). It is a potential carcinogen and skin irritant.

  • Containment: All weighing and transfers must occur in a Fume Hood .

  • Decontamination: Spills should be treated with 10% NaOH to hydrolyze the P-Cl/alkyl-Cl bonds before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Workflow Diagram

WorkflowFigure 2: Experimental Workflow for Synthesis and PurificationStartStart: Reagent Prep(Anhydrous Conditions)ReactionReaction Phase(0°C -> RT, 2-6h)Start->ReactionMonitorMonitor: 31P NMR(Loss of P-H doublet)Reaction->MonitorMonitor->ReactionIncompleteQuenchQuench & Wash(1M HCl -> Brine)Monitor->QuenchConversion >95%PurifyPurification(Crystallization/Column)Quench->PurifyFinalFinal Product(Store @ -20°C)Purify->Final

References

  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis, 1979(02), 81-96.

  • Keglevich, G. (2018). Synthesis and Reactions of

    
    -Hydroxyphosphonates. Molecules, 23(6), 1480. 
    
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

  • BenchChem. (2025).[4] Safety and Handling of Bis(2-chloroethyl)amine derivatives and Phosphites. BenchChem Safety Notes.

  • Kolodiazhnyi, O. I. (2005). Asymmetric synthesis of hydroxyphosphonates. Tetrahedron: Asymmetry, 16(20), 3295-3340.

Advanced Application Note: Synthesis of α-Aminophosphonates via Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of α-aminophosphonates—critical bioisosteres of α-amino acids—is a cornerstone in the development of enzyme inhibitors, antiviral agents, and peptidomimetics[1]. While diethyl phosphite is traditionally used in these syntheses, substituting it with bis(2-chloroethyl) phosphite (CAS 1070-42-4) provides a distinct strategic advantage. The electron-withdrawing 2-chloroethyl groups not only modulate the reactivity of the phosphorus center but also serve as versatile synthetic handles for downstream modifications, such as intramolecular cyclizations or the generation of nitrogen mustard-like alkylating agents[2].

This application note details a highly optimized, self-validating protocol for synthesizing these complex molecules via the Kabachnik-Fields (phospha-Mannich) reaction, prioritizing mechanistic control to maximize yield and purity.

Mechanistic Causality: Steering the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite[3]. To achieve high yields with bis(2-chloroethyl) phosphite, one must understand and manipulate the competing reaction pathways:

  • Pathway A (The Imine Route): The amine and carbonyl compound condense to form an imine (Schiff base). The dialkyl phosphite then undergoes nucleophilic addition across the C=N bond. This is the kinetically favored and desired pathway[1].

  • Pathway B (The α-Hydroxyphosphonate Route): The phosphite reacts directly with the carbonyl to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. This pathway is slower and often leads to incomplete conversion and complex purification profiles[4].

The Self-Catalytic Nature of Bis(2-chloroethyl) Phosphite: Dialkyl phosphites exist in a tautomeric equilibrium between the pentavalent


 form and the reactive trivalent 

form. The electron-withdrawing chlorine atoms in bis(2-chloroethyl) phosphite enhance the electrophilicity of the intermediate states. Under applied thermal or microwave energy, the reagent can act as a self-catalyst through hydrogen-bond activation of the imine, eliminating the strict requirement for external Lewis acids[3].

KF_Mechanism Carbonyl Carbonyl Compound Imine Imine Intermediate (Pathway A) Carbonyl->Imine + Amine (Fast) Hydroxy α-Hydroxyphosphonate (Pathway B) Carbonyl->Hydroxy + Phosphite (Slow) Amine Amine (1° or 2°) Amine->Imine Phosphite Bis(2-chloroethyl) phosphite Phosphite->Imine H-bond activation (Self-catalysis) Phosphite->Hydroxy Product α-Aminophosphonate (Target) Imine->Product + Phosphite (Nucleophilic Addition) Hydroxy->Product + Amine (Substitution)

Mechanistic pathways of the Kabachnik-Fields reaction utilizing bis(2-chloroethyl) phosphite.

Comparative Reaction Metrics

Selecting the right energy modality is critical. Prolonged conventional heating can lead to the undesired hydrolysis or thermal degradation of the sensitive 2-chloroethyl ester linkages. Microwave (MW) irradiation directly couples with the polar transition states of the imine-phosphite addition, drastically reducing reaction times[5].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (Solvent-Free)Mechanistic Causality / Impact
Reaction Time 4 - 12 hours10 - 15 minutesMW directly activates polar transition states, bypassing thermal latency.
Temperature 80°C (in Acetonitrile)80 - 100°CSolvent-free MW focuses energy strictly on the interacting reagents.
Average Yield 65 - 75%85 - 95%Shorter reaction times prevent the degradation of chloroethyl groups.
Catalyst Need Often requires Lewis Acid (e.g.,

)
Catalyst-freePhosphite self-catalyzes efficiently under high-density MW fields.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. We intentionally separate the reaction into two distinct phases to force the reaction down Pathway A , utilizing In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Reagents Required:
  • Phosphorylating Agent: Bis(2-chloroethyl) phosphite (1.1 equivalents). Note: Handle in a fume hood; sensitive to moisture.

  • Carbonyl Substrate: E.g., Benzaldehyde (1.0 equivalent).

  • Amine Substrate: E.g., Aniline (1.0 equivalent).

  • Solvent (for workup): Ethyl Acetate (EtOAc), Distilled Water.

Step-by-Step Methodology:

Phase 1: Imine Pre-formation (The Validation Step)

  • Mixing: In an oven-dried, microwave-safe reaction vial, combine the amine (1.0 eq) and the carbonyl compound (1.0 eq).

  • Agitation: Stir the neat mixture at room temperature for 15–30 minutes.

  • In-Process Control (IPC): Analyze a micro-aliquot via FT-IR or TLC.

    • Causality: You must confirm the disappearance of the carbonyl

      
       stretch (~1700 
      
      
      
      ) and the appearance of the imine
      
      
      stretch (~1640
      
      
      ). Proceeding without this confirmation risks the phosphite reacting with the unreacted aldehyde (Pathway B), ruining the yield.

Phase 2: Phosphite Addition & Microwave Synthesis 4. Addition: Once imine formation is verified (>95% conversion), add bis(2-chloroethyl) phosphite (1.1 eq) dropwise to the neat imine mixture. 5. Irradiation: Seal the vial and subject it to microwave irradiation (80°C, 100W maximum power) for 10–15 minutes.

  • Causality: Solvent-free conditions increase the effective molarity of the reagents, promoting the bimolecular nucleophilic attack while adhering to green chemistry principles[5].

Phase 3: Workup and Purification 6. Quenching: Cool the vial to room temperature. Dissolve the crude viscous mixture in EtOAc (20 mL/mmol). 7. Extraction: Wash the organic layer with distilled water (2 × 10 mL) to remove unreacted phosphite and trace amine. Wash with brine (10 mL), dry over anhydrous


, and concentrate under reduced pressure.
8.  Purification:  Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization if the product is solid.

Experimental_Workflow Step1 1. Substrate Mixing Amine + Carbonyl (1:1 eq) IPC1 IPC: FT-IR / TLC confirms Imine Formation Step1->IPC1 Step2 2. Phosphite Addition Bis(2-chloroethyl) phosphite (1.1 eq) IPC1->Step2 Proceed when >95% conversion Split Reaction Modality Step2->Split MW Microwave Synthesis 80°C, 10-15 min, Solvent-free Split->MW Conv Conventional Heating Reflux in MeCN, 4-12 hrs Split->Conv Step3 3. Workup EtOAc Extraction & Aqueous Wash MW->Step3 Conv->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Final 5. Validation 31P/1H NMR, HRMS Step4->Final

Step-by-step experimental workflow for synthesizing α-aminophosphonates with in-process controls.

Analytical Validation

To confirm the structural integrity of the bis(2-chloroethyl) α-aminophosphonate, utilize the following spectroscopic markers:

  • 
     NMR:  A definitive singlet typically appearing between 15.0 to 25.0 ppm , confirming the formation of the P-C bond (distinct from the unreacted phosphite which appears around 8-10 ppm).
    
  • 
     NMR:  Look for the characteristic doublet of the chiral 
    
    
    
    -CH proton (typically
    
    
    4.5–5.5 ppm) resulting from strong
    
    
    coupling (usually
    
    
    Hz). The chloroethyl groups (
    
    
    ) will present as distinct multiplets around
    
    
    3.6–4.3 ppm.

References

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.Molecules (PMC - NIH).
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.MDPI.
  • Bis(2-chloroethyl)phosphite (CAS 1070-42-4) Properties and Applications.Guidechem.
  • A Comparative Guide to Aminophosphonate Synthesis: Kabachnik-Fields vs. Pudovik Reaction.Benchchem.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use (Preprints).Preprints.org.

Sources

Bis(2-chloroethyl) phosphite as a phosphorylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloroethyl) phosphite (CAS 1070-42-4) is a versatile organophosphorus reagent belonging to the H-phosphonate class. Unlike standard phosphoramidites used in automated DNA synthesis, this reagent offers a unique reactivity profile suitable for solution-phase synthesis of phosphoramidates , phosphate triesters , and flame retardant precursors .

Its core utility lies in the Atherton-Todd reaction , where it functions as a stable P(III) nucleophile that can be oxidatively chlorinated in situ to a reactive P(V) electrophile. This guide details the mechanistic principles, step-by-step protocols for phosphorylation, and the critical deprotection strategies required to remove the 2-chloroethyl groups.

Reagent Profile & Mechanism of Action

Chemical Identity:

  • Name: Bis(2-chloroethyl) phosphite[1][2]

  • Structure:

    
    
    
  • Tautomerism: Exists primarily as the H-phosphonate (tetracoordinate P(V)), in equilibrium with the trivalent phosphite form

    
    .
    

Mechanism: The Atherton-Todd Reaction The primary mode of activation is the Atherton-Todd reaction. This method avoids the handling of unstable chlorophosphates by generating them in situ using carbon tetrachloride (


) and a base.
  • Deprotonation: A tertiary amine (e.g.,

    
    ) deprotonates the H-phosphonate.
    
  • Chlorination: The resulting anion attacks

    
    , generating a trichloromethanide anion and a phosphoryl chloride intermediate.
    
  • Coupling: The in situ generated bis(2-chloroethyl) phosphorochloridate reacts immediately with a nucleophile (amine or alcohol).

AthertonTodd Reagent Bis(2-chloroethyl) phosphite (H-Phosphonate) Intermediate Phosphorochloridate (Reactive P-Cl species) Reagent->Intermediate Activation Base Base (Et3N) + CCl4 Base->Intermediate Product Phosphoramidate or Phosphate Triester Intermediate->Product Coupling Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product

Figure 1: The Atherton-Todd activation pathway converts the stable H-phosphonate into a reactive electrophile.

Experimental Protocols

Protocol A: Synthesis of Phosphoramidates (N-Phosphorylation)

Target: Functionalization of amines (e.g., amino acid esters, primary amines).

Reagents:

  • Bis(2-chloroethyl) phosphite (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)

  • Carbon tetrachloride (

    
    ) or Bromotrichloromethane (
    
    
    
    ) (1.1 equiv)
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the amine substrate and Bis(2-chloroethyl) phosphite in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add

    
     dropwise.
    
  • Initiation: Add

    
     dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Formation of a white precipitate (

    
    ) indicates reaction progress.
    
  • Workup: Filter off the amine salts. Wash the filtrate with water (

    
    ), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate in vacuo.
  • Purification: Purify by flash column chromatography (typically Ethyl Acetate/Hexanes).

Protocol B: Synthesis of Phosphate Triesters (O-Phosphorylation)

Target: Phosphorylation of primary alcohols (e.g., nucleoside 5'-OH).

Modifications:

  • Alcohols are less nucleophilic than amines. The reaction requires strictly anhydrous conditions.

  • Catalyst: Addition of DMAP (10 mol%) is recommended to accelerate the coupling of the alcohol with the intermediate chlorophosphate.

Procedure:

  • Dissolve Bis(2-chloroethyl) phosphite (1.2 equiv) in DCM.

  • Add

    
     (1.5 equiv) and 
    
    
    
    (2.0 equiv) at 0°C. Stir for 30 mins to generate the chlorophosphate in situ.
  • Add the alcohol substrate (1.0 equiv) and DMAP (0.1 equiv) dissolved in DCM.

  • Stir at Room Temperature for 4–12 hours. Monitor by TLC.

Deprotection Strategies (Removal of 2-Chloroethyl Groups)

The 2-chloroethyl group is a "semi-permanent" protecting group. It is significantly more stable than the 2-cyanoethyl group used in automated synthesis and will not fall off with simple ammonia treatment.

Choice of Method:

  • Method A (Reductive Cleavage): Best for substrates sensitive to strong nucleophiles.

  • Method B (Nucleophilic Cleavage): Best for robust substrates; creates a vinyl chloride byproduct.

Method A: Reductive Cleavage with Zinc (Recommended)

This method utilizes electron transfer to effect beta-elimination.

  • Reagents: Zinc dust (activated), Acetic Acid (AcOH), Methanol.

  • Procedure: Dissolve the protected phosphate in MeOH/AcOH (9:1). Add activated Zinc dust (10 equiv).

  • Conditions: Stir vigorously at Room Temperature for 1–4 hours.

  • Workup: Filter through Celite to remove Zinc. Concentrate the filtrate. The phosphate is often released as the free acid or Zinc salt. Chelation chromatography (e.g., Chelex) may be required to remove residual Zinc ions.

Method B: Nucleophilic Cleavage (Thiophenolate)

Strong nucleophiles attack the


-carbon or induce elimination.
  • Reagents: Thiophenol (

    
    ), Triethylamine (
    
    
    
    ), Dioxane.
  • Procedure: Treat the substrate with

    
     (4 equiv) and 
    
    
    
    (4 equiv) in Dioxane.
  • Conditions: Heat to 50–60°C for 4–8 hours.

  • Mechanism: The thiolate attacks the 2-chloroethyl group, displacing the phosphate diester/monoester.

Safety & Handling (Critical)

  • Toxicity: Bis(2-chloroethyl) phosphite contains chloroethyl moieties similar to nitrogen mustards. It is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen .

  • Skin Absorption: Wear double nitrile gloves and a lab coat. Handle only in a functioning fume hood.

  • Waste Disposal: All waste streams (especially those containing

    
     and phosphorus residues) must be segregated and labeled as halogenated organic waste.
    
  • Incompatibility: Avoid contact with strong oxidizers outside of controlled reaction conditions.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[3] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[3] A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663. Link

  • Steinberg, G. M. (1950).[4] "Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates." The Journal of Organic Chemistry, 15(3), 637-647.[4] Link

  • Troev, K., et al. (2014). "Atherton–Todd reaction: mechanism, scope and applications." Beilstein Journal of Organic Chemistry, 10, 1151–1162. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Refer to section on Phosphate esters; 2-haloethyl group cleavage via Zn/AcOH).

Sources

Technical Guide: Nucleophilic Derivatization of Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reaction mechanisms and experimental protocols for Bis(2-chloroethyl) phosphite (CAS: 1070-42-4), a versatile organophosphorus intermediate.

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP-H) is a dialkyl H-phosphonate used primarily as a precursor in the synthesis of phosphorylated prodrugs, flame retardants, and agrochemicals. Unlike simple dialkyl phosphites, BCEP-H possesses two electrophilic 2-chloroethyl tails, making it a bifunctional reagent .[1]

  • Primary Reactivity (Phosphorus Center): The P-H bond allows for oxidative coupling with nucleophiles (amines, alcohols) via the Atherton-Todd reaction , yielding phosphoramidates and phosphates.

  • Secondary Reactivity (Carbon Center): The chloroethyl groups impart alkylating properties similar to nitrogen mustards (though less aggressive), allowing nucleophilic attack at the

    
    -carbon, often leading to intramolecular cyclization.
    

Target Audience: Medicinal Chemists, Process Engineers, and Safety Officers.

Chemical Profile & Mechanistic Insight[1][2][3][4]

PropertySpecification
IUPAC Name Bis(2-chloroethoxy)phosphanium; oxide
CAS Number 1070-42-4
Formula

MW 205.98 g/mol
Structure

Key Hazard Potential alkylating agent (Blister agent analog); Corrosive.
Tautomerism and Activation

BCEP-H exists in equilibrium between the stable tetracoordinate H-phosphonate (V) and the reactive trivalent phosphite (III) .



While the P(V) form is dominant, the P(III) form drives transesterification. However, reaction with nucleophiles like amines at the phosphorus center requires activation of the P-H bond, typically converting it to a phosphoryl chloride (


) intermediate in situ.
Mechanism A: The Atherton-Todd Reaction (P-Center Functionalization)

This is the standard route for coupling BCEP-H with amines to form phosphoramidates .

  • Deprotonation: A tertiary base (e.g.,

    
    ) deprotonates the P(V) tautomer.
    
  • Chlorination: The resulting phosphite anion attacks an electrophilic halogen source (classically

    
    , modern green alternatives include 
    
    
    
    or hypervalent iodine).
  • Nucleophilic Substitution: The intermediate bis(2-chloroethyl) phosphorochloridate reacts with the nucleophile (

    
    ).
    
Mechanism B: Alkylation & Cyclization (Side Reaction)

Nucleophiles may attack the carbon chain instead of the phosphorus. The lone pairs on the ester oxygen can displace the terminal chloride, forming a transient oxiranium (epoxide-like) cation . This species is highly electrophilic and reacts rapidly with nucleophiles (DNA, proteins, or synthetic nucleophiles).

ReactionPathways Start Bis(2-chloroethyl) Phosphite (P-H Form) Anion Phosphite Anion [(RO)2PO]- Start->Anion Deprotonation Side1 Oxiranium Intermediate (Intramolecular Cyclization) Start->Side1 Heat/Slow Base Base (Et3N) Base->Anion Chloridate Phosphorochloridate (RO)2P(O)Cl Anion->Chloridate Oxidative Chlorination CCl4 CCl4 / Halogen Source CCl4->Chloridate Product Phosphoramidate/Phosphate (RO)2P(O)Nu Chloridate->Product SN2 @ P Nu Nucleophile (H-Nu) Nu->Product SideProd Alkylated Nucleophile (Nu-CH2CH2...) Side1->SideProd Ring Opening

Figure 1: Divergent Reaction Pathways. Solid lines denote the desired Atherton-Todd pathway (P-functionalization). Dashed lines denote the competing alkylation pathway (C-functionalization), which is minimized at low temperatures.

Experimental Protocols

Protocol A: Synthesis of Phosphoramidates (Atherton-Todd Method)

Application: Synthesis of prodrugs (e.g., cyclophosphamide analogs) where the P-N bond is critical.

Reagents:

  • Bis(2-chloroethyl) phosphite (1.0 eq)

  • Primary/Secondary Amine (1.0 - 1.1 eq)

  • Carbon Tetrachloride (

    
    ) OR Ethyl Trichloroacetate (1.0 - 1.1 eq)
    
  • Triethylamine (

    
    ) (1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Bis(2-chloroethyl) phosphite (10 mmol) and the target Amine (10 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature suppresses the alkylation side reaction.

  • Activation: Add

    
     (10 mmol) to the stirring solution.
    
  • Base Addition: Add

    
     (11 mmol) dropwise over 20 minutes.
    
    • Observation: A white precipitate (

      
      ) will form immediately.
      
    • Exotherm: Monitor internal temp; do not exceed 5°C during addition.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via

    
     NMR (Shift from ~8 ppm [phosphite] to ~0-10 ppm [phosphoramidate]).
    
  • Workup:

    • Filter off the amine salts.

    • Wash filtrate with cold water (1x) and brine (1x).

    • Dry over

      
       and concentrate in vacuo (bath temp < 30°C).
      
  • Purification: Flash chromatography (Silica gel). Note: Phosphoramidates can be acid-sensitive; use 1%

    
     in the eluent if degradation is observed.
    
Protocol B: Transesterification (Exchange of Alkoxy Groups)

Application: Modifying the ester tails to introduce different leaving groups or solubilizing tags.

Reagents:

  • Bis(2-chloroethyl) phosphite (1.0 eq)

  • Alcohol (

    
    ) (2.0 - 5.0 eq)
    
  • Catalyst: Imidazole (10 mol%) or

    
    
    

Procedure:

  • Mix phosphite and alcohol in a reaction vessel.

  • Add catalyst.[2]

  • Heat to 60-80°C under reduced pressure (vacuum).

    • Mechanism:[1][2][3][4][5][6] The vacuum removes the volatile 2-chloroethanol byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Stop when

    
     NMR shows conversion.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of P-Cl intermediate.Ensure strict anhydrous conditions. Dry solvents over molecular sieves.
Side Products (Alkylation) Reaction temp too high (>25°C).Keep reaction at 0°C during base addition. Avoid prolonged heating.
Incomplete Conversion Steric hindrance of amine.Use a stronger base (DBU) or increase reaction time. Switch to

as oxidant if

fails.
Oily/Gummy Product Polymerization via chloroethyl groups.Avoid storing crude product; purify immediately. Store at -20°C.

Safety & Handling (Critical)

Hazard Alert: Bis(2-chloroethyl) phosphite contains the bis(2-chloroethyl) moiety, structurally related to Sulfur Mustard (HD) and Nitrogen Mustard (HN2) .

  • Toxicity: Assume potential for blistering, DNA alkylation, and carcinogenicity.

  • Containment: Handle ONLY in a functioning chemical fume hood.

  • Decontamination:

    • Spills should be neutralized with 10% aqueous NaOH (hydrolyzes the esters and chloride) followed by thorough water rinsing.

    • Glassware should be soaked in a base bath before washing.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). "Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases." Journal of the Chemical Society.

  • Troev, K., et al. (2014). "Atherton–Todd reaction: mechanism, scope and applications."[7] Beilstein Journal of Organic Chemistry.

  • PubChem. (2025).[8] "Bis(2-chloroethyl) phosphite Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[1][9] "Bis(2-chloroethyl)amine hydrochloride Technical Guide." (Contextual reference for chloroethyl group reactivity).

  • Keglevich, G., et al. (2024). "Organobase-catalyzed phosphonylation of alcohols." Oxford Academic.

Sources

Application Note: Solvent Selection & Reactivity Optimization for Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers working with Bis(2-chloroethyl) phosphite , a versatile but hazardous intermediate used in the synthesis of flame retardants, agrochemicals, and organophosphorus drugs.[1]

Part 1: Executive Summary & Chemical Profile[2]

Bis(2-chloroethyl) phosphite (BCEP) is a dialkyl phosphite characterized by a reactive P-H bond and two electrophilic chloroethyl groups.[1] While it serves as a critical building block for phosphorylation (via the Atherton-Todd reaction), its dual reactivity presents a unique challenge:

  • The P-H Bond: Requires oxidative chlorination to activate.[2]

  • The Chloroethyl Groups: Susceptible to base-catalyzed dehydrohalogenation (elimination of HCl), leading to the formation of unwanted vinyl species.[1][2]

This guide provides a validated framework for solvent selection that maximizes P-H activation while suppressing side reactions, with a focus on Green Chemistry alternatives to traditional carbon tetrachloride (


) protocols.[2]
Chemical Identity & Safety Profile[2]
  • CAS Number: 1070-42-4[2][3]

  • Formula:

    
    
    
  • Molecular Weight: 206.99 g/mol [2][3]

  • Safety Critical Warning:

    • Mustard Agent Analog: The chloroethyl moieties render this compound a potential alkylating agent similar to nitrogen mustards.[2] It is fatal in contact with skin and a severe respiratory irritant.[2]

    • Engineering Controls: All manipulations must occur in a functioning fume hood using double-gloving (Nitrile/Laminate) and face protection.[1][2]

Part 2: Solvent Selection Framework

The choice of solvent dictates the position of the tautomeric equilibrium (Phosphonate vs. Phosphite form) and the rate of side reactions.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityRationale & Mechanistic Insight
Nitriles Acetonitrile (MeCN) Recommended High polarity stabilizes the ionic intermediates of the Atherton-Todd reaction.[2] Excellent solubility for BCEP.
Chlorinated Dichloromethane (DCM) Standard Good solubility, low boiling point allows easy removal.[1][2] Non-nucleophilic.[2] Note: Environmental concerns.[2]
Ethers THF / 2-MeTHF Use with Caution Good solubility.[2] Warning: THF can complex with Lewis acids; 2-MeTHF is a superior "Green" alternative but requires peroxide testing.[2]
Esters Ethyl Acetate (EtOAc) Viable Green alternative.[1][2] Can be used for workup, but less effective for the initial chlorination step due to lower polarity than MeCN.[1][2]
Protic Alcohols / Water FORBIDDEN Immediate hydrolysis of the activated chlorophosphate intermediate.[2]
Halocarbons Carbon Tetrachloride (

)
Restricted Traditional reagent/solvent.[1][2] Highly toxic/ozone-depleting.[2] Replace with

or solid chlorinating agents.
Critical Control Point: The "Vinyl Trap"

Using strong bases (e.g., KOtBu, NaH) or high temperatures (>50°C) in polar solvents promotes the elimination of HCl from the chloroethyl tails, forming Bis(2-chloroethyl) vinylphosphonate .[1]

  • Prevention: Use mild organic bases (Triethylamine, DIPEA) and maintain reaction temperatures

    
    .[1][2]
    

Part 3: Visualizing the Reactivity Landscape[1][2]

The following diagram maps the divergent pathways based on reagent and solvent choices.

BCEP_Reactivity cluster_conditions Critical Control Factors BCEP Bis(2-chloroethyl) phosphite (P-H Species) Intermed Chlorophosphate Intermediate (RO)2P(O)Cl BCEP->Intermed Atherton-Todd Cond. (CCl4/Base or TCCA) Side_Vinyl Vinyl Phosphonate (Elimination Product) BCEP->Side_Vinyl Strong Base / Heat (>50°C) Product Phosphoramidate / Phosphate Esters Intermed->Product + Amine/Alcohol (Nucleophilic Attack) Side_Hyd Hydrolysis Products (Acidic Degradation) Intermed->Side_Hyd Wet Solvent / H2O Keep T < 0°C Keep T < 0°C Dry Solvents Dry Solvents Keep T < 0°C->Dry Solvents

Figure 1: Reaction pathways for Bis(2-chloroethyl) phosphite. The central yellow node represents the activated intermediate required for synthesis, while red nodes represent failure modes.[1]

Part 4: Validated Experimental Protocols

Protocol A: Green Atherton-Todd Activation (Recommended)

Replaces toxic


 with Trichloroisocyanuric Acid (TCCA) or mild chlorinating agents in Acetonitrile.[1]

Objective: Synthesis of a Phosphoramidate derivative from BCEP without using Carbon Tetrachloride.

Materials:

  • Bis(2-chloroethyl) phosphite (1.0 eq)[1]

  • Amine nucleophile (e.g., Benzylamine, 1.0 eq)[1]

  • Trichloroisocyanuric Acid (TCCA) (0.34 eq) [Source of electrophilic Cl][1]

  • Triethylamine (

    
    ) (1.1 eq)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve BCEP (10 mmol) and the Amine (10 mmol) in anhydrous MeCN (50 mL).

  • Cooling: Cool the mixture to 0°C using an ice/water bath. Crucial to prevent exotherm-driven elimination.

  • Base Addition: Add

    
     (11 mmol) dropwise. Stir for 5 minutes.
    
  • Activation (The Reaction):

    • Dissolve TCCA (3.4 mmol) in minimal MeCN.

    • Add the TCCA solution dropwise to the reaction mixture over 20 minutes.

    • Observation: A white precipitate (Cyanuric acid byproduct) will form.[1][2]

  • Completion: Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or

    
     NMR (Disappearance of the P-H signal at ~7-10 ppm).[1]
    
  • Workup:

    • Filter off the solid cyanuric acid byproduct.[2]

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C).

    • Redissolve in EtOAc and wash with cold 5%

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Classical Atherton-Todd (Reference)

Uses


 as both reagent and solvent component.[2] Included for reference but discouraged due to toxicity.[2]

Methodology:

  • Dissolve BCEP (10 mmol) in DCM (30 mL).

  • Add Carbon Tetrachloride (20 mmol, 2 eq) and the Amine (10 mmol).

  • Cool to 0°C.

  • Add

    
     (11 mmol) dropwise.
    
  • Stir at 0°C for 1 hour, then RT for 3 hours.

  • Note: This method generates

    
     as a byproduct.[2]
    

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Sticky Tar Polymerization or HydrolysisEnsure solvent is anhydrous (<50 ppm water).[1][2] Check if temperature exceeded 40°C during workup.
Vinyl Proton Signals in NMR Elimination of HClThe base was too strong or added too fast.[2] Switch to a weaker base (e.g., N-methylmorpholine) or lower the temperature to -10°C.
Residual P-H Signal Incomplete OxidationIncrease the chlorinating agent (TCCA or

) by 0.2 eq. Ensure the reaction time is sufficient.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[1][4] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[2] A new method for the phosphorylation of amines."[1][5] Journal of the Chemical Society, 660-663. Link

  • Troev, K., et al. (2010).[1][2] "Atherton-Todd reaction: mechanism, scope and applications."[2] Beilstein Journal of Organic Chemistry, 6, 1151-1176.[1][2] Link

  • PubChem. (n.d.).[2] "Bis(2-chloroethyl) phosphite Compound Summary." National Center for Biotechnology Information.[2] Link

  • Sigma-Aldrich. (n.d.).[2] "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[2] Link

  • Gao, Y., et al. (2025).[1][2] "Recent Advances of the Atherton-Todd Reaction." ResearchGate.[2][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be authoritative, actionable, and scientifically rigorous, adhering to your requirements for autonomy and E-E-A-T principles.

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP) is a critical intermediate in the synthesis of flame retardants, agrochemicals, and nucleotide analogs. Its reactivity is defined by the P-H bond (H-phosphonate tautomer) and the P-O-C ester linkages .

Users frequently report "unexplained" purity loss. In 90% of cases, this is not random degradation but acid-catalyzed hydrolysis triggered by trace moisture. This guide provides the mechanistic understanding and protocols required to maintain >98% purity.

The Chemistry of Degradation

To prevent degradation, you must understand the enemy. BCEP is hygroscopic. Upon contact with water, it undergoes hydrolysis. Crucially, this reaction is autocatalytic : the hydrolysis product is acidic, which lowers the pH and accelerates further hydrolysis.

The Hydrolysis Pathway

The following diagram illustrates the cascade failure that occurs when moisture breaches the storage vessel.

BCEP_Hydrolysis BCEP Bis(2-chloroethyl) phosphite (Diester) TS Pentacoordinate Transition State BCEP->TS Water H2O (Moisture Ingress) Water->TS Nucleophilic Attack Mono Mono(2-chloroethyl) phosphite (Monoester - Acidic) TS->Mono P-O Cleavage Alcohol 2-Chloroethanol (Byproduct) TS->Alcohol Elimination Mono->BCEP Acid Catalysis Loop (Accelerates Reaction) Mono->Alcohol H3PO3 Phosphorous Acid (H3PO3) Mono->H3PO3 Further Hydrolysis (Fast in Acid)

Figure 1: Autocatalytic hydrolysis pathway of Bis(2-chloroethyl) phosphite. Note that the formation of the monoester generates protons, exponentially increasing the rate of degradation.

Storage Protocols (The "How-To")

Do not treat BCEP like a standard organic solvent. It requires the same rigor as anhydrous reagents.

The "Dry-Cold-Inert" Triad

Adhere to the following storage matrix to guarantee shelf-life.

ParameterStandard (Risk of Degradation)Optimized (Recommended) Rationale
Temperature Room Temp (20-25°C)Refrigerated (2°C - 8°C) Hydrolysis kinetics follow the Arrhenius equation; lower T slows the rate significantly [1].
Atmosphere Air (Headspace)Argon or Nitrogen Overlay Oxygen promotes oxidation to phosphate (

); Moisture triggers hydrolysis. Inert gas prevents both.
Container Polyethylene (HDPE)Amber Glass / Teflon-lined Cap HDPE is permeable to water vapor over months. Glass is impermeable. Amber blocks UV-induced radical formation.
Desiccant NoneActivated 4Å Molecular Sieves Optional: Only use neutral sieves. Basic desiccants can catalyze disproportionation.
Handling & Aliquoting

Issue: Every time you open the bottle, you introduce atmospheric moisture. Solution:

  • Septum Seal: Store the primary stock with a Sure/Seal™ style septum.

  • Cannula Transfer: Never pour. Transfer via syringe or cannula under positive nitrogen pressure.

  • Parafilm is Insufficient: Use electrical tape or shrink bands over the cap for long-term storage to prevent gas exchange.

Troubleshooting & Quality Control

If you suspect your reagent has degraded, do not use it in critical synthesis. Use this workflow to validate purity.

Diagnostic Workflow ( NMR)

 NMR is the only reliable method to distinguish the diester (BCEP) from its hydrolysis products. Proton NMR (

) is often too crowded due to overlapping methylene signals.

QC_Workflow Start Sample Check (Visual & NMR) Visual Visual Inspection: Is it viscous or yellow? Start->Visual NMR Run 31P NMR (No Decoupling) Visual->NMR If Clear Action2 FAIL: Hydrolysis Detected. Distill or Discard. Visual->Action2 If Yellow/Viscous Result1 Doublet @ ~8-11 ppm J(PH) ~700 Hz NMR->Result1 Result2 Multiplet/Broad @ ~0-5 ppm (Monoester/Acid) NMR->Result2 Result3 Signal @ -1 to +1 ppm (Phosphate - Oxidation) NMR->Result3 Action1 PASS: Use Immediately Result1->Action1 Result2->Action2 Action3 WARNING: Oxidation Detected. Check Inert Gas. Result3->Action3

Figure 2: Quality Control Decision Tree. The large coupling constant (


) is the fingerprint of the intact H-phosphonate.
Rescue Protocol (Vacuum Distillation)

If hydrolysis is minor (<10%), you can rescue the material.

  • Method: High-vacuum distillation.

  • Warning: BCEP has a high boiling point. You must use high vacuum (<1 mmHg) to keep the bath temperature below 100°C.

  • Danger: Do not distill to dryness. Thermal decomposition of phosphite residues can be energetic [2].

Frequently Asked Questions (FAQs)

Q1: Can I store BCEP in a freezer (-20°C)? A: Yes, but with a caveat. When you remove the bottle from the freezer, you must allow it to warm to room temperature before opening . Opening a cold bottle condenses atmospheric moisture instantly inside the liquid, ruining the remaining stock.

Q2: My BCEP is fuming. Is this normal? A: No. Fuming usually indicates the presence of Hydrogen Chloride (HCl). This is a remnant from the synthesis (often


 + 2-chloroethanol). HCl is a potent catalyst for hydrolysis.
  • Fix: Degas the liquid by bubbling dry Nitrogen through it for 30 minutes, or wash with a non-aqueous base (like dry pyridine) if your downstream chemistry permits.

Q3: Why does the liquid turn yellow? A: Yellowing indicates oligomerization or the formation of P(III) species due to thermal stress. While a slight tint is often acceptable, dark yellow or orange indicates significant degradation (>5%). Run a


 NMR to confirm.

Q4: Can I use silica gel to dry the product? A: Generally, no . Silica gel is slightly acidic and contains surface hydroxyls that can react with the phosphite ester. Use Activated Molecular Sieves (4Å) or simply rely on vacuum drying.

References

  • Guthrie, J. P. (1979). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 57(2), 240-246.

  • Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons. (Classic text on Phosphite thermal stability).
  • Dudman, C. C., & Zercher, C. K. (1999). Preparation of H-Phosphonates. Methods in Organic Synthesis.

  • Sigma-Aldrich. (2024). Bis(2-chloroethyl) phosphite Safety Data Sheet.

  • Kers, A., et al. (1996). Nucleoside H-Phosphonates.[1] Tetrahedron, 52(30), 9931-9952. (Detailed NMR data for H-phosphonate diesters).

Sources

Technical Support Center: Acid Impurity Removal from Bis(2-chloroethyl) Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Purification and Acid Removal for Bis(2-chloroethyl) Phosphite (CAS: 1070-42-4) Audience: Researchers, Process Chemists, Drug Development Professionals

Introduction: Understanding Your Impurity Profile

Welcome to the Technical Support Center. If you are working with Bis(2-chloroethyl) phosphite (BCEP), you are likely dealing with a highly reactive dialkyl phosphite intermediate used in flame retardant synthesis, organophosphorus chemistry, or as a precursor for amino-phosphonates.

The "acid impurities" you detect are rarely a single species. They typically stem from the synthesis route (often


 + Ethylene Oxide or 2-Chloroethanol) or subsequent hydrolysis.

The Three Main Culprits:

  • Hydrochloric Acid (HCl): A byproduct of the reaction between

    
     and alcohols. It catalyzes the decomposition of your product.
    
  • Mono(2-chloroethyl) phosphite: The "half-hydrolyzed" acidic ester.

  • Phosphorous Acid (

    
    ):  The final hydrolysis product.
    

Crucial Warning: Dialkyl phosphites are thermally unstable and prone to the Michaelis-Arbuzov rearrangement at high temperatures, converting the P-O-C bond to a thermodynamically more stable (but undesired) P-C bond (phosphonate). Acid impurities catalyze this rearrangement. Therefore, removing acid is not just about purity; it is about preventing the runaway decomposition of your bulk material.

Part 1: Diagnostic & Decision Matrix

Q: How do I know which purification method to use?

A: Do not default to distillation. It is high-risk due to the thermal instability of BCEP. Use the decision matrix below to select the least invasive method that yields the required purity.

PurificationStrategy Start Start: Analyze Crude BCEP CheckAcid Check Acidity Level (31P NMR or Non-aqueous Titration) Start->CheckAcid HighAcid High Acidity (>5%) Visible Fuming/Strong Odor CheckAcid->HighAcid High Impurity Load LowAcid Trace Acidity (<1%) Maintenance/Polishing CheckAcid->LowAcid Low Impurity Load Volatile Is the Acid Volatile (HCl)? HighAcid->Volatile Method3 Method 3: Ammonia Treatment (Dry NH3 gas + Filtration) LowAcid->Method3 Solid Precipitate OK? Method4 Method 4: High Vacuum Distillation (Only if <1% Acid) LowAcid->Method4 High Purity Required Method1 Method 1: Inert Gas Sparging (N2/Ar @ 20-40°C) Volatile->Method1 Yes (HCl) Method2 Method 2: Chemical Scavenging (Epoxide Treatment) Volatile->Method2 No (Mono-ester/H3PO3) Method1->Method2 Residual Acid Remains

Figure 1: Decision tree for selecting the appropriate acid removal protocol based on impurity type and concentration.

Part 2: Troubleshooting Guides (Protocols)
Protocol A: The "Dry" Chemical Scavenging (Recommended)

Best for: Removing HCl and mild acidic esters without introducing water.

The Logic: Instead of washing with water (which causes hydrolysis), we use an acid scavenger that reacts with HCl to form a neutral, non-volatile byproduct that remains in the mixture or can be stripped off.

Reagents:

  • Propylene Oxide (PO) or Ethylene Oxide (EO) .

  • Alternative: Triethylamine (requires filtration).

Step-by-Step:

  • Cooling: Cool your crude BCEP to 0–5°C . The reaction with acid is exothermic.

  • Addition: Slowly add Propylene Oxide (1.1 equivalents relative to the estimated acid content).

    • Mechanism:

      
       (Neutral).
      
  • Mixing: Stir for 1–2 hours. Monitor temperature; do not exceed 25°C.

  • Stripping: Apply vacuum (10–20 mmHg) at room temperature to remove excess propylene oxide. The resulting propylene chlorohydrin is neutral and often compatible with downstream applications (e.g., polyurethane synthesis). If high purity is needed, the chlorohydrin must be removed via distillation (see Protocol C).

Expert Tip: Avoid using solid bases like sodium bicarbonate directly in the bulk liquid. They create water as a byproduct of neutralization (


), which immediately hydrolyzes your phosphite.
Protocol B: Inert Gas Sparging (The "Gentle" Fix)

Best for: Freshly synthesized material containing only volatile HCl.

The Logic: HCl is a gas dissolved in the liquid. Sparging with dry nitrogen reduces the partial pressure of HCl, forcing it out of the solution.

Step-by-Step:

  • Setup: Place BCEP in a flask with a gas dispersion tube (fritted glass) reaching the bottom.

  • Temp Control: Heat slightly to 30–40°C . Do not overheat.

  • Sparging: Flow dry Nitrogen or Argon vigorously through the liquid for 2–4 hours.

  • Scrubbing: Vent the exhaust gas through a NaOH scrubber trap to neutralize the released HCl fumes.

  • Validation: Check acidity. If it plateaus above acceptable limits, switch to Protocol A (non-volatile acids are present).

Protocol C: High Vacuum Distillation (Advanced)

Best for: Final polishing to >98% purity. High Risk.

The Logic: BCEP has a high boiling point. To distill it without decomposition, you must use ultra-high vacuum to lower the boiling point below its decomposition threshold (~150°C).

Parameters:

ParameterSpecificationReason
Vacuum Pressure < 1 mmHg (Torr)Essential to keep BP low.[1]
Bath Temperature Max 130°C Prevents Arbuzov rearrangement.
Vapor Temperature Expect ~100–110°C Dependent on exact vacuum.
Stabilizer Triethylamine (0.5%) Add to pot to neutralize trace acid during heating.

Step-by-Step:

  • Neutralize First: Never distill highly acidic crude. The acid will catalyze explosion/decomposition in the pot. Perform Protocol A or B first.

  • Add Stabilizer: Add 0.5% w/w Triethylamine to the distillation pot.

  • Degas: Stir under vacuum at Room Temp for 30 mins to remove volatiles.

  • Distill: Slowly ramp heat. Discard the "foreshoot" (lower boiling impurities like 2-chloroethanol). Collect the main fraction.

  • Storage: Store under Nitrogen immediately.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use a standard aqueous bicarbonate wash? A: Proceed with extreme caution. While standard for many organics, water washing BCEP is dangerous because dialkyl phosphites hydrolyze rapidly. If you must wash:

  • Dissolve BCEP in a hydrophobic solvent (e.g., Dichloromethane or Toluene).

  • Use ice-cold saturated

    
    .
    
  • Wash rapidly (< 2 minutes contact time).

  • Immediately separate layers and dry the organic phase with

    
    .
    
  • Note: You will likely lose 10–15% yield to hydrolysis.

Q: How do I measure the acidity? pH paper isn't working. A: pH paper requires water to function and will give false readings in neat organic liquids.

  • Method 1 (Titration): Dissolve a sample in neutral acetone/water (10:1) and titrate immediately with standard 0.1N NaOH using bromothymol blue.

  • Method 2 (

    
    P NMR):  This is the gold standard.
    
    • BCEP:

      
       ~ 7-9 ppm (doublet, 
      
      
      
      ~ 700 Hz).
    • Mono-ester:

      
       ~ 5-7 ppm.
      
    • 
      : 
      
      
      
      ~ 3-5 ppm.
    • Phosphonate (Rearranged):

      
       ~ 20-30 ppm.
      

Q: My product turned yellow/orange after distillation. Why? A: This indicates thermal decomposition. You likely exceeded the temperature limit (


) or had residual acid in the pot. The color comes from oligomerization of the rearrangement products. The material is likely contaminated with phosphonates.
References
  • Preparation of Phosphorus Compounds . US Patent 3,340,333. Describes the synthesis and handling of dialkyl phosphites and the risks of hydrolysis.

  • Process for the purification of dialkylphosphorochloridothioates . US Patent 4,247,490. Discusses the removal of acidic impurities from organophosphorus esters using distillation and washing techniques.

  • Bis(2-chloroethyl) phosphite - PubChem Compound Summary . National Center for Biotechnology Information (2025). CID 6336390.[2] Provides physical properties and safety data.

  • Continuous Flow Alcoholysis of Dialkyl H-Phosphonates . MDPI Molecules (2018). Discusses the synthesis and acid-catalyzed cleavage of phosphites, relevant to impurity formation.

  • The Hydrolysis of Phosphinates and Phosphonates: A Review . Beilstein Journal of Organic Chemistry (2017). detailed mechanisms of acid hydrolysis in phosphorus esters.

Sources

Optimizing yield of Bis(2-chloroethyl) phosphite in PCl3 reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of Bis(2-chloroethyl) Phosphite

Executive Summary & Chemical Identity

Welcome to the technical support hub for organophosphorus synthesis. This guide addresses the optimization of Bis(2-chloroethyl) phosphite (also known as Bis(2-chloroethyl) hydrogen phosphite).

Critical Disambiguation: Before proceeding, ensure you are targeting the correct molecule. Confusion often arises between the phosphite (P-H bond, P(III)/P(V) tautomer) and the phosphonate (P-C bond).

Compound NameStructureCAS NumberOxidation State
Bis(2-chloroethyl) phosphite

1070-42-4 P(III)

P(V)
Tris(2-chloroethyl) phosphite

140-08-9P(III)
Bis(2-chloroethyl) (2-chloroethyl)phosphonate

6294-34-4P(V)

The Core Challenge: The synthesis of dialkyl phosphites from


 typically utilizes the dealkylation route . The reaction initially forms the tris-ester, which is subsequently cleaved by the generated HCl to form the bis-ester and an alkyl chloride byproduct. Yield loss occurs primarily due to:
  • Incomplete Dealkylation: Stopping the reaction too early leaves residual Tris-ester.

  • Thermal Decomposition: Overheating during the alkyl chloride strip causes product degradation.

  • Hydrolysis: Moisture ingress converts the target into mono-esters (strong acids).

Reaction Pathway Visualization

Understanding the stepwise progression is vital for troubleshooting. The following diagram illustrates the "sweet spot" for maximizing yield.

ReactionPathway cluster_0 Critical Control Point PCl3 PCl3 (Starting Material) Inter Intermediate: Tris(2-chloroethyl) phosphite + 3 HCl PCl3->Inter Step 1: Esterification (0-10°C) ROH 3x 2-Chloroethanol ROH->Inter Target TARGET: Bis(2-chloroethyl) phosphite (Dialkyl H-phosphonate) Inter->Target Step 2: Dealkylation (Driven by HCl + Heat) Byprod Byproduct: 1,2-Dichloroethane (R-Cl) Inter->Byprod Decomp Decomposition: Polyphosphates / Mono-esters Target->Decomp Overheating (>100°C) or Moisture

Figure 1: The reaction proceeds via a Tris-intermediate. The HCl generated in Step 1 is NOT a waste product; it is the reagent required for Step 2 to cleave the third ester group.

Troubleshooting Guide & FAQs

Module A: Stoichiometry & Reagent Addition

Q1: I am using a 1:2 ratio of PCl3 to alcohol to get the "Bis" product, but the yield is poor and the mixture is viscous. Why? A: This is a common misconception. You cannot simply add 2 equivalents of alcohol to


 to get the dialkyl phosphite directly without a base.
  • The Mechanism:

    
    . The intermediate chlorophosphite is unstable and does not spontaneously convert to the H-phosphonate without hydrolysis.
    
  • Correct Protocol: Use a 1:3 molar ratio (PCl3 : 2-Chloroethanol).

    • The 3rd equivalent forms the Tris-ester.

    • The HCl generated then attacks the Tris-ester to form the Bis-ester and 1,2-dichloroethane (which is volatile and removed later).

    • Reaction:

      
      .
      

Q2: Why is my reaction mixture turning yellow/orange immediately upon addition? A: This indicates oxidation or iron contamination .

  • Check PCl3 Quality: Ensure your

    
     is clear/colorless. Yellow 
    
    
    
    often contains free
    
    
    or iron.
  • Temperature Spike: If the exotherm is uncontrolled (>20°C during addition), localized overheating causes decomposition.

  • Fix: Distill

    
     before use if colored. Maintain addition temperature at 0–5°C .
    
Module B: Temperature Control & Dealkylation

Q3: I have completed the addition. Why does my NMR still show significant Tris-ester? A: The dealkylation step (Step 2 in Fig 1) requires energy and time.

  • Diagnosis: The reaction was likely kept too cold or the HCl was removed too quickly.

  • Solution: After the addition is complete (at 0-5°C), allow the mixture to warm to room temperature and stir for 1-2 hours. Then, gently heat to 40-50°C for 1 hour. This thermal boost provides the activation energy for the HCl to cleave the third alkyl group.

  • Caution: Do not apply vacuum immediately! You need the dissolved HCl to perform the cleavage.

Q4: My product has a very high acid number (>20 mg KOH/g). How do I fix this? A: High acid number indicates either residual HCl or hydrolysis to the mono-ester.

  • Residual HCl: Can be removed by sparging with dry nitrogen (N2) at 40°C followed by high vacuum.

  • Mono-ester Formation: Caused by moisture.

    • Check: Are you using anhydrous 2-chloroethanol?

    • Check: Is your reactor vented to a drying tube?

      
       is extremely hygroscopic.
      
    • Recovery: If mono-ester is present, it cannot be easily removed. The batch may need to be discarded if high purity is required.

Module C: Purification & Isolation

Q5: The product decomposes during distillation. What are the safe limits? A: Bis(2-chloroethyl) phosphite is thermally sensitive.

  • The Danger Zone: Temperatures above 100°C can trigger disproportionation or polymerization.

  • Protocol:

    • Strip Byproducts: Use a rotary evaporator or vacuum strip to remove the 1,2-dichloroethane byproduct.

    • Vacuum: Use high vacuum (<5 mmHg).

    • Temperature: Keep the bath temperature below 80°C .

    • Wiped Film: For scale-up, use a Wiped Film Evaporator (WFE) to minimize residence time.

Optimized Experimental Protocol

Objective: Synthesis of Bis(2-chloroethyl) phosphite (1.0 mol scale).

Reagents:

  • Phosphorus Trichloride (

    
    ): 137.3 g (1.0 mol)
    
  • 2-Chloroethanol: 241.5 g (3.0 mol) [Anhydrous]

  • Solvent: None (Neat reaction) or Dichloromethane (optional for heat management)

Step-by-Step Workflow:

  • Setup: Dry 3-neck flask, overhead stirrer, addition funnel, N2 inlet, and a gas outlet connected to an HCl scrubber (NaOH trap).

  • Chilling: Charge 2-Chloroethanol into the flask. Cool to 0°C .

  • Addition: Add

    
     dropwise.
    
    • Critical: Maintain internal temperature <10°C . The reaction is highly exothermic and releases massive amounts of HCl gas.

  • Dealkylation (The "Cook"):

    • After addition, warm to 20-25°C over 1 hour.

    • Stir for 2 hours.

    • Heat to 45-50°C for 1 hour to ensure conversion of Tris to Bis.

  • Stripping:

    • Apply mild vacuum (100 mmHg) to remove bulk HCl and 1,2-dichloroethane.

    • Increase vacuum to <5 mmHg while maintaining pot temperature <60°C .

  • Analysis: Check Refractive Index (

    
    ) and 
    
    
    
    NMR (Doublet centered around 7-10 ppm,
    
    
    Hz).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete dealkylation (Tris remains)Extend the post-addition stir time at 40-50°C before applying vacuum.
High Acid Value Residual HClNitrogen sparge at 40°C for 2 hours.
Product Solidifies High purity (Freezing pt is ~0-5°C)This is good! Gently warm to melt.
Dark Color Temp > 20°C during additionImprove cooling capacity; slow down addition rate.
P-NMR shows singlet Oxidation to PhosphateCheck inert atmosphere; ensure no air leaks.

References

  • Preparation of Dialkyl Phosphites . Organic Syntheses, Coll. Vol. 4, p.955 (1963). (Standard Arbuzov dealkylation mechanism foundation).

  • Tris(2-chloroethyl) phosphite . PubChem Compound Summary. National Center for Biotechnology Information. (Data on the intermediate Tris-ester).

  • Bis(2-chloroethyl) phosphite . PubChem Compound Summary. National Center for Biotechnology Information. (Chemical identity and CAS 1070-42-4 verification).

  • Reaction of PCl3 with Alcohols . Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis. Wiley-Interscience. (Mechanistic insights into dealkylation).

  • Safety Data Sheet: Phosphorus Trichloride . Fisher Scientific. (Handling precautions for PCl3).

(Note: While specific industrial batch records are proprietary, the protocols above are derived from established principles of organophosphorus chemistry found in the cited literature.)

Technical Support Center: Troubleshooting Bis(2-chloroethyl) Phosphite Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bis(2-chloroethyl) phosphite (CAS: 1070-42-4). This compound is a highly reactive organophosphorus intermediate widely utilized in the synthesis of flame retardants (such as bis(2-chloroethyl) vinylphosphonate), plasticizers, and specialty polyurethanes [1].

Due to the presence of two electrophilic chloroethyl groups and the inherent tautomerism of the phosphite core, this chemical is notoriously susceptible to unwanted polymerization, thermal degradation, and auto-catalytic hydrolysis. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and prevent the degradation of this critical intermediate.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my Bis(2-chloroethyl) phosphite batch become viscous or form a gel over time? A: The gelation is primarily driven by an intermolecular Michaelis-Arbuzov-type self-condensation [2]. While Bis(2-chloroethyl) phosphite exists predominantly in the stable P(V) tautomeric form (as an H-phosphonate), it is in constant equilibrium with its highly nucleophilic P(III) tautomer. Under thermal stress, the lone pair on the P(III) phosphorus attacks the electrophilic carbon of the 2-chloroethyl group on an adjacent molecule. This displaces a chloride ion, which subsequently attacks an alkyl group, forming a highly stable carbon-phosphorus (P-C) bond and releasing 1,2-dichloroethane. Repeated intermolecular attacks lead to a highly cross-linked poly(alkylene phosphonate) gel.

Q2: How does atmospheric moisture exacerbate the polymerization process? A: Bis(2-chloroethyl) phosphite is acutely sensitive to moisture. Hydrolysis cleaves the ester bonds, yielding acidic byproducts such as mono(2-chloroethyl) phosphite and phosphorous acid[1]. These acidic species act as auto-catalysts. They protonate the phosphoryl oxygen, drastically lowering the activation energy required for both further transesterification and the Arbuzov rearrangement. Once hydrolysis begins, the degradation rate accelerates exponentially, leading to rapid polymerization.

Q3: Can I reverse the polymerization once the liquid has become viscous? A: No. The Arbuzov rearrangement forms thermodynamically stable P-C bonds that cannot be reversed under standard laboratory conditions. If a batch has become slightly viscous, you can recover the remaining unreacted monomer via high-vacuum short-path distillation (see protocol below), but the polymerized fraction must be discarded as hazardous chemical waste.

Q4: What are the optimal storage conditions to prevent degradation? A: Store the chemical in amber glass bottles under a strict inert atmosphere (Argon or dry Nitrogen) [3]. The storage temperature must be maintained between 2 °C and 8 °C to suppress the kinetic energy required for the P(V) ⇌ P(III) tautomerization and subsequent Arbuzov attack. For long-term storage, adding a trace amount (0.1% w/w) of an acid scavenger (e.g., propylene oxide) can neutralize generated HCl, halting the auto-catalytic degradation loop.

Part 2: Quantitative Data & Physical Parameters

To effectively troubleshoot, you must understand the physical boundaries of the compound. Atmospheric distillation is a common error that leads to total batch loss.

Property / ParameterValue / DescriptionTroubleshooting Implication
CAS Number 1070-42-4Unique identifier for sourcing pure reference standards.
Molecular Formula C4H9Cl2O3PTwo chloroethyl groups make it highly susceptible to cross-linking.
Boiling Point ~311.5 °C at 760 mmHgCritical: Atmospheric distillation triggers total thermal degradation.
Vapor Pressure 0.012 mmHg at 25 °CLow volatility; requires high vacuum (< 0.1 mmHg) for safe distillation.
Primary Degradants 1,2-Dichloroethane, HClGas evolution in sealed containers indicates active degradation.
Storage Temperature 2 °C to 8 °CSuppresses tautomerization and nucleophilic attack.

Part 3: Mechanistic Visualization

The following diagram maps the causality of degradation, illustrating how thermal stress and moisture independently trigger the polymerization cascade.

G A Bis(2-chloroethyl) phosphite (P(V) Tautomer) B P(III) Tautomer (Nucleophilic) A->B Tautomerization C Moisture / Hydrolysis A->C Exposure B->A Equilibrium E Thermal Stress / Lewis Acids B->E Activation D Acidic Byproducts (Auto-catalysis) C->D Hydrolysis F Arbuzov-type Self-Condensation D->F Catalyzes E->F Intermolecular Attack G HCl Elimination E->G Thermal Degradation H Poly(alkylene phosphonate) Gel + 1,2-Dichloroethane F->H Polymerization I Vinyl Phosphonate Derivatives -> Cross-linking G->I Secondary Polymerization

Mechanistic pathways of Bis(2-chloroethyl) phosphite degradation and polymerization.

Part 4: Experimental Protocol for Monomer Recovery

Protocol: Self-Validating High-Vacuum Short-Path Distillation Objective: To recover unpolymerized Bis(2-chloroethyl) phosphite from a partially degraded batch without inducing further thermal polymerization. Causality: Heating the compound at atmospheric pressure will immediately trigger thermal Arbuzov self-condensation. High vacuum (≤ 0.1 mmHg) is required to lower the boiling point to a safe thermal window (< 120 °C).

Step 1: Pre-treatment (Acid Neutralization)

  • Dilute the crude, viscous mixture in an anhydrous, non-polar solvent (e.g., dichloromethane, 1:3 ratio).

  • Wash the organic layer quickly with cold, dilute aqueous

    
     (5%), followed immediately by a brine wash.
    
  • Dry the organic layer over anhydrous

    
    .
    Causality: This step removes acidic hydrolysis byproducts (e.g., phosphorous acid) that auto-catalyze the transesterification and Arbuzov rearrangement during heating.
    

Step 2: Solvent Removal & Degassing

  • Evaporate the solvent under reduced pressure at room temperature using a rotary evaporator.

  • Degas the residue using a Schlenk line (perform 3 freeze-pump-thaw cycles) to remove dissolved oxygen, trace moisture, and volatile degradants like 1,2-dichloroethane.

Step 3: Short-Path Distillation

  • Transfer the degassed liquid to a short-path distillation apparatus equipped with a Vigreux column.

  • Apply high vacuum (≤ 0.1 mmHg).

  • Slowly increase the oil bath temperature. Do not exceed 130 °C. Causality: The short-path setup minimizes the residence time of the vapor, drastically reducing the thermal stress applied to the molecule.

Step 4: Collection and Stabilization

  • Collect the main fraction in a receiver flask cooled in an ice bath.

  • Immediately purge the receiver flask with dry Argon.

  • (Optional) Add 0.1% w/w propylene oxide as an acid scavenger prior to sealing.

Step 5: System Validation (Self-Validating Checkpoint) Before utilizing the recovered batch in downstream synthesis, take a 50 µL aliquot, dissolve it in


, and run a 

NMR spectrum.
  • Success Indicator: Pure Bis(2-chloroethyl) phosphite exhibits a characteristic doublet (due to P-H coupling,

    
     Hz) around 8–10 ppm.
    
  • Failure Indicator: The presence of broad polymeric peaks or signals in the 20–30 ppm range indicates the presence of P-C bond phosphonates, meaning the Arbuzov rearrangement occurred during distillation and the vacuum was insufficient.

References

  • TCU Research Repository. "Carbon-Phosphorus and Oxygen-Phosphorus Bond Synthesis: TMS-X-catalyzed Michaelis-Arbuzov rearrangement." Texas Christian University. Available at: [Link]

Technical Support Center: Purification of Bis(2-chloroethyl) phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for organophosphorus intermediates. You are likely here because your synthesis of Bis(2-chloroethyl) phosphite (BCEP) yielded a crude mixture containing Tris(2-chloroethyl) phosphite , 2-chloroethanol , and acidic byproducts.

The Central Challenge: BCEP is a dialkyl phosphite existing in equilibrium between the phosphite form (


) and the dominant phosphonate form (

). It is thermally labile.[1] If you heat it too aggressively to distill it, it disproportionates or undergoes dealkylation (releasing ethylene/chloroethane). If you don't heat it enough, it won't distill.

This guide provides a protocol to navigate this narrow thermodynamic window using high-vacuum distillation.

Module 1: Pre-Distillation Critical Checks (The "Before" Phase)

Objective: Ensure the crude material is chemically stable enough to survive the heat of distillation.

Critical Safety Warning

Mustard Gas Analog: BCEP and its chlorinated impurities are alkylating agents. They are structurally related to sulfur mustards. All work must be performed in a functioning fume hood with full PPE (Silver Shield gloves recommended).

Protocol: Acid Scavenging

Crude BCEP often contains dissolved HCl or acidic esters from the reaction of


 with ethylene oxide or 2-chloroethanol. Acid catalyzes thermal decomposition. 
  • Degas: Sparge the crude reaction mixture with dry Nitrogen (

    
    ) for 30–60 minutes at room temperature to strip volatile HCl.
    
  • Neutralization (Optional but Recommended): If the crude is highly acidic (pH < 3 on wet paper), treat with a weak base (e.g., dry sodium carbonate) and filter under inert gas before attempting distillation.

Module 2: The Distillation Process (The "During" Phase)

Objective: Isolate BCEP (Boiling Point est. ~120–130°C at 1 mmHg) from lower boiling alcohols and higher boiling Tris-esters.

Apparatus Setup
  • Flask: 2-Neck Round Bottom (with magnetic stir bar).

  • Head: Short-path distillation head (Vigreux columns are risky due to pressure drop/holdup; Short-path minimizes thermal history).

  • Vacuum: High-vacuum pump capable of < 1.0 mmHg (Torr).

  • Trap: Liquid Nitrogen (

    
    ) cold trap (Critical to protect pump from chloroethane/HCl).
    
Step-by-Step Distillation Workflow

DistillationWorkflow Start Crude BCEP Mixture VacCheck System Check: Pressure < 1 mmHg? Start->VacCheck Degas Step 1: Degassing Remove low boilers (HCl, solvent) Bath: 40-60°C VacCheck->Degas Yes Trouble Go to Troubleshooting (Vacuum Leak / Decomp) VacCheck->Trouble No Ramp Step 2: Thermal Ramp Increase Bath to 130-140°C Monitor Head Temp Degas->Ramp Decision Head Temp Stable? Ramp->Decision Collect Step 3: Collect Main Fraction ~115-125°C @ 0.5 mmHg Decision->Collect Yes Decision->Trouble No (Fluctuating) Stop Step 4: Stop Distillation Leave ~10-15% Residue (Avoids Pot Decomp) Collect->Stop Yield Achieved

Figure 1: Logic flow for the vacuum distillation of thermally sensitive phosphites.

Data Table: Fraction Cut Guide

Note: Temperatures are approximate and highly dependent on vacuum quality.

FractionBath Temp (°C)Head Temp (°C) @ 0.5 mmHgCompositionAction
Fore-run 60–90< 802-chloroethanol, HCl, low MW phosphatesDiscard to waste
Transition 90–12080–110Mixed estersRecycle if yield critical
Main Cut 130–150 115–125 Bis(2-chloroethyl) phosphite Collect
Residue > 150> 130Tris-ester, Oligomers, PolymersStop immediately

Module 3: Troubleshooting & FAQs

Objective: Solve specific failure modes researchers encounter during execution.

Q1: The vacuum is good (< 1 mmHg), but the head temperature isn't rising, and the pot is turning yellow/brown. What is happening?

Diagnosis: Thermal Decomposition (Arbuzov-type rearrangement or dealkylation). Mechanism: You are likely heating the pot too aggressively (>160°C) trying to force distillation. Dialkyl phosphites decompose to form phosphorous acid and alkenes (chloroethane/ethylene) at high heat [1]. Solution:

  • Stop Heating: Lower the bath immediately.

  • Check Vacuum: If the vacuum is 1 mmHg, the BP is high. You need a better vacuum (0.1 mmHg) to distill at a lower temperature.

  • Wiped Film: If available, switch to a Wiped Film Evaporator (WFE). This reduces residence time at high heat from hours to seconds.

Q2: My distillate is cloudy or fuming.

Diagnosis: Acid contamination or Hydrolysis. Mechanism: BCEP hydrolyzes rapidly with moisture to form mono-esters and HCl. If the system wasn't dry, or if HCl wasn't stripped, it co-distills. Solution:

  • Redistill over a small amount of solid

    
     or Calcium Hydride (
    
    
    
    ) to scavenge acid/water (use extreme caution with hydrides).
  • Ensure all glassware was oven-dried.

Q3: How do I distinguish the Product (Bis) from the Impurity (Tris) by NMR?

Diagnosis: Purity Analysis. Technical Insight: Both compounds have similar


 NMR spectra (chloroethyl chains). 

NMR is the definitive tool.
Compound

NMR Shift (approx., relative to

)
Coupling
Bis(2-chloroethyl) phosphite ~ 7–9 ppm Doublet (

)
Tris(2-chloroethyl) phosphite~ 130–140 ppmSinglet (No P-H bond)

Note: The huge coupling constant (


) in the Bis- compound confirms the presence of the P-H bond characteristic of dialkyl phosphites [2].
Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered HighBP Boiling Point Too High (>140°C) Issue->HighBP Color Product Discoloration (Yellow/Brown) Issue->Color Solid Solidification in Condenser Issue->Solid Sol_Vac Check Vacuum Leaks Grease Joints HighBP->Sol_Vac Sol_Temp Lower Bath Temp Improve Vacuum Color->Sol_Temp Sol_Imp Isomerization to Phosphonate? Check NMR Solid->Sol_Imp

Figure 2: Rapid diagnostic tree for common distillation failures.

References

  • Troev, K. D. (2018). Chemistry and Application of H-Phosphonates. Elsevier. (Describes the thermal instability and decomposition pathways of dialkyl phosphites).

  • Duddeck, H., & Dietrich, W. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer. (Standard reference for

    
     coupling constants in phosphites vs phosphonates). 
    
  • Friedman, L. (1959). Preparation of Bis(2-chloroethyl) phosphite. U.S. Patent 2,882,298. (Foundational patent describing synthesis and distillation parameters).

  • PubChem Database. (2023). Compound Summary: Bis(2-chloroethyl) phosphite (CID 6336390).[2] National Center for Biotechnology Information.

Sources

Technical Support Center: Troubleshooting Bis(2-chloroethyl) Phosphite Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Here you will find mechanistic insights, troubleshooting FAQs, and validated protocols for managing the complex reactivity of Bis(2-chloroethyl) phosphite (BCEP).

While BCEP is a highly versatile H-phosphonate used to install phosphonate moieties, performing a Michaelis-Becker alkylation with it is notoriously difficult. Unlike standard dialkyl phosphites, BCEP possesses built-in electrophilic primary alkyl chlorides. When deprotonated, the resulting phosphite anion acts as an ambident nucleophile, leading to a cascade of competing side reactions including O-alkylation, intermolecular self-alkylation (oligomerization), and base-promoted elimination. This guide provides the causality behind these failures and the field-proven methodologies to overcome them.

Part 1: Mechanistic Pathways & Visualization

To control the reaction, we must first map the competing pathways. The deprotonation of BCEP yields a phosphinite-anion that can react at either the phosphorus or oxygen center, or attack the electrophilic tails of adjacent molecules.

Mechanism BCEP Bis(2-chloroethyl) phosphite (Substrate) Anion Phosphite Anion (Ambident Nucleophile) BCEP->Anion Base (e.g., NaH) Deprotonation Elim Base-Promoted Elimination (Vinyl Esters) BCEP->Elim Excess Strong Base P_Alk P-Alkylation (Target Phosphonate) Anion->P_Alk Soft Electrophile (R-I) Polar Aprotic Solvent O_Alk O-Alkylation (Phosphite Ester Byproduct) Anion->O_Alk Hard Electrophile (R-OTf) High Temp Self_Rxn Self-Alkylation (Oligomers/Cyclic Phosphates) Anion->Self_Rxn Intermolecular Attack on 2-Chloroethyl group

Figure 1: Reaction pathways of Bis(2-chloroethyl) phosphite under basic alkylation conditions.

Part 2: Troubleshooting FAQs

Q1: My reaction yields a mixture of phosphonate (P-alkylation) and phosphite ester (O-alkylation). How do I drive the selectivity toward the phosphonate? Causality: The 1 relies on the deprotonation of the H-phosphonate to form a phosphinite-anion, which is an ambident nucleophile[1]. According to Hard-Soft Acid-Base (HSAB) theory, the phosphorus atom is a "soft" nucleophilic center, while the oxygen atom is "hard." Solution: To drive stereospecific P-alkylation, you must use a "soft" electrophile[2]. Switch your alkylating agent from an alkyl mesylate or triflate (hard) to an alkyl iodide or bromide (soft). Furthermore, maintain a tightly coordinated ion pair by using solvents like THF; highly dissociative solvents can overly expose the hard oxygen center.

Q2: I am observing significant polymeric baseline material and low product recovery. What is causing this? Causality: This is the most critical failure mode specific to BCEP. The 2-chloroethyl groups are themselves reactive electrophiles. Once BCEP is deprotonated, the highly nucleophilic phosphite anion can attack the 2-chloroethyl group of an unreacted BCEP molecule, initiating a runaway chain of intermolecular self-alkylations that yield complex oligomers. Solution: Strict temperature control and inverse addition are mandatory. Deprotonation must occur at 0 °C or lower. Never add the base to a highly concentrated solution of BCEP. Instead, add BCEP dropwise to a dilute suspension of the base to ensure that the concentration of unreacted BCEP remains near zero, preventing self-attack.

Q3: I see unexpected alkene peaks in my


 NMR and a drop in yield. Where are they coming from? 
Causality:  Strong bases (like NaH or KOtBu) can promote an E2 elimination on the primary alkyl chloride tails of BCEP, eliminating HCl to form a vinyl ester byproduct.
Solution:  Avoid using a large excess of base. Use exactly 1.0 to 1.05 equivalents. If elimination persists, consider switching to a milder, non-nucleophilic base such as 

, which has been shown to successfully promote 3 while minimizing harsh side reactions[3].

Q4: How do I prevent transesterification and hydrolysis? Causality: Phosphite esters are highly susceptible to 4 if any alcoholic solvents or moisture are present[4]. Water will rapidly hydrolyze the intermediate, destroying the reactive anion. Solution: Utilize strictly anhydrous conditions. Flame-dry all glassware and use anhydrous, septum-sealed solvents.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting primary pathways:

Reaction ParameterConditionPrimary Pathway FavoredTarget Yield ImpactMechanistic Reason
Electrophile Type Alkyl Iodide (Soft)P-Alkylation (Desired)High Soft-soft interaction favors the phosphorus center.
Electrophile Type Alkyl Triflate (Hard)O-AlkylationLow Hard-hard interaction favors the oxygen center.
Temperature > 25 °C during deprotonationSelf-Alkylation / OligomerizationVery Low Thermal energy overcomes the activation barrier for intermolecular Cl displacement.
Base Equivalents > 1.2 eq NaHE2 EliminationModerate Excess strong base deprotonates the

-carbon of the 2-chloroethyl group.
Solvent System THF with trace AlcoholsTransesterificationLow Alcohols rapidly attack the electrophilic phosphorus, displacing the 2-chloroethyl group.
Part 4: Validated Experimental Protocol

To ensure trustworthiness, the following Michaelis-Becker protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical verification criteria are met.

Workflow Step1 1. Deprotonation NaH in THF at 0°C Step2 2. Equilibration Stir until H2 ceases Step1->Step2 Step3 3. Alkylation Dropwise R-X at 0°C Step2->Step3 Step4 4. Quench NH4Cl (aq) at RT Step3->Step4

Figure 2: Optimized step-by-step workflow for the Michaelis-Becker alkylation of BCEP.

Step 1: Controlled Anion Generation

  • Suspend 1.05 eq of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise add 1.0 eq of Bis(2-chloroethyl) phosphite over 30 minutes.

  • Self-Validation Check: You must observe steady

    
     gas evolution. The solution should transition from a cloudy suspension to a clear, colorless or pale-yellow solution. Causality: If the solution rapidly turns dark brown, your temperature is too high, and self-alkylation is occurring.
    

Step 2: Equilibration

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Self-Validation Check: Gas evolution must completely cease. Causality: This confirms the quantitative formation of the phosphinite-anion and prevents unreacted base from causing E2 elimination in the subsequent step.

Step 3: Electrophile Addition

  • Maintain the reaction at 0 °C.

  • Add 1.1 eq of the target Alkyl Iodide dropwise.

  • Gradually allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: An

    
     reaction will precipitate NaI. The appearance of a fine white precipitate is a positive visual indicator of successful alkylation.
    

Step 4: Quench and Analysis

  • Quench the reaction with saturated aqueous

    
     to neutralize any trace unreacted anion or base.
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Self-Validation Check: Run a crude

    
     NMR. The starting BCEP appears as a doublet around 8-10 ppm (
    
    
    
    Hz). A successful P-alkylation will show a singlet (decoupled) shifted downfield (typically 20-30 ppm depending on the alkyl group). O-alkylation byproducts will appear further upfield (around 130-140 ppm).
Part 5: References
  • Michaelis–Becker reaction - Wikipedia Source: wikipedia.org URL:

  • Asymmetric Electrophilic Reactions in Phosphorus Chemistry - MDPI Source: mdpi.com URL:

  • Mild and Efficient Cs2CO3-Promoted Synthesis of Phosphonates Source: researchgate.net URL:

  • Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - MDPI Source: mdpi.com URL:

Sources

Storage conditions to prevent oxidation of Bis(2-chloroethyl) phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Storage & Handling of Bis(2-chloroethyl) phosphite

Executive Summary

Bis(2-chloroethyl) phosphite is a critical dialkyl phosphite intermediate used in the synthesis of flame retardants, plasticizers, and organophosphorus drugs. Its reactivity is defined by the equilibrium between its P(III) and P(V) tautomers. While the P(V) H-phosphonate form predominates, the compound remains highly susceptible to oxidation (to the phosphate) and hydrolysis (to phosphorous acid and 2-chloroethanol).

This guide provides a self-validating storage protocol designed to maintain purity >97% over extended periods.

Critical Storage Parameters (The "Golden Rules")

To prevent the degradation cascades described in Section 4, adherence to these three parameters is mandatory.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the Arbuzov rearrangement to the phosphonate isomer and slows hydrolysis rates significantly.
Atmosphere Dry Argon or Nitrogen Oxygen converts the P-H moiety to P-OH (phosphate). Moisture initiates autocatalytic hydrolysis. Argon is preferred due to its higher density, providing a better "blanket" over the liquid.
Container Amber Glass / PTFE Amber glass prevents photo-initiated radical oxidation. PTFE-lined septa are required to prevent leaching of plasticizers from standard rubber caps.

Degradation Pathways & QC Analytics

Understanding how the molecule fails is the key to preventing it. The diagram below illustrates the two primary failure modes: Oxidation and Hydrolysis.

Visualizing the Degradation Logic

degradation_pathways Phosphite Bis(2-chloroethyl) phosphite (Active Reagent) Phosphate Bis(2-chloroethyl) phosphate (Oxidation Impurity) Phosphite->Phosphate Oxidation (+O2) Irreversible Monoester Mono(2-chloroethyl) phosphite (Hydrolysis Intermediate) Phosphite->Monoester Hydrolysis (+H2O) Autocatalytic Acid Phosphorous Acid + 2-Chloroethanol (Dead End) Monoester->Acid +H2O

Figure 1: Primary degradation pathways. Oxidation leads to the phosphate ester, while moisture leads to acidic breakdown products.

Self-Validating QC: The 31P NMR Test

Before using stored material for critical synthesis, run a quick 31P NMR (proton-coupled). This is the only definitive way to verify integrity.

  • Target Signal (Active): A doublet centered around 7–12 ppm with a large coupling constant (

    
    ). This confirms the P-H bond is intact.
    
  • Oxidation Signal (Fail): A singlet around -1 to +1 ppm . This indicates conversion to the phosphate (P=O).

  • Hydrolysis Signal (Fail): Broad peaks or multiple signals upfield, often accompanied by a pH drop in aqueous workups.

Troubleshooting & FAQs

Q1: My sample has turned cloudy. Can I still use it?

  • Diagnosis: Cloudiness usually indicates hydrolysis . The byproduct, phosphorous acid, is less soluble in the organic matrix.

  • Action: Do not use. Hydrolysis produces acidic species that can poison catalysts (especially transition metals like Pd or Rh) in downstream coupling reactions.

Q2: I see a singlet at 0 ppm in my NMR, but I stored it under nitrogen. Why?

  • Diagnosis: The nitrogen seal likely failed, or the nitrogen source was not dry. Even trace oxygen can drive the oxidation of the P-H bond over months.

  • Action: Purify via vacuum distillation if the impurity level is low (<5%). If high, discard. Future storage must use a secondary containment (e.g., Schlenk tube inside a desiccator).

Q3: Can I store this in a stainless steel solvent drum?

  • Diagnosis: Not recommended.[1]

  • Reasoning: While stainless steel is generally compatible, the formation of trace HCl from hydrolysis (due to the chloroethyl group) can cause pitting corrosion, leaching iron into your reagent.

  • Action: Stick to glass or Teflon-lined containers.

Handling Workflow: Maintaining the Inert Chain

The moment you open the bottle, you expose the reagent to entropy. Follow this workflow to minimize risk.

handling_workflow Start Remove from -20°C Storage Warm Warm to Room Temp (Prevents condensation) Start->Warm Purge Purge Headspace (Argon/N2 for 5 mins) Warm->Purge Transfer Syringe Transfer (Oven-dried glassware) Purge->Transfer Reseal Reseal with Parafilm & Inert Gas Backfill Transfer->Reseal Return Return to -20°C Reseal->Return

Figure 2: Standard Operating Procedure for inert handling of moisture-sensitive phosphites.

Safety & Toxicity

  • Toxicity: Bis(2-chloroethyl) phosphite is toxic if swallowed or absorbed through the skin.[2] It is structurally related to alkylating agents (mustards) and should be treated as a potential mutagen/carcinogen.

  • Emergency:

    • Skin Contact: Wash immediately with soap and water.[3] Do not use ethanol (increases absorption).

    • Spill: Absorb with vermiculite. Do not use water (generates HCl and heat).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6336390, Bis(2-chloroethyl) phosphite. Retrieved from [Link]

Sources

Technical Support Center: Handling Viscous Residues in Bis(2-chloroethyl) Phosphite Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot one of the most common and frustrating issues in organophosphorus chemistry: the formation of intractable, viscous residues during the workup and purification of Bis(2-chloroethyl) phosphite.

This guide moves beyond basic instructions, focusing on the mechanistic causality of byproduct formation and providing a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Process Visualization

WorkupWorkflow A Crude Reaction Mixture (Contains HCl & Byproducts) B Cold Aqueous Quench (5% NaHCO3, 0-5°C) A->B Prevents hydrolysis C Phase Separation B->C D Organic Layer (Target Product) C->D E Aqueous Layer (Waste) C->E Removes acidic impurities F Drying & Filtration (Anhydrous Na2SO4) D->F Removes trace water G Short-Path Vacuum Distillation (< 1 mmHg) F->G Solvent removal H Pure Bis(2-chloroethyl) phosphite G->H 120-129°C fraction I Viscous Polymeric Residue (Avoided) G->I Thermal degradation (if T > 140°C)

Optimized workup and distillation workflow to minimize viscous residues.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my workup consistently yield a dark, intractable viscous residue instead of a clear liquid?

A: The formation of a dark, viscous, semi-solid mass[1] is primarily driven by two competing degradation pathways:

  • Thermal Arbuzov-Type Self-Condensation: Bis(2-chloroethyl) phosphite contains both a nucleophilic phosphite center and an electrophilic alkyl chloride (the 2-chloroethyl group). If the distillation pot temperature exceeds 140°C, the molecules undergo intermolecular alkylation. The phosphite oxygen/phosphorus attacks the 2-chloroethyl group of an adjacent molecule, displacing chloride and forming polyphosphonate chains.

  • Acid-Catalyzed Hydrolysis: If residual hydrogen chloride (HCl) from the synthesis is not completely neutralized during the aqueous wash, it catalyzes the hydrolysis of the phosphite ester bonds during solvent evaporation. This yields phosphorous acid (

    
    ), which is a highly viscous, syrupy substance that resists distillation and traps your product.
    
Q2: How can I prevent polymerization during solvent removal and purification?

A: You must strictly control the thermal history of the compound. Bis(2-chloroethyl) phosphite has an atmospheric boiling point of approximately 311.5°C[2], but heating it anywhere near this temperature guarantees total degradation. The Solution: Utilize high-vacuum, short-path distillation. By reducing the pressure to 0.45–0.6 mmHg, the boiling point drops to a safe 120–129°C[3]. Never allow the oil bath or heating mantle to exceed 145°C.

Q3: What is the optimal liquid-liquid extraction protocol to remove acidic byproducts without triggering hydrolysis?

A: Use a cold, mild base quench . Strong bases (like NaOH) will rapidly saponify the phosphite esters. Instead, use a 5% aqueous Sodium Bicarbonate (


) solution chilled to 0–5°C. The low temperature suppresses the hydrolysis kinetics, while the mild base effectively neutralizes residual HCl. Rapid phase separation is critical—do not leave the product in contact with the aqueous phase for longer than necessary.

Quantitative Data: Physical Properties & Process Parameters

To establish a reliable baseline for your workup, adhere to the following validated physicochemical parameters[2][3][4]:

ParameterValueMechanistic Causality / Process Relevance
Boiling Point (Atmospheric) ~311.5 °CCritical Hazard: Attempting distillation at 760 mmHg will cause complete thermal decomposition and polyphosphonate formation.
Boiling Point (Vacuum) 120–129 °COptimal Target: Achieved at 0.45–0.6 mmHg. Ensures vaporization without overcoming the activation energy for self-condensation.
Flash Point 142.2 °CSafety Threshold: Keep heating baths strictly below this temperature to prevent ignition and thermal runaway.
Molecular Weight 206.99 g/mol Used for precise yield calculations and NMR integration.

Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system. At each critical juncture, a validation check ensures the process remains on track, preventing the discovery of a viscous residue at the very end of the workflow.

Step 1: Cold Quench and Neutralization
  • Cool the crude reaction mixture (typically in a solvent like Dichloromethane) to 0–5°C using an ice-water bath.

  • Slowly add an equal volume of pre-chilled 5% aqueous

    
    . Caution:  Observe for 
    
    
    
    evolution.
  • Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 7.5 and 8.0. If it is acidic, repeat the

    
     wash. Proceeding with an acidic organic layer guarantees hydrolysis during concentration.
    
Step 2: Phase Separation and Drying
  • Separate the organic layer. Extract the aqueous layer once more with a small volume of fresh Dichloromethane.

  • Combine the organic layers and wash once with cold brine to remove residual water and salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) for 15–20 minutes.
    
  • Self-Validation Check: The organic solution must be perfectly transparent, with no turbidity. Turbidity indicates micro-emulsified water, which will ruin the distillation.

Step 3: Low-Temperature Solvent Removal
  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator. Set the water bath to no higher than 30°C .

  • Self-Validation Check: Take a crude

    
     NMR. You should see crisp multiplets for the 
    
    
    
    and
    
    
    protons. A broad, unresolved baseline hump indicates that polymerization has already begun.
Step 4: High-Vacuum Short-Path Distillation
  • Transfer the crude oil to a short-path distillation apparatus equipped with a high-vacuum pump and a cold trap.

  • Apply vacuum before applying heat. Ensure the system pressure drops below 1.0 mmHg (ideally 0.45–0.6 mmHg).

  • Gradually increase the heating mantle temperature.

  • Collect the main fraction distilling between 120°C and 129°C [3].

  • Self-Validation Check: The distillate must be a clear, colorless liquid. The pot residue should remain fluid until the very end of the distillation. If the pot residue suddenly thickens into a dark, viscous mass, your vacuum is insufficient, causing the pot temperature to exceed the thermal stability threshold.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6336390, Bis(2-chloroethyl) phosphite." PubChem. Available at:[Link]

  • Google Patents. "United States Patent 3340333A - Preparation of phosphorus compounds containing a phosphoryl group.
  • Googleapis Patent Archive. "Fractional Distillation and Purification of Phosphites." Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ³¹P NMR Chemical Shifts of Bis(2-chloroethyl) Phosphite and Phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, discerning between structurally similar yet functionally distinct molecules is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for this purpose, offering unparalleled insight into the electronic environment of the phosphorus nucleus. This guide provides an in-depth comparison of the ³¹P NMR chemical shifts of two closely related compounds: bis(2-chloroethyl) phosphite and bis(2-chloroethyl) phosphonate. Understanding these differences is crucial for reaction monitoring, quality control, and the structural elucidation of novel organophosphorus compounds.

The Decisive Role of the Phosphorus Oxidation State

The fundamental distinction between a phosphite and a phosphonate lies in the oxidation state of the central phosphorus atom. In bis(2-chloroethyl) phosphite, phosphorus is in the +3 oxidation state (P(III)), whereas in bis(2-chloroethyl) phosphonate, it exists in the +5 oxidation state (P(V)). This difference in oxidation state profoundly impacts the electron density around the phosphorus nucleus, which in turn governs its resonance frequency in an NMR experiment.

Generally, P(III) compounds are significantly less shielded than their P(V) counterparts. This deshielding effect results in a downfield shift (higher ppm value) in the ³¹P NMR spectrum for phosphites compared to phosphonates.[1][2] This principle serves as the primary diagnostic tool for distinguishing between these two classes of compounds.

Visualizing the Structural and Spectral Distinction

The structural difference and its consequence on the approximate ³¹P NMR chemical shift ranges are illustrated below.

G cluster_0 Bis(2-chloroethyl) phosphite cluster_1 Bis(2-chloroethyl) phosphonate P_III P(III) Structure_III Structure: (ClCH₂CH₂O)₂P-H P_III->Structure_III P_V P(V) P_III->P_V Oxidation Shift_III ³¹P Chemical Shift: ~ +140 ppm (Downfield) Structure_III->Shift_III Structure_V Structure: (ClCH₂CH₂O)₂P(=O)-H P_V->Structure_V Shift_V ³¹P Chemical Shift: ~ +7 to +30 ppm (Upfield) Structure_V->Shift_V

Caption: Structural and ³¹P NMR chemical shift comparison.

Experimental Data: A Tale of Two Chemical Shifts

Compound NameStructurePhosphorus Oxidation StateTypical ³¹P Chemical Shift (ppm)Reference
Tris(2-chloroethyl) phosphite(ClCH₂CH₂O)₃P+3~ +140[1]
Bis(2-chloroethyl) phosphonate(ClCH₂CH₂O)₂P(=O)H+5~ +7 to +30[3]

As the data clearly indicates, a significant upfield shift of over 100 ppm is observed when moving from the phosphite to the phosphonate. This substantial difference allows for unambiguous identification of each species in a sample.

Causality Behind the Chemical Shift Difference

The deshielding of the phosphorus nucleus in P(III) compounds like bis(2-chloroethyl) phosphite can be attributed to several factors:

  • Lower Electronegativity of Substituents: In the absence of the highly electronegative phosphoryl oxygen found in phosphonates, the overall electron-withdrawing effect on the phosphorus atom is less, paradoxically leading to greater deshielding. This is due to the complex interplay of σ and π bonding effects on the paramagnetic shielding term, which is a dominant factor in ³¹P NMR.

  • Paramagnetic Shielding: The paramagnetic contribution to the shielding tensor is more significant for P(III) compounds. This term is related to the symmetry of the electron cloud around the phosphorus nucleus and the energy of excited electronic states. The less symmetrical electronic environment and the presence of the lone pair of electrons in phosphites contribute to a larger paramagnetic shielding term and consequently a more downfield chemical shift.

Experimental Protocol for ³¹P NMR Spectroscopy

To obtain high-quality ³¹P NMR spectra for the analysis of bis(2-chloroethyl) phosphite and phosphonate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Workflow for ³¹P NMR Analysis

G cluster_workflow Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A streamlined workflow for ³¹P NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the organophosphorus compound.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). While deuterated solvents are not strictly necessary for ³¹P NMR as common solvents lack phosphorus nuclei, they are essential for the instrument's lock system to maintain magnetic field stability.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the NMR tube.

    • For quantitative analysis, a known amount of an internal standard can be added.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ³¹P frequency.

    • Tune and match the probe for the ³¹P nucleus to ensure optimal sensitivity.

    • Perform shimming of the magnetic field using the deuterium lock signal to achieve high resolution.

    • Calibrate the ³¹P chemical shift scale using an external standard of 85% H₃PO₄, which is assigned a chemical shift of 0.0 ppm.[4][5] This is typically done by acquiring a spectrum of a sealed capillary containing the standard or by referencing the spectrum to a previously calibrated value.

  • Data Acquisition:

    • Employ a standard one-pulse sequence for ³¹P NMR.

    • To enhance sensitivity and simplify the spectrum, use proton decoupling (e.g., a ¹H-decoupled experiment). This will collapse any phosphorus-proton couplings, resulting in sharp, singlet peaks.

    • Set the spectral width to encompass the expected chemical shift range for both phosphites and phosphonates (e.g., from -50 ppm to +200 ppm).

    • The acquisition time should be set to at least 1-2 seconds to ensure good digital resolution.

    • A relaxation delay of 2-5 seconds is generally sufficient for these small molecules.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For moderately concentrated samples, 16 to 64 scans are typically adequate.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to obtain a pure absorption lineshape.

    • Apply a baseline correction to the spectrum.

    • Reference the spectrum to the 85% H₃PO₄ standard at 0.0 ppm.

    • Integrate the peaks of interest if relative quantification is desired. Note that for ³¹P NMR with proton decoupling, the nuclear Overhauser effect (NOE) can sometimes affect the accuracy of integration. For precise quantification, inverse-gated decoupling sequences should be used.

Conclusion

The distinction in the ³¹P NMR chemical shifts between bis(2-chloroethyl) phosphite and bis(2-chloroethyl) phosphonate is both pronounced and predictable, rooted in the fundamental difference in the oxidation state of the phosphorus atom. The significantly downfield shift of the P(III) phosphite compared to the upfield shift of the P(V) phosphonate provides a robust and reliable method for their differentiation. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality ³¹P NMR data to support their synthetic, analytical, and drug development endeavors.

References

Sources

Technical Deep Dive: GC-MS Characterization and Differentiation of Bis(2-chloroethyl) phosphite

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the GC-MS fragmentation pattern of Bis(2-chloroethyl) phosphite , a critical intermediate often confused with its oxidized phosphate analogs or related nitrogen mustards.

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP-P) (CAS: 1070-42-4) is a reactive organophosphorus intermediate used in the synthesis of flame retardants and agrochemicals.[1] Its analysis is frequently complicated by its structural similarity to Bis(2-chloroethyl) phosphate (BCEP) (a metabolite of TCEP) and Tris(2-chloroethyl) phosphate (TCEP) .

This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish BCEP-P from its oxidized analogs. We establish a diagnostic protocol focusing on the McLafferty rearrangement and chloroethyl group cleavage , providing a robust framework for positive identification.

Chemical Identity & Properties

FeatureBis(2-chloroethyl) phosphite (Target)Bis(2-chloroethyl) phosphate (Interference)
CAS Number 1070-42-4 3040-56-0
Formula


MW 206.99 Da 222.99 Da
Oxidation State P(III) / H-PhosphonateP(V) / Phosphate
Key Structural Motif P-H Bond (H-Phosphonate tautomer)P-OH (Acidic hydroxyl)

GC-MS Fragmentation Analysis

Theoretical Fragmentation Pathway

Unlike simple alkyl phosphites, Bis(2-chloroethyl) phosphite exhibits a fragmentation pattern driven by the lability of the chloroethyl side chains and the stability of the phosphorus-oxygen core.

Primary Pathway: McLafferty Rearrangement

The dominant pathway for dialkyl phosphites involves the loss of an alkene (in this case, vinyl chloride) via a six-membered transition state.

  • Molecular Ion (

    
    ):  m/z 206 (Often weak due to labile P-O-C bonds).
    
  • First Vinyl Chloride Loss (

    
    ):  The molecular ion loses one chloroethyl group as vinyl chloride (
    
    
    
    ).
    • Structure: Mono(2-chloroethyl) phosphite radical cation.

  • Second Vinyl Chloride Loss (

    
    ):  The remaining chain is lost.
    
    • Structure:

      
       or 
      
      
      
      . This is the diagnostic core ion for dialkyl phosphites.
Secondary Pathway:

-Cleavage and Side Chain Ions
  • Chloroethyl Cation (

    
    ):  Direct cleavage of the 
    
    
    
    bond yields the
    
    
    ion. This is typically the Base Peak (100% abundance) in chloroethyl esters due to the stability of the cation and the weakness of the C-O bond.
  • Chloromethyl Cation (

    
    ): 
    
    
    
    , formed from further fragmentation of the side chain.
Visualization of Fragmentation Mechanism

FragmentationPathway M_Ion Molecular Ion (M+) m/z 206 [C4H9Cl2O3P]+ Frag_144 Fragment m/z 144 [C2H6ClO3P]+ (Mono-ester) M_Ion->Frag_144 McLafferty Rearr. (-C2H3Cl) Base_Peak Base Peak m/z 63 [C2H4Cl]+ M_Ion->Base_Peak C-O Cleavage Vinyl_Cl Neutral Loss Vinyl Chloride (62 Da) M_Ion->Vinyl_Cl Frag_82 Diagnostic Core Ion m/z 82 [H3PO3]+ (Phosphorous Acid) Frag_144->Frag_82 McLafferty Rearr. (-C2H3Cl)

Figure 1: Predicted EI fragmentation pathway of Bis(2-chloroethyl) phosphite showing the sequential loss of vinyl chloride and formation of the chloroethyl base peak.

Comparative Performance Guide

Distinguishing the target phosphite from its phosphate analog is critical, as the phosphate is often a regulated degradation product.

Diagnostic Ion Table
Ion (m/z)OriginBis(2-chloroethyl) Phosphite (Target)Bis(2-chloroethyl) Phosphate (Interference)
M+ Molecular Ion206 (Weak)222 (Weak)
Base Peak Side Chain63 (

)
63 (

)
M - 62 Loss of Vinyl Cl144 160
Core Ion Acid Residue82 (

)
99 (

protonated)
P-H Indicator P-H BondPresent (IR/NMR confirm)Absent
Chromatographic Behavior
  • Retention Time: The Phosphite (MW 206) is less polar and more volatile than the Phosphate (MW 222, acidic OH).

  • Differentiation Strategy: On a non-polar column (e.g., DB-5MS), Bis(2-chloroethyl) phosphite will elute earlier than Bis(2-chloroethyl) phosphate.

Experimental Protocol: Validated Identification Workflow

This protocol ensures the integrity of the analyte, preventing in-situ oxidation during analysis.

Step 1: Sample Preparation
  • Solvent: Use anhydrous Dichloromethane (DCM) or Toluene . Avoid alcohols (prevents transesterification).

  • Derivatization (Optional but Recommended): To distinguish the H-phosphonate P-H bond, react with BSTFA (1% TMCS) .

    • Mechanism: Replaces P-H with P-O-TMS.

    • Shift: MW 206

      
       MW 278 (Addition of TMS group, loss of H).
      
    • Result: A sharp peak at m/z 278 confirms the P(III) species; Phosphate would derivatize at the OH group (MW 222

      
       294).
      
Step 2: GC-MS Acquisition Parameters
  • Inlet: Splitless, 250°C. (Note: Keep inlet clean to prevent thermal oxidation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI, 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Step 3: Data Processing Workflow

Workflow Sample Sample Extract GC_Sep GC Separation (DB-5MS) Sample->GC_Sep Peak_Det Peak Detection (RT Window) GC_Sep->Peak_Det Spec_Check Spectrum Check Peak_Det->Spec_Check Decision m/z 82 vs 99? Spec_Check->Decision Result_P3 CONFIRMED: Phosphite (Target) Decision->Result_P3 m/z 82 Present m/z 99 Absent Result_P5 REJECTED: Phosphate (Impurity) Decision->Result_P5 m/z 99 Present

Figure 2: Logical decision tree for distinguishing phosphite from phosphate using diagnostic ions.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Bis(2-chloroethyl) (2-chloroethyl)phosphonate (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Bis(2-chloroethyl) phosphite (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bis(2-chloroethyl) phosphate (Metabolite Data).[2][Link]

Sources

FTIR Spectrum Analysis of Bis(2-chloroethyl) Phosphite: A Technical Guide to the P-H Bond

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of Bis(2-chloroethyl) Phosphite P-H Bond Content Type: Publish Comparison Guide

Executive Summary For researchers in organophosphorus synthesis and drug development, Bis(2-chloroethyl) phosphite (BCEP, CAS 1070-42-4) is a critical intermediate. Its purity and identity hinge on the presence of the P-H bond , a feature that distinguishes it from its oxidized phosphate derivatives or fully esterified trialkyl phosphites.

This guide provides an in-depth analysis of the P-H stretching vibration, comparing FTIR performance against ³¹P NMR and detailing the spectral nuances caused by the electron-withdrawing chloroethyl groups.

Molecular Context & The P-H Anomaly[1][2]

To accurately analyze BCEP, one must understand its tautomeric nature. Unlike trialkyl phosphites (


), dialkyl phosphites like BCEP exist in an equilibrium heavily shifted toward the H-phosphonate  form.
  • Phosphite Form (P-OH): Trivalent phosphorus, rare in neutral state.

  • H-Phosphonate Form (P=O, P-H): Pentavalent phosphorus, dominant species.

Consequently, the FTIR spectrum is dominated by the P=O and P-H stretches, not the P-OH stretch.

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the specific bond targets for analysis.

BCEP_Structure Substrate Bis(2-chloroethyl) phosphite Tautomer1 P(III) Form (RO)2P-OH (Unstable/Minor) Substrate->Tautomer1 (<5%) Tautomer2 P(V) H-Phosphonate Form (RO)2P(=O)H (Dominant) Substrate->Tautomer2 Equilibrium (>95%) Target Target Analyte: P-H Stretch (~2430 cm⁻¹) Tautomer2->Target Critical Quality Attribute

Figure 1: Tautomeric equilibrium of Bis(2-chloroethyl) phosphite, highlighting the dominance of the P(V) form containing the diagnostic P-H bond.

The P-H Bond: FTIR Spectral Analysis[2][4][5][6]

The P-H stretching vibration is the "fingerprint" of this molecule. While C-H stretches (2800–3000 cm⁻¹) are ubiquitous, the P-H band appears in a spectral window that is largely silent in organic molecules, making it a high-specificity marker.

The Target Wavenumber

For Bis(2-chloroethyl) phosphite, the P-H stretch occurs at a higher frequency than simple alkyl phosphines due to the electronegative oxygen atoms and the inductive effect of the chlorine substituents.

Spectral FeatureWavenumber (cm⁻¹)CharacteristicsMechanistic Insight
P-H Stretch 2400 – 2445 Sharp, Medium IntensityInductive effect of Cl-ethyl groups stiffens the P-H bond compared to simple dialkyl phosphites.
P=O Stretch 1250 – 1290 Strong, BroadCharacteristic of the phosphoryl group in the H-phosphonate tautomer.
C-Cl Stretch 650 – 750 StrongConfirmation of the chloroethyl side chains.
P-O-C Stretch 950 – 1050 Very StrongSkeletal vibration of the ester linkage.
The "CO₂ Trap" (Critical Experimental Note)

The P-H stretch (2400–2445 cm⁻¹) sits perilously close to the atmospheric CO₂ asymmetric stretch (~2350 cm⁻¹).

  • Risk: Poor background subtraction can mask the P-H peak or create a doublet artifact that mimics it.

  • Mitigation: Ensure the sample chamber is well-purged with N₂ or use a background scan taken immediately prior to sample acquisition.

Comparative Analysis: BCEP vs. Alternatives

This section compares BCEP with its common impurities and analogs to validate why FTIR is a suitable release test.

Chemical Analog Comparison
CompoundStructureP-H Band (FTIR)P=O[1] Band (FTIR)Notes
Bis(2-chloroethyl) phosphite (RO)₂P(O)HPresent (~2430 cm⁻¹) PresentTarget. distinct P-H peak confirms identity.
Tris(2-chloroethyl) phosphite (RO)₃PAbsent AbsentCommon impurity. Lack of P-H and P=O confirms tri-ester state.
Bis(2-chloroethyl) phosphate (RO)₂P(O)OHAbsent PresentOxidation product. Shows broad O-H (3000+ cm⁻¹) instead of sharp P-H.[2]
Diethyl phosphite (EtO)₂P(O)HPresent (~2400 cm⁻¹)PresentReference standard. P-H is slightly lower frequency due to lack of Cl induction.
Technique Comparison: FTIR vs. ³¹P NMR

While FTIR is excellent for rapid ID, ³¹P NMR remains the gold standard for quantitation.

FeatureFTIR (Infrared)³¹P NMR (Nuclear Magnetic Resonance)
P-H Detection Direct: Observation of stretch at ~2430 cm⁻¹.Coupling: Large ¹J_PH coupling constant (~700 Hz) splits signal into a doublet.
Sensitivity Moderate (Limit of Detection ~1-2%).High (Can detect trace impurities <0.1%).
Speed Fast (<5 mins). Ideal for process monitoring.Slow (15-60 mins). Requires deuterated solvents.
Specificity Good, but P-H band can overlap with CO₂ or overtones.Excellent. Chemical shift (δ) is unique to oxidation state (P³ vs P⁵).

Experimental Protocol: Validated Workflow

This protocol ensures reproducible detection of the P-H bond in BCEP, minimizing hydrolysis risks.

Reagents:

  • Bis(2-chloroethyl) phosphite (Target)

  • Carbon Tetrachloride (CCl₄) or Anhydrous Chloroform (Solvent) – Note: Neat liquid analysis is preferred for intensity.

Step-by-Step Procedure:

  • Instrument Prep: Purge FTIR spectrometer with dry nitrogen for 15 minutes to eliminate H₂O and CO₂ interference in the 2300–2400 cm⁻¹ region.

  • Background Scan: Acquire a 32-scan background of the empty cell or ATR crystal.

  • Sample Loading:

    • ATR Method (Recommended): Place 1 drop of neat BCEP on the Diamond/ZnSe crystal. Cover immediately to prevent moisture absorption (hydrolysis converts P-H to P-OH/Phosphate).

    • Transmission Cell: Use KBr windows with a 0.05 mm spacer. Inject neat liquid.[2]

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Data Processing:

    • Baseline correct.

    • Zoom Region: 2200–2600 cm⁻¹.

    • Validation: Verify a sharp peak at ~2430 cm⁻¹. If the peak is a doublet centered at 2350 cm⁻¹, re-purge and re-scan (CO₂ interference).

Analytical Decision Tree

Analysis_Workflow Start Start Analysis Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->Acquire CheckPH Check 2400-2450 cm⁻¹ Acquire->CheckPH PeakPresent Peak Present? CheckPH->PeakPresent YesPeak Analyze Peak Shape PeakPresent->YesPeak Yes NoPeak Check 3000-3500 cm⁻¹ (Broad OH?) PeakPresent->NoPeak No Sharp Sharp Peak (~2430 cm⁻¹) YesPeak->Sharp Single Band Doublet Doublet/Jagged (~2350 cm⁻¹) YesPeak->Doublet Interference ResultFail FAIL: Oxidized to Phosphate or Hydrolyzed NoPeak->ResultFail ResultPass PASS: Identity Confirmed (Bis(2-chloroethyl) phosphite) Sharp->ResultPass ResultCO2 ERROR: CO₂ Interference Purge & Retest Doublet->ResultCO2

Figure 2: Decision tree for validating Bis(2-chloroethyl) phosphite identity via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on P-H stretch frequencies in phosphites).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Related Phosphonates and Phosphites. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2024). Bis(2-chloroethyl) phosphite (CID 6336390). National Center for Biotechnology Information. Available at: [Link]

  • Thomas, L. C. (1974). Interpretation of the Infrared Spectra of Organophosphorus Compounds. Heyden & Son Ltd. (Seminal reference for substituent effects on P=O and P-H frequencies).

  • BenchChem. (2025).[3] Comparative Guide to Validating Hydrogen Phosphate Purity. (Methodology reference for ³¹P NMR vs FTIR comparisons).

Sources

Analytical Method Development Guide: Bis(2-chloroethyl) Phosphite Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Causality in Method Design

Bis(2-chloroethyl) phosphite (BCEP, CAS 1809-14-9) is a highly reactive organophosphorus intermediate utilized in the synthesis of flame retardants and pharmaceutical derivatives. Developing a robust High-Performance Liquid Chromatography (HPLC) method for BCEP purity requires overcoming two fundamental chemical hurdles:

  • Absence of a Chromophore: BCEP lacks a conjugated

    
    -electron system. Consequently, it exhibits negligible UV absorbance at standard analytical wavelengths (e.g., 210–254 nm). Direct UV detection will result in flat baselines or extreme matrix interference.
    
  • Hydrolytic Lability: Phosphite esters are acutely sensitive to moisture and pH extremes. In unbuffered or highly alkaline aqueous mobile phases, BCEP rapidly hydrolyzes into mono(2-chloroethyl) phosphite, phosphorous acid, and toxic 2-chloroethanol.

As a Senior Application Scientist, you cannot simply apply a generic C18/Water/Methanol gradient. Every experimental choice—from the sample diluent to the detector—must be engineered to arrest degradation and visualize a "stealth" molecule.

Comparative Analysis of Analytical Modalities

To objectively evaluate BCEP purity, laboratories must choose between three primary detection modalities. While traditional methods rely on[1], modern extractable and leachable studies prioritize[2] or Charged Aerosol Detection (CAD).

Table 1: Quantitative Comparison of HPLC Detection Modalities for BCEP
ParameterRP-HPLC with Indirect UVRP-HPLC with CAD / ELSDLC-MS/MS (ESI Negative)
Primary Mechanism Displacement of background chromophoreAerosol charging / Light scatteringMass-to-charge ratio (m/z)
Typical LOD ~0.76 µg/mL~0.1 µg/mL< 0.01 µg/mL (10 ppb)
Linearity Range 2.5 - 50 µg/mLNon-linear (requires log-log fit)0.05 - 100 µg/mL
Mobile Phase Constraints Requires UV-absorbing ion-pair reagent (e.g., phthalate)Must be 100% volatileMust be 100% volatile
Specificity Low (susceptible to matrix interference)Moderate (detects all non-volatiles)High (Definitive mass ID)
Best Use Case Budget-constrained routine QCUniversal impurity profilingTrace-level degradation analysis

Method Development Workflow

The following decision tree illustrates the logical progression for selecting the appropriate chromatographic system based on laboratory capabilities and analytical goals.

MethodWorkflow A Bis(2-chloroethyl) phosphite Sample Preparation B Stationary Phase Selection (C18 vs. HILIC) A->B Anhydrous Diluents C Detection Modality B->C Volatile Buffers D1 Indirect UV (248 nm) High Matrix Tolerance C->D1 Routine QC D2 CAD / ELSD Universal Detection C->D2 Non-UV Active D3 LC-MS (ESI-) Definitive ID & Purity C->D3 Impurity Profiling

HPLC method selection workflow for Bis(2-chloroethyl) phosphite.

Definitive Experimental Protocol: LC-MS Purity Profiling

This protocol utilizes LC-MS in negative electrospray ionization (ESI-) mode. Causality Check: We utilize ESI- because BCEP readily forms stable formate or acetate adducts, allowing for sub-ppm quantification without the baseline artifacts common in indirect UV methods[2].

Phase 1: Self-Validating Sample Preparation
  • Diluent Selection: 100% Anhydrous Acetonitrile. Why? BCEP rapidly degrades in aqueous solutions. Using anhydrous organic diluents arrests hydrolysis prior to injection.

  • Standard Prep: Accurately weigh 10 mg of BCEP standard. Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock. Perform serial dilutions to a working concentration of 10 µg/mL.

  • System Suitability Test (SST): Prepare a secondary control sample spiked with 1% mono(2-chloroethyl) phosphite. Validation metric: If the mono-ester peak area increases by >0.5% during the sequence run, the autosampler temperature must be lowered to 4°C, or the diluent must be re-dried over molecular sieves.

Phase 2: Chromatographic Conditions
  • Column: C18 Core-Shell (100 x 3.0 mm, 2.7 µm). Why? Core-shell particles provide UHPLC-like efficiency at lower backpressures, minimizing the analyte's on-column residence time and reducing the risk of thermal degradation.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Why? A mildly acidic to neutral pH minimizes base-catalyzed hydrolysis while ensuring 100% volatility for MS compatibility.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.1 - 13.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

Phase 3: Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Monitoring: Monitor the specific m/z corresponding to the acetate adduct

    
     or the deprotonated target 
    
    
    
    depending on source fragmentation[2].

Data Interpretation & Degradation Troubleshooting

When analyzing the chromatograms, the appearance of early-eluting peaks is a direct indicator of poor sample handling or mobile phase incompatibility. The diagram below maps the exact hydrolytic cascade you must monitor.

DegradationPathway BCEP Bis(2-chloroethyl) phosphite (Intact Analyte) Mono Mono(2-chloroethyl) phosphite (Primary Degradant) BCEP->Mono Hydrolysis CE 2-Chloroethanol (Toxic Cleavage Product) BCEP->CE Cleavage H2O Moisture / High pH (Aqueous Mobile Phase) H2O->BCEP PhosAcid Phosphorous Acid (H3PO3) Mono->PhosAcid Further Hydrolysis Mono->CE Cleavage

Hydrolytic degradation pathway of Bis(2-chloroethyl) phosphite.

Troubleshooting Matrix:

  • Issue: High levels of 2-Chloroethanol detected.

    • Causality: Indicates aggressive cleavage of the ester bond. Check if the mobile phase pH has drifted below 4.0 or above 8.0.

  • Issue: Shifting retention times for BCEP.

    • Causality: Phosphite esters can interact with free silanols or metal ions in the HPLC system. Ensure the use of an end-capped C18 column and consider passivating the LC system with a chelating agent prior to the run.

References

  • Brezovska, K., Dimitrovska, A., & Kitanovski, Z. (2010). Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate. Journal of AOAC International.[Link]

  • Aydınoğlu, A., Hepşenoğlu, Y. E., Yalçın, C. Ö., Sağır, K., Ölçer, U. Y., Eroğlu, Ş. E., & Yoruç, A. B. H. (2025). Assessing Toxicological Safety of EverX Posterior and Filtek Ultimate: An In-Depth Extractable and Leachable Study Under ISO 10993-17 and 10993-18 Standards. ACS Omega.[Link]

Sources

Technical Comparison Guide: Distinguishing Bis(2-chloroethyl) Phosphite from Hydrolysis Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP) is a critical intermediate in the synthesis of organophosphorus flame retardants and agrochemicals. However, its P-O-C bonds are susceptible to nucleophilic attack by water, leading to rapid hydrolytic degradation. Distinguishing BCEP from its hydrolysis products—specifically Mono(2-chloroethyl) phosphite , Phosphorous acid , and 2-chloroethanol —is a persistent challenge in process development.

Standard chromatographic methods (HPLC/GC) often fail due to the thermal instability of the P-H bond or the high polarity of the acidic hydrolysis products. This guide establishes a multi-modal analytical framework, prioritizing


 NMR  for quantitative mass balance and Derivatization GC-MS  for trace impurity profiling.

Structural & Mechanistic Context

Understanding the degradation pathway is the prerequisite for selecting the correct analytical marker. BCEP exists predominantly in the H-phosphonate tautomer form (


). Upon exposure to moisture, it undergoes stepwise hydrolysis.
Hydrolysis Pathway Diagram

HydrolysisPathway BCEP Bis(2-chloroethyl) phosphite (Diester) Mono Mono(2-chloroethyl) phosphite (Monoester) BCEP->Mono Hydrolysis Step 1 (Fast) Alcohol1 2-Chloroethanol (Byproduct) BCEP->Alcohol1 Water1 + H₂O Acid Phosphorous Acid (H₃PO₃) Mono->Acid Hydrolysis Step 2 (Equilibrium Dependent) Alcohol2 2-Chloroethanol (Byproduct) Mono->Alcohol2 Water2 + H₂O

Figure 1: Stepwise hydrolysis of Bis(2-chloroethyl) phosphite yielding acidic phosphonates and 2-chloroethanol.

Analytical Strategy 1: NMR (The Gold Standard)

Why this is the primary method:


 NMR is the only technique that allows for direct, non-destructive quantification of the diester (BCEP), monoester, and free acid without sample preparation artifacts. It avoids the thermal degradation risks associated with GC.
Experimental Protocol
  • Solvent:

    
     (for crude oils) or 
    
    
    
    (if fully hydrolyzed/aqueous). Note that chemical shifts drift significantly with pH and solvent concentration.
  • Internal Standard: Triphenyl phosphate (

    
    ) or Phosphoric acid capillary (
    
    
    
    ).
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration) is recommended, though standard proton-decoupled spectra are sufficient for ID.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 5–10 seconds) for accurate integration of P-H species.
Spectral Interpretation

All three species contain a P-H bond, resulting in large


 coupling constants (~600–700 Hz) if run proton-coupled. In proton-decoupled mode 

, they appear as singlets.
SpeciesChemical Shift (

ppm,

)
Multiplicity (

-coupled)
Coupling Constant (

)
Bis(2-chloroethyl) phosphite 8.5 – 10.5 Doublet~710 Hz
Mono(2-chloroethyl) phosphite 5.0 – 7.5 Doublet~690 Hz
Phosphorous Acid (

)
2.0 – 4.0 Doublet~670 Hz

Note: Shifts are concentration-dependent. The key diagnostic is the distinct separation between the Diester (~9 ppm) and the Acid (~3 ppm).

Analytical Strategy 2: GC-MS with Derivatization

Why this is necessary: Direct injection of BCEP is possible but risky due to thermal disproportionation. The hydrolysis products (Monoester and


) are non-volatile and highly polar; they will not  elute or will tail severely without derivatization.
The "Self-Validating" Protocol: Silylation

To distinguish the species by GC, the acidic protons (P-OH) must be capped with trimethylsilyl (TMS) groups.

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

Step-by-Step Workflow:

  • Aliquot: Take 50 mg of sample into a GC vial.

  • Solvent: Add 1 mL anhydrous Dichloromethane (DCM).

  • Derivatization: Add 200 µL BSTFA (with 1% TMCS).

  • Incubation: Heat at 60°C for 30 minutes. Critical: Ensure the vial is sealed to prevent moisture ingress which consumes the reagent.

  • Analysis: Inject 1 µL into GC-MS (Split 50:1).

Data Interpretation[2][3][4]
  • 2-Chloroethanol: Elutes early (solvent peak area). Can be analyzed directly or as TMS-ether.

  • Phosphorous Acid: Appears as Tris(trimethylsilyl) phosphite (

    
    ) or the silylated H-phosphonate form.
    
  • Mono-ester: Appears as the Bis-TMS derivative.

  • BCEP: Appears as the Mono-TMS derivative (silylation of the P-H tautomer enol form is possible but rare; usually elutes as the parent or rearranged product).

Analytical Strategy 3: Vibrational Spectroscopy (FTIR)[5]

Why this is useful: Rapid QC screening for gross hydrolysis.

  • BCEP (Intact): Strong P=O stretch (~1250 cm⁻¹) and P-H stretch (~2440 cm⁻¹).

  • Hydrolyzed: Appearance of broad O-H stretching (3400–2500 cm⁻¹) indicative of P-OH acidic groups and the 2-chloroethanol byproduct.

  • differentiation: The broadening of the baseline >3000 cm⁻¹ is the "red flag" for hydrolysis.

Comparative Analysis Summary

The following table summarizes the capability of each method to distinguish BCEP from its degradants.

Feature

NMR
GC-MS (Derivatized)FTIR (ATR)
Quantification Excellent (Molar ratio)Good (Requires response factors)Poor (Semi-quantitative)
Specificity High (Shift + Coupling)High (Mass fingerprint)Low (Functional group only)
Sample Prep Minimal (Dilution)High (Silylation required)None (Direct apply)
Detection Limit ~0.1%ppm / ppb level ~1-2%
Risk of Artifacts LowHigh (Thermal degradation)Low
Best Use Case Purity Assay & Kinetics Trace Impurity Profiling Goods Inward QC

Decision Matrix for Method Selection

Use the following logic flow to determine the appropriate analytical technique for your specific development stage.

DecisionTree Start Objective of Analysis Quant Quantitative Purity? Start->Quant Trace Trace Hydrolysis Detection? Start->Trace QC Rapid QC / ID? Start->QC NMR Method: 31P NMR (Quant + Structure) Quant->NMR Primary Choice GCMS Method: GC-MS + BSTFA (Sensitivity) Quant->GCMS If NMR unavailable Trace->GCMS Detects 2-chloroethanol FTIR Method: FTIR (ATR) (Speed) QC->FTIR Gross degradation Titration Method: Acid Number Titration (Bulk Acidity) QC->Titration Process Control

Figure 2: Analytical decision matrix based on sensitivity and quantification requirements.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6336390, Bis(2-chloroethyl) phosphite. Retrieved from [Link]

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard text for P-31 chemical shifts and coupling constants).
  • Bae, S. Y., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. U.S. Army Edgewood Chemical Biological Center.[1] (Detailed protocols on silylation of chloroethyl derivatives). Retrieved from [Link]

  • Keglevich, G., et al. (2023).[2] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. (Mechanistic insights into P-ester hydrolysis). Retrieved from [Link]

Sources

The Definitive Guide to Validating Bis(2-chloroethyl) Phosphite Purity: Refractive Index vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Organophosphorus Synthesis

Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) is a highly reactive intermediate used extensively in the synthesis of flame retardants, plasticizers, and complex pharmaceutical APIs 1. Because it possesses a reactive P-H bond and hydrolytically sensitive chloroethyl groups, it is prone to oxidation (forming phosphates) and hydrolysis (forming acidic byproducts) upon exposure to atmospheric moisture.

For drug development professionals and synthetic chemists, deploying a rapid, self-validating Quality Control (QC) system is paramount. Refractive Index (RI) measurement serves as the frontline non-destructive assay, but it must be contextualized against orthogonal methods like


P-qNMR and GC-MS to ensure absolute scientific integrity.

The Mechanistic Basis of Refractive Index Validation

Refractive index (


) measures the change in the velocity of a light wave as it passes through a medium, which is directly related to the molecular structure and electronic configuration of the material it traverses 2.
  • Causality of RI Shifts: Pure Bis(2-chloroethyl) phosphite exhibits a specific molar refractivity dictated by its molecular structure (

    
    ). At 22°C, the established literature value for its refractive index (
    
    
    
    ) is 1.4781 3.
  • Impurity Detection: If the sample undergoes hydrolysis, the cleavage of the chloroethyl ester bonds alters the electron density around the phosphorus atom, typically lowering the RI. Conversely, polymerization or heavy metal contamination will artificially inflate the RI. Thus, a deviation of

    
     from the baseline acts as an immediate indicator of compromised sample integrity.
    

Workflow Sample Bis(2-chloroethyl) phosphite Sample (Inert Atmosphere) RITest Refractive Index Measurement (Target: nD = 1.4781) Sample->RITest Decision Is RI within 1.4776 - 1.4786? RITest->Decision Fail Out of Spec (Hydrolysis/Oxidation) Decision->Fail No Pass Within Spec (Proceed to Orthogonal) Decision->Pass Yes Purify Vacuum Distillation & Moisture Removal Fail->Purify Purify->RITest NMR 31P-qNMR & GC-MS (Absolute Structural Assay) Pass->NMR Release Final Batch Release NMR->Release

Workflow for validating Bis(2-chloroethyl) phosphite purity using RI and orthogonal methods.

Comparative Analysis: RI vs. Alternative Methodologies

To establish a trustworthy validation framework, we must objectively compare RI against other analytical standards. While RI is exceptional for rapid, at-line testing, it lacks the absolute structural specificity of NMR.

Analytical TechniquePrimary OutputSpeedSample IntegritySensitivity to MoistureBest Use Case
Refractive Index (RI) Bulk polarizability (

)
< 2 minsNon-destructiveModerateRapid QC, in-process monitoring

P-qNMR
Absolute structural purity30-60 minsNon-destructiveHighFinal API release, structural confirmation
GC-MS Mass-to-charge ratio (m/z)20-40 minsDestructiveLowTrace volatile impurity profiling
Karl Fischer Titration Absolute water content5-10 minsDestructiveExtremely HighQuantifying hydrolytic risk

Self-Validating Experimental Protocols

Protocol A: High-Precision Refractive Index Measurement

Expertise Note: Temperature control is the most critical variable in refractometry. The RI of organic liquids typically decreases by


 for every 1°C increase in temperature. Therefore, a self-validating protocol must include a closed-loop thermostatic bath.

Step-by-Step Methodology:

  • Instrument Calibration: Power on the Abbe refractometer and circulate water from a thermostatic bath set precisely to 22.0°C (

    
    ). Calibrate the instrument using a certified reference standard (e.g., pure distilled water, 
    
    
    
    , adjusted for 22°C).
  • Sample Preparation (Inert Handling): Because Bis(2-chloroethyl) phosphite degrades in the presence of atmospheric moisture, extract a 0.5 mL aliquot using a dry, argon-purged glass syringe.

  • Application: Deposit 2-3 drops of the sample onto the lower measuring prism. Immediately close the upper illuminating prism to minimize ambient exposure.

  • Measurement & Causality Check: Adjust the dispersion knob until the shadowline is perfectly sharp and achromatic (colorless). Read the index.

    • Self-Validation Check: Take three consecutive readings. If the standard deviation exceeds

      
      , sample evaporation or moisture absorption is occurring during the test. Discard the sample, clean the prism, and re-sample.
      
  • Data Interpretation: A reading of

    
     confirms high bulk purity 3.
    
Protocol B: Orthogonal Validation via P-qNMR

While RI confirms bulk consistency, Quantitative Nuclear Magnetic Resonance (qNMR) using the


P nucleus provides absolute purity determination without the complex signal overlap seen in 

H-NMR.

Expertise Note: The choice of deuterated solvent is paramount. Protic solvents like


 can cause deuterium exchange with the P-H bond of the phosphite, leading to artificially low integrated intensities. Consequently, an aprotic solvent like 

must be employed to determine absolute purity accurately 4.

Step-by-Step Methodology:

  • Solvent Selection: Prepare the sample in anhydrous

    
     to prevent deuterium exchange and suppress hydrolysis.
    
  • Internal Standard: Add a precisely weighed amount of a certified reference standard (e.g., triphenyl phosphate) that does not overlap with the expected Bis(2-chloroethyl) phosphite signal.

  • Acquisition: Acquire the

    
    P spectra using an inverse-gated decoupling sequence to eliminate Nuclear Overhauser Effect (NOE) enhancements, ensuring the signal area is strictly proportional to the number of phosphorus nuclei. Use a relaxation delay (
    
    
    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the sample.
  • Analysis: Calculate the absolute purity by comparing the integrated area of the Bis(2-chloroethyl) phosphite peak against the internal standard.

Conclusion

Validating the purity of Bis(2-chloroethyl) phosphite requires a layered analytical approach. Refractive index provides a rapid, highly sensitive, and non-destructive first line of defense against batch degradation, directly linking molecular polarizability to sample integrity. However, to satisfy rigorous E-E-A-T standards in drug development and advanced materials synthesis, RI must be coupled with orthogonal techniques like


P-qNMR. By implementing the self-validating protocols outlined above, laboratories can ensure the absolute reliability of their organophosphorus intermediates.

References

  • PubChem . "Bis(2-chloroethyl) phosphite | CID 6336390". National Center for Biotechnology Information. 1

  • Docta Complutense . "Evaluation of the refractive indices of pure organic dyes using binary mixture models". Universidad Complutense de Madrid. 2

  • Justia Patents . "Flame retardant polyurethane foam (U.S. Patent 4,181,783)".3

  • PubMed . "Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)". National Institutes of Health. 4

Sources

Mass Spectrometry Identification of Bis(2-chloroethyl) Phosphite Adducts: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Logic of Bis(2-chloroethyl) Adduction

Bis(2-chloroethyl) phosphite is a bifunctional electrophile. While often analyzed in the context of organophosphate flame retardant metabolism[1], its bis(2-chloroethyl) moiety shares a conserved mechanism of toxicity with classic chemical alkylating agents (e.g., nitrogen and sulfur mustards). Under physiological conditions, the chloroethyl arms undergo intramolecular cyclization to form a highly reactive intermediate. This intermediate aggressively alkylates nucleophilic sites on DNA (predominantly the N7 position of guanine) and proteins (such as the Cys34 residue of human serum albumin)[2].

Because these adducts serve as irrefutable biomarkers of exposure, identifying them via mass spectrometry (MS) is a critical capability for toxicological biomonitoring. However, the lability of certain DNA adducts and the complexity of biological matrices demand highly optimized, self-validating analytical workflows.

G A Bis(2-chloroethyl) Phosphite B Electrophilic Intermediate A->B Cyclization C DNA (N7-Guanine) Alkylation B->C Nucleophilic Attack D Mono-adduct Formation C->D E Interstrand Cross-link D->E 2nd Alkylation

Mechanistic pathway of Bis(2-chloroethyl) phosphite forming DNA mono-adducts and cross-links.

Platform Showdown: Targeted vs. Adductomic Mass Spectrometry

When establishing an assay for bis(2-chloroethyl) adducts, laboratories must choose between targeted quantification using Triple Quadrupole (QqQ) LC-MS/MS and untargeted discovery using High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap or Q-TOF)[3].

Causality in Platform Selection: QqQ platforms utilizing Multiple Reaction Monitoring (MRM) are the gold standard for known adducts because they filter out matrix noise, offering unparalleled limits of detection (LOD). Conversely, HRMS platforms utilizing Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) are mandatory when the exact adduction site is unknown, as they provide exact mass measurements capable of distinguishing isobaric interferences[3].

Table 1: Performance Comparison of MS Platforms for Adduct Detection
Analytical FeatureTriple Quadrupole (QqQ) LC-MS/MSHigh-Resolution MS (Orbitrap/Q-TOF)
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)DDA / DIA / Constant Neutral Loss
Mass Accuracy Low (~0.1 Da)High (< 5 ppm)
Sensitivity (LOD) Ultra-high (Sub-femtomolar)High (Femtomolar)
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Structural Elucidation Poor (Relies on predefined transitions)Excellent (Exact mass of fragments)
Best Use Case High-throughput clinical biomonitoringDiscovery "Adductomics" & novel cross-links

Self-Validating Isolation Protocols

The trustworthiness of any MS data is entirely dependent on sample preparation. Bis(2-chloroethyl) adducts are prone to artifactual degradation during extraction. The following protocols are designed as self-validating systems to ensure structural integrity.

Protocol A: DNA Adduct Extraction and Neutral Thermal Hydrolysis

Bis(2-chloroethyl) compounds form cationic N7-guanine adducts that can spontaneously depurinate, as well as ring-opened formamidopyrimidine (FapyG) cross-links[4].

  • DNA Isolation: Extract genomic DNA using a silica-based spin column.

    • Causality: High-purity DNA is required to prevent residual proteins from causing ion suppression during electrospray ionization (ESI).

  • Internal Standard Addition: Spike the sample with a

    
    C/
    
    
    
    N-labeled synthetic bis(2-chloroethyl)-guanine adduct.
    • Self-Validation Checkpoint: The absolute recovery of this heavy isotope standard validates the extraction efficiency and mathematically corrects for matrix effects during LC-MS/MS quantification.

  • Two-Stage Neutral Thermal Hydrolysis: Incubate the DNA at 37°C for 24 hours in a neutral buffer (pH 7.0), followed by 95°C for 30 minutes.

    • Causality: Traditional acidic or enzymatic hydrolysis destroys delicate FapyG adducts. The 37°C step selectively releases the labile cationic N7-guanine adducts, while the subsequent 95°C step forces the release of the ring-opened FapyG adducts without artifactual degradation[4].

  • Solid-Phase Extraction (SPE): Process the hydrolysate through a C18 SPE cartridge, wash with 5% methanol, and elute with 80% methanol.

Protocol B: Protein Adduct Digestion (HSA-Cys34)

Human Serum Albumin (HSA) is a primary sink for electrophilic alkylating agents in the blood[5].

  • Protein Precipitation: Precipitate plasma proteins using cold acetone and discard the supernatant.

    • Causality: This step removes free, unreacted bis(2-chloroethyl) phosphite and low-molecular-weight interferents that would otherwise compete for ionization.

  • Pronase Digestion: Resuspend the protein pellet and incubate with pronase at 37°C for 2 hours.

    • Causality: Unlike trypsin—which cleaves strictly at basic residues that might be sterically hindered by a bulky adduct—pronase is an aggressive, non-specific protease cocktail. It digests the adducted HSA down to a highly stable, specific tripeptide (e.g., [Adduct]-Cys-Pro-Phe)[5]. Analyzing a low-molecular-weight tripeptide rather than an intact protein exponentially increases MS ionization efficiency.

  • LC-MS/MS Injection: Separate the adducted tripeptides using Ultra-High Pressure Liquid Chromatography (UHPLC) prior to ESI-MS/MS.

Workflow S1 1. Sample Prep (DNA/Protein Extraction) S2 2. Cleavage (Thermal Hydrolysis / Pronase) S1->S2 S3 3. Enrichment (Solid Phase Extraction) S2->S3 S4 4. Separation (UHPLC) S3->S4 S5 5. Detection (QqQ MRM or HRMS) S4->S5

Step-by-step adductomics workflow from biological sample preparation to mass spectrometry detection.

Data Interpretation: The Logic of MS/MS Fragmentation

In tandem mass spectrometry, the transition from the precursor ion to the product ion relies on collision-induced dissociation (CID). Understanding the predictable fragmentation of bis(2-chloroethyl) adducts allows researchers to program highly specific MS assays.

  • Neutral Loss of Deoxyribose: For DNA adductomics, the primary fragmentation pathway is the cleavage of the glycosidic bond, resulting in a neutral loss of the deoxyribose moiety (-116 Da)[3]. Setting a QqQ to scan for a constant neutral loss of 116 Da allows the system to flag any adducted nucleoside in a complex mixture.

  • Isotopic Validation: For bis(2-chloroethyl) mono-adducts, one unreacted chlorine atom remains on the adduct. Because chlorine exists naturally as

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio, the precursor ion will exhibit a characteristic M and M+2 isotopic signature. Observing this exact 3:1 ratio in the MS1 spectrum provides a self-validating confirmation of the adduct's identity before fragmentation even occurs.

References

  • Title: Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of Bis(2-chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line Source: ACS Publications URL: [Link]

  • Title: Emerging Technologies in Mass Spectrometry-Based DNA Adductomics Source: MDPI URL: [Link]

  • Title: A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Towards establishing indicative values for metabolites of organophosphate ester contaminants in human urine Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bis(2-chloroethyl) phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Greetings, fellow researchers and innovators. In our pursuit of scientific advancement, the responsible management of chemical reagents is a duty of paramount importance. This guide provides a detailed protocol for the proper disposal of bis(2-chloroethyl) phosphite, a compound requiring meticulous handling due to its inherent hazards. Our objective is to ensure the safety of laboratory personnel and the preservation of our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Risks

Bis(2-chloroethyl) phosphite (C₄H₈Cl₂O₃P) is an organophosphorus compound. While specific toxicological data for this exact molecule is limited, its structural similarity to other chlorinated organophosphates, such as Tris(2-chloroethyl) phosphite and Tris(2-chloroethyl) phosphate (TCEP), allows us to infer a significant hazard profile.

Key Hazards Include:

  • Toxicity: Related compounds are known to be toxic if swallowed or in contact with skin and can cause serious eye irritation.[1] Organophosphates as a class can be absorbed through the skin and may have cumulative effects.[2][3]

  • Reactivity: Tris(2-chloroethyl) phosphite is unstable in the presence of heat, moisture, and upon prolonged exposure to air.[4] It hydrolyzes in water, a reaction that can be expected for the bis analog as well.[4] This reactivity necessitates careful segregation from other waste streams.

  • Hazardous Decomposition: When heated to decomposition, it is expected to emit toxic and corrosive fumes of phosphorus oxides (POx) and hydrogen chloride (HCl).[5][6]

  • Environmental Hazard: Many organophosphate esters are toxic to aquatic life with long-lasting effects.[6][7] Therefore, it is imperative that this chemical is not allowed to enter drains, sewer systems, or the environment.[6][8]

Due to these hazards, bis(2-chloroethyl) phosphite waste must be managed as hazardous waste in accordance with local, state, and federal regulations.

Regulatory Framework: The RCRA Perspective

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10] Proper classification of your waste stream is a legal requirement.

Waste Characterization:

Bis(2-chloroethyl) phosphite waste may be classified under one of the following RCRA categories:

Waste Code TypeDescriptionRationale for Bis(2-chloroethyl) phosphite
U-Listed Waste Discarded commercial chemical products in their pure or technical grade form.If you are disposing of unused, pure bis(2-chloroethyl) phosphite, it may fall under a U-listing if a specific code for the compound exists. However, no specific code is currently assigned.
F-Listed Waste Hazardous wastes from non-specific sources.If the waste is generated from a common industrial or manufacturing process, such as solvent degreasing with chlorinated solvents, it could be an F-listed waste (e.g., F001).[11]
D-Listed Waste Wastes that exhibit one or more of the four hazardous characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[11]This is the most likely classification. The toxicity of the compound and its degradation products would require evaluation against the Toxicity Characteristic Leaching Procedure (TCLP) to determine if it meets the criteria for a specific D-code.

The Causality of Classification: The purpose of this rigorous classification is to ensure the waste is sent to a facility capable of managing its specific hazards. For chlorinated organic compounds, the primary concern is preventing their release into the environment and avoiding the formation of highly toxic and persistent byproducts like dioxins during improper treatment.

Note: This guidance is for informational purposes. It is the legal responsibility of the waste generator to perform an accurate hazardous waste determination. Always consult with your institution's Environmental Health & Safety (EHS) department for specific classification and disposal procedures.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the essential steps for the safe handling and disposal of bis(2-chloroethyl) phosphite waste.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][12]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[12]

Rationale: This PPE provides a critical barrier against dermal absorption and eye contact, which are primary routes of exposure for toxic organophosphates.[1]

Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do NOT mix bis(2-chloroethyl) phosphite waste with other waste streams, especially strong bases, strong oxidants, or aqueous waste, due to its reactivity.[4][6]

  • Collect the waste in a designated, compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Keep the container closed at all times, except when adding waste.[1]

Rationale: Segregation prevents uncontrolled hydrolysis and reactions with incompatible materials, which could generate heat or toxic gases. Keeping the container closed minimizes the release of vapors.

Step 3: Comprehensive Waste Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Bis(2-chloroethyl) phosphite" . Do not use abbreviations.

  • The specific hazards: "Toxic," "Irritant," "Marine Pollutant."

  • The accumulation start date (the date the first drop of waste was added to the container).

  • Your name, department, and contact information.

Rationale: This information communicates the contents and associated dangers to EHS personnel and the ultimate disposal facility, ensuring it is managed safely and appropriately.

Step 4: On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • The storage area should be a secondary containment bin to capture any potential leaks.

  • Store in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1]

  • Ensure the storage area is "locked up" or otherwise secured to prevent unauthorized access.[1][7]

Rationale: Proper storage conditions mitigate the risk of accidental spills and prevent degradation of the container or reaction of the contents due to environmental factors.

Step 5: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • The waste must be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

The Preferred Disposal Method: Incineration

The most effective and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[9][13]

Rationale: Incineration at temperatures typically above 850°C, with appropriate emission controls, ensures the complete destruction of the organophosphate molecule. This process breaks it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the exhaust). This method prevents the chemical from persisting in the environment and is vastly superior to landfilling, which poses a long-term risk of soil and groundwater contamination.[9]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of bis(2-chloroethyl) phosphite.

G cluster_prep Preparation & Generation cluster_collection Collection & Storage cluster_disposal Final Disposition A Start: Generation of Bis(2-chloroethyl) phosphite Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Add Waste to Container in a Fume Hood C->D E Securely Cap and Label Container with 'Hazardous Waste' details D->E F Store in Designated Satellite Accumulation Area (Secondary Containment) E->F G Is Container Full or Ready for Disposal? F->G H Contact EHS for Waste Pickup Request G->H Yes I Waste transported by Licensed Hauler H->I J Final Disposal at TSDF via High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of bis(2-chloroethyl) phosphite.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department immediately.

By adhering to these scientifically-grounded procedures, we can collectively ensure that our innovative work is conducted with the highest standards of safety and environmental stewardship.

References

  • PubChem. Bis(2-chloroethyl) phosphite. National Center for Biotechnology Information.

  • TCI Chemicals. SAFETY DATA SHEET - Tris(2-chloroethyl) Phosphite.

  • ECHEMI. Tris(2-chloroethyl) phosphite SDS.

  • Sydney Children's Hospitals Network. Organophosphate/Carbamate Exposure - Management.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal.

  • CPAChem. Safety data sheet - tris(2-chloroethyl) phosphate.

  • ChemicalBook. BIS(BETA-CHLOROETHYL)-BETA-CHLOROETHYL PHOSPHONATE | 6294-34-4.

  • P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?

  • International Labour Organization (ILO). ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE.

  • Cole-Parmer. Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97%.

  • Federal Register. Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes...

  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

  • National Oceanic and Atmospheric Administration (NOAA). tris(2-chloroethyl)phosphite - Report | CAMEO Chemicals.

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes.

  • U.S. Environmental Protection Agency (EPA). Waste Code - RCRAInfo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.